molecular formula C40H38N2O4 B020898 Fmoc-Lys(Trt)-OH CAS No. 111061-54-2

Fmoc-Lys(Trt)-OH

Cat. No.: B020898
CAS No.: 111061-54-2
M. Wt: 610.7 g/mol
InChI Key: CEOOTQDKDICVJW-QNGWXLTQSA-N
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Description

Fmoc-Lys(Trt)-OH is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOOTQDKDICVJW-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552979
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719892-61-2
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of the Trityl Group in Fmoc-Lys(Trt)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of yield, purity, and the overall success of synthesizing complex peptides. Among the arsenal (B13267) of tools available to the peptide chemist, Fmoc-Lys(Trt)-OH has emerged as a cornerstone for the incorporation of lysine (B10760008) residues, particularly within the Fmoc/tBu orthogonal strategy. The trityl (Trt) group, a bulky and highly acid-labile protecting group for the ε-amino function of lysine, offers distinct advantages over the more conventional tert-butyl (tBu) protection. This technical guide delineates the multifaceted role of the Trt group in this compound, providing a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The primary function of the Trityl group in this compound is to protect the ε-amino group of the lysine side chain from unwanted reactions during peptide synthesis.[1] This protection is crucial for ensuring the specific and sequential assembly of amino acids. The Trt group is characterized by its significant steric bulk and its high sensitivity to acidic conditions, which are pivotal to its advantages in SPPS.[2][3]

One of the key benefits of the Trt group is its role in an orthogonal protection strategy .[4] In Fmoc-based SPPS, the temporary Nα-Fmoc group is removed under basic conditions (e.g., with piperidine), while the permanent side-chain protecting groups are removed at the end of the synthesis under acidic conditions (e.g., with trifluoroacetic acid, TFA). The Trt group's high acid lability allows for its removal under much milder acidic conditions than those required for tBu-based protecting groups.[2] This differential lability enables the selective deprotection of the lysine side chain while the peptide remains anchored to the resin and other tBu-protected residues stay intact, opening avenues for on-resin side-chain modification, such as cyclization or branching.[5]

Furthermore, the steric hindrance provided by the bulky Trt group can be highly advantageous in preventing peptide chain aggregation, a common challenge in the synthesis of long or hydrophobic sequences.[3] This disruption of intermolecular hydrogen bonding leads to improved coupling efficiencies and more successful synthesis of "difficult" sequences.[3]

Quantitative Performance: Trityl vs. tert-Butyl Protection

The selection of Trt over tBu for side-chain protection can lead to a significant improvement in the purity of the crude peptide product, especially in sequences containing sensitive or aggregation-prone residues. A comparative study by Barlos et al. highlighted this advantage by synthesizing model peptides containing challenging residues like Methionine (Met), Tryptophan (Trp), and Serine (Ser).

Peptide SequenceLysine Protecting GroupCrude Peptide Purity (%)Reference
Fmoc-Lys-Met-Lys-Met-Lys-OHBoc89%[5]
Fmoc-Lys-Met-Lys-Met-Lys-OHTrt 98-100% [5]
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHAll tBu type43%[5]
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHAll Trt type80-92% [5]

Table 1: Comparative crude peptide purity from syntheses using Boc (tBu-type) versus Trt side-chain protection for lysine and other sensitive amino acids. The data clearly demonstrates the superior performance of the Trt protecting group in achieving higher purity crude products.

Visualizing the Chemical Structure and Synthetic Workflow

To fully appreciate the role of the Trt group, it is essential to visualize its molecular structure within this compound and its place in the SPPS workflow.

Fmoc-SPPS Workflow with this compound start Start with Resin-Bound Peptide (Free N-terminus) coupling 1. Coupling Couple this compound (e.g., HATU/DIPEA in DMF) start->coupling wash1 Wash (DMF) coupling->wash1 deprotection 2. Nα-Fmoc Deprotection Treat with 20% Piperidine in DMF wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Couple Next Fmoc-Amino Acid wash2->next_cycle Continue Elongation selective_deprot On-Resin Modification Pathway wash2->selective_deprot Modify Lysine Side Chain final_cleavage 4. Final Cleavage & Global Deprotection Treat with TFA-based cocktail (e.g., 95% TFA / 2.5% H2O / 2.5% TIS) next_cycle->final_cleavage After Final AA remove_trt 3a. Selective Trt Deprotection Treat with 1-2% TFA in DCM with Scavengers (TIS) selective_deprot->remove_trt modify 3b. Side-Chain Modification (e.g., Biotinylation, Cyclization) remove_trt->modify modify->next_cycle end Purified Peptide final_cleavage->end Orthogonal Protection & Deprotection Scheme cluster_Peptide Fully Protected Peptide on Resin cluster_PGs Protecting Groups cluster_Reagents Deprotection Reagents Peptide Resin-Peptide(Side-Chain-PGs)-Nα-Fmoc Fmoc Nα-Fmoc Trt Side-Chain Trt (e.g., Lys, Ser, Cys) tBu Side-Chain tBu (e.g., Asp, Glu, Tyr) Base Base (e.g., 20% Piperidine/DMF) Base->Fmoc Removes Base->Trt Base->tBu Mild_Acid Mild Acid (e.g., 1-2% TFA/DCM) Mild_Acid->Fmoc Mild_Acid->Trt Selectively Removes Mild_Acid->tBu Strong_Acid Strong Acid (e.g., 95% TFA) Strong_Acid->Trt Removes Strong_Acid->tBu Removes

References

An In-Depth Technical Guide to Fmoc-Lys(Trt)-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Trt)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, is a critical building block in solid-phase peptide synthesis (SPPS). Its strategic use of two distinct protecting groups, the base-labile Fmoc group on the α-amino group and the acid-labile trityl (Trt) group on the ε-amino group of the lysine (B10760008) side chain, allows for the controlled and sequential elongation of peptide chains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of this compound in peptide synthesis.

Chemical Structure and Properties

This compound is a white to off-white solid with the molecular formula C40H38N2O4 and a molecular weight of approximately 610.74 g/mol . The presence of the bulky trityl group on the side chain offers steric protection and prevents unwanted side reactions during peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C40H38N2O4
Molecular Weight 610.74 g/mol
Appearance White to off-white solid
Melting Point 145 °C
Predicted pKa 3.83 ± 0.21
Optical Rotation No specific data found for this compound. For the similar Fmoc-Lys(Alloc)-OH: [α]25/D -13.5 to -11.0° (c=1 in DMF).
Solubility

This compound exhibits solubility in a range of organic solvents commonly used in peptide synthesis. While specific quantitative data is limited, its solubility profile is crucial for efficient coupling reactions.

SolventSolubilityReference
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (B87167) (DMSO) Soluble
Chloroform (CHCl3) Soluble
Dichloromethane (B109758) (DCM) Soluble
Ethyl Acetate Soluble
Acetone Soluble
Methanol Limited Solubility (5.74 mg/mL for Fmoc-Lys-OH)
Water Poorly Soluble (3.64 mg/mL for Fmoc-Lys-OH)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for protected fragments) in DMF for 1-2 hours.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF.

  • Perform two treatments: the first for 5 minutes and the second for 15-20 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

  • Activation: In a separate vessel, pre-activate 3-5 equivalents of this compound with a suitable coupling agent. Common coupling reagents include:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) / DIPEA (N,N-Diisopropylethylamine) in a 1:1:2 molar ratio relative to the amino acid.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole) / DIPEA.

    • DIC (N,N'-Diisopropylcarbodiimide) / HOBt.

  • Dissolve the this compound and coupling reagents in a minimal amount of DMF.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • After the coupling is complete, wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

  • A final wash with dichloromethane (DCM) can be performed to prepare the resin for the next cycle.

5. Chain Elongation:

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • For the removal of the Trt group from the lysine side chain and cleavage from most acid-labile resins, a cleavage cocktail containing trifluoroacetic acid (TFA) is used.

  • A common cleavage cocktail is TFA/TIS (triisopropylsilane)/H2O (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the released trityl cations, preventing side reactions.

  • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Amino Acid Coupling Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Repeat for next AA Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Kaiser->Cleavage Final AA coupled Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Peptide Purified Peptide Precipitation->Peptide

Diagram of the Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Trityl Group Deprotection Mechanism

The trityl protecting group is removed under acidic conditions, typically with TFA. The mechanism involves the protonation of the ether-like linkage of the trityl group to the lysine side-chain nitrogen, followed by the departure of the stable trityl cation.

Trt_Deprotection cluster_reactants Reactants cluster_products Products LysTrt Lys(Trt)-Peptide Lys Lys-Peptide LysTrt->Lys Deprotection Trt_cation Trityl Cation LysTrt->Trt_cation Release TFA TFA (H+) Scavenged_Trt Scavenged Trityl Trt_cation->Scavenged_Trt TIS TIS (Scavenger) TIS->Scavenged_Trt

Simplified representation of the Trityl (Trt) group deprotection from the lysine side chain.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the synthesized peptide.

1. Sample Preparation:

  • Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214-220 nm.

  • Gradient: A typical linear gradient is from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.

3. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Peptide_Sample Crude Peptide Dissolve Dissolve in 0.1% TFA/Water Peptide_Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (214-220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Workflow for the purity analysis of a synthesized peptide by HPLC.
Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the this compound in a deuterated solvent such as CDCl3 or DMSO-d6.

  • 1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Fmoc and Trityl groups, as well as the aliphatic protons of the lysine backbone. For a similar compound, Fmoc-Lys(Boc)-OH, characteristic peaks appear for the Fmoc group between 7.3 and 7.8 ppm.

  • 13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve the sample in a suitable solvent for the ionization technique used (e.g., electrospray ionization - ESI).

  • Analysis: The mass spectrum will confirm the molecular weight of the compound. The expected [M+H]+ ion for this compound would be around m/z 611.7. Fragmentation patterns can also be analyzed to confirm the structure.

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides. The lability of the Trt group to mild acid allows for its selective removal while other acid-labile protecting groups on the peptide remain intact, enabling the synthesis of branched or cyclic peptides. The detailed protocols and data presented in this guide are intended to assist researchers in the successful application of this compound in their peptide synthesis endeavors, ultimately contributing to advancements in drug discovery and development.

The Strategic Application of Fmoc-Lys(Trt)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield of the target peptide. For the trifunctional amino acid lysine (B10760008), the choice of side-chain protection significantly influences the outcome of the synthesis, particularly during the final cleavage and deprotection steps. This technical guide provides an in-depth examination of the mechanism, advantages, and practical application of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH), a key building block in modern peptide chemistry.

Core Mechanism and Advantages of Trityl Protection

The trityl (Trt) group is a bulky and acid-labile protecting group employed to mask the ε-amino function of the lysine side chain. Its utility in Fmoc-based SPPS is rooted in its orthogonal stability. The Trt group is completely stable under the basic conditions required for the removal of the temporary Nα-Fmoc group (typically 20% piperidine (B6355638) in dimethylformamide), ensuring the integrity of the side chain throughout peptide elongation.[1][2]

The primary advantage of the Trityl group over the more traditionally used tert-butyloxycarbonyl (Boc) group lies in the final cleavage step.[3] The Trt group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5] The resulting trityl cation is highly stabilized and can be efficiently scavenged, leading to a cleaner cleavage and a reduction in t-butylated side products that can arise from the cleavage of Boc groups.[3] This results in a higher quality crude peptide, simplifying subsequent purification efforts.

Quantitative Data Presentation

The selection of a lysine derivative in SPPS can be guided by comparative data on performance. While specific yields can be sequence-dependent, the following table summarizes the general quantitative characteristics of this compound in comparison to the commonly used Fmoc-Lys(Boc)-OH.

ParameterThis compoundFmoc-Lys(Boc)-OHReferences
Purity of Crude Peptide Generally higher due to cleaner cleavage and reduced side-product formation.Can be lower due to potential for t-butylation of sensitive residues.[3][6]
Coupling Efficiency High, comparable to other standard Fmoc-amino acids.High, widely used as a standard.[7]
Deprotection Conditions Mild acidolysis (e.g., TFA).Stronger acidolysis (e.g., TFA).[4][8]
Common Side Reactions Incomplete deprotection of N-terminal Asn(Trt) in some sequences.t-butylation of sensitive residues (e.g., Trp, Tyr).[8][9]

Experimental Protocols

The successful implementation of this compound in SPPS requires meticulous attention to experimental detail. The following protocols provide a framework for key stages of the synthesis.

Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents). Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction.[2] A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trityl and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v)[10]

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum for at least 1 hour.[1]

  • Cleavage Reaction: In a well-ventilated fume hood, add the pre-chilled cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or argon and then under high vacuum to remove residual solvents.

Mandatory Visualizations

SPPS Workflow with this compound

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Mechanism of Trityl Group Deprotection

Caption: Acid-catalyzed deprotection of the Trityl group from the lysine side chain.

References

The Essential Guide to Fmoc-Lys(Trt)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, provides comprehensive experimental protocols for its use, and illustrates the synthesis workflow.

Core Properties of this compound

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a trityl (Trt) group. This dual protection scheme is fundamental to the Fmoc/tBu strategy in peptide synthesis, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected.

The key quantitative data for this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 111061-54-2[1][2]
Molecular Weight 610.74 g/mol [1]
Molecular Formula C₄₀H₃₈N₂O₄[1][2]

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following sections outline a standard manual protocol for the incorporation of this compound into a peptide sequence using SPPS. These protocols are based on the widely adopted Fmoc/tBu chemistry.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

  • For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin is commonly used.[1][2]

  • For C-terminal amides: Rink Amide resin is the preferred choice.[1][2]

Protocol: Resin Swelling

  • Weigh the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) and place it into a suitable reaction vessel (e.g., a fritted glass funnel or a specialized SPPS vessel).[2][3]

  • Add N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to the resin.[1][3]

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation to ensure all active sites are accessible.[2]

  • After swelling, drain the solvent.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling cycle.

Protocol: N-terminal Fmoc Group Removal

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.[1][2]

  • Agitate the mixture for an initial 2-3 minutes, then drain.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-30 minutes to ensure complete deprotection.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

Amino Acid Coupling

This crucial step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine on the resin-bound peptide.

Protocol: Coupling of this compound

  • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (e.g., 4.5 equivalents) in DMF.[2]

  • Add a base, typically diisopropylethylamine (DIPEA) or collidine (e.g., 2 equivalents), to the activation mixture. This mixture should be pre-activated by stirring for a few minutes.[4]

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[1] The progress of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[3]

  • Once the reaction is complete (indicated by a negative ninhydrin test), drain the coupling solution.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.

Final Cleavage and Side-Chain Deprotection

The final step involves cleaving the completed peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups, including the Trt group from lysine.

Protocol: Cleavage from Resin

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[5]

  • Prepare a cleavage cocktail. A standard and effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1] TIS acts as a scavenger to trap the reactive trityl cations released during deprotection, preventing side reactions.[2]

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1] The solution may turn yellow due to the formation of the trityl carbocation.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether again to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

To further clarify the experimental process and the relationships between the key steps, the following diagrams are provided.

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Select Resin (e.g., Wang, Rink Amide) Swell Swell Resin (DMF or DCM) Resin->Swell 1 hr Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple this compound (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Wash2->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Deprotection_Pathway Fmoc_Peptide Resin-Peptide-NH-Fmoc Intermediate Anionic Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Free_Amine Resin-Peptide-NH₂ Intermediate->Free_Amine β-Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct

Caption: Simplified reaction pathway for the base-mediated Fmoc-deprotection step.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the orderly assembly of amino acids. This technical guide provides an in-depth exploration of the core principles of protecting groups in peptide synthesis, with a focus on their application in modern solid-phase peptide synthesis (SPPS).

The Imperative for Protection in Peptide Synthesis

Peptide synthesis is a repetitive process of forming amide bonds between amino acid monomers.[] Amino acids, however, possess multiple reactive moieties: the α-amino group, the α-carboxyl group, and, in many cases, a reactive side chain.[2][3] Without a strategy to temporarily mask these functionalities, uncontrolled polymerization and the formation of undesired byproducts would be inevitable.[][3] Protecting groups serve as transient shields, ensuring that only the desired peptide bond is formed at each step of the synthesis.[4]

An ideal protecting group exhibits a delicate balance of stability and lability. It must remain robust under the conditions of peptide coupling and the deprotection of other protecting groups, yet be readily and selectively removable under mild conditions that do not compromise the integrity of the growing peptide chain.[2] The concept of orthogonality is central to this strategy, allowing for the selective removal of one type of protecting group in the presence of others.[2][5][6]

Core Strategies in Solid-Phase Peptide Synthesis (SPPS)

Modern peptide synthesis is dominated by two primary strategies, distinguished by the nature of the temporary protecting group used for the α-amino functionality: the Boc/Bzl and Fmoc/tBu approaches.[5]

The Boc/Bzl Strategy

The tert-butoxycarbonyl (Boc) strategy, a cornerstone of early peptide synthesis, employs the acid-labile Boc group for the protection of the α-amino group.[][7] Deprotection is achieved using moderately strong acids, most commonly trifluoroacetic acid (TFA).[7] The side-chain protecting groups in this strategy are typically benzyl-based (Bzl) and are stable to the repetitive TFA treatments used for Boc removal. These "permanent" side-chain protectors are cleaved at the final step of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF).[5][7]

The Fmoc/tBu Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy has gained widespread popularity due to its use of milder deprotection conditions.[8] The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[8][9] This approach is orthogonal to the acid-labile tert-butyl (tBu) based protecting groups used for the side chains.[][5] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished with a strong acid, typically TFA.[5]

The logical flow of these two synthetic cycles highlights their key differences:

Boc_SPPS_Cycle Boc-SPPS Cycle Resin Resin-AA(Boc) Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling of next Boc-AA Neutralization->Coupling Washing Washing Coupling->Washing Washing->Resin Next Cycle

A diagram illustrating the key steps in a Boc-SPPS cycle.

Fmoc_SPPS_Cycle Fmoc-SPPS Cycle Resin Resin-AA(Fmoc) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Coupling of next Fmoc-AA Deprotection->Coupling Washing Washing Coupling->Washing Washing->Resin Next Cycle

A diagram illustrating the streamlined steps of an Fmoc-SPPS cycle.

A Compendium of Protecting Groups

The choice of protecting groups is dictated by the specific amino acid residues in the peptide sequence and the overall synthetic strategy.[9] Below is a summary of commonly used protecting groups for various functionalities.

α-Amino Protecting Groups

These are temporary protecting groups that are removed at the beginning of each coupling cycle.[8]

Protecting GroupAbbreviationStructureLabilityDeprotection Reagents
tert-ButoxycarbonylBoc-(C=O)O-C(CH₃)₃AcidTrifluoroacetic acid (TFA)
9-FluorenylmethyloxycarbonylFmoc-(C=O)O-CH₂-FluorenylBase20-50% Piperidine in DMF
BenzyloxycarbonylZ (or Cbz)-(C=O)O-CH₂-C₆H₅Catalytic Hydrogenation, Strong AcidH₂/Pd, HBr/AcOH, Na/liquid NH₃
N-AllyloxycarbonylAlloc-(C=O)O-CH₂-CH=CH₂Palladium CatalystPd(PPh₃)₄ and a scavenger
Side-Chain Protecting Groups

These "permanent" protecting groups are designed to withstand the conditions of the synthesis cycle and are typically removed during the final cleavage step.[8][9]

Protecting GroupAbbreviationLabilityCommon Strategy
tert-Butyl esterOtBuAcidFmoc/tBu
Benzyl esterOBzlStrong Acid, HydrogenolysisBoc/Bzl
Cyclohexyl esterOcHexStrong AcidBoc/Bzl
Protecting GroupAbbreviationLabilityCommon Strategy
tert-Butyl ethertBuAcidFmoc/tBu
Benzyl etherBzlStrong Acid, HydrogenolysisBoc/Bzl
2-BromobenzyloxycarbonylBrZStrong AcidBoc/Bzl
Protecting GroupAbbreviationLabilityCommon Strategy
tert-ButoxycarbonylBocAcidFmoc/tBu
2-Chlorobenzyloxycarbonyl2-Cl-ZStrong AcidBoc/Bzl
TrifluoroacetylTfaBaseOrthogonal
Protecting GroupAbbreviationLabilityDeprotection Conditions
TritylTrtMild AcidDilute TFA, I₂
AcetamidomethylAcmMercury(II) or Silver(I) salts, I₂Hg(OAc)₂, I₂
tert-ButyltBuStrong AcidHF
Protecting GroupAbbreviationLabilityDeprotection Conditions
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfAcidTFA
p-ToluenesulfonylTosStrong AcidHF, Na/liquid NH₃
Nitro-NO₂Strong Acid, ReductionHF, SnCl₂
Protecting GroupAbbreviationLabilityDeprotection Conditions
TritylTrtAcidTFA
tert-ButoxycarbonylBocAcidTFA
BenzyloxymethylBomStrong AcidHF

Experimental Protocols for Key Deprotection Reactions

The following are generalized protocols for the removal of the most common α-amino protecting groups. It is crucial to note that optimization may be required based on the specific peptide sequence and solid support.

Boc Deprotection Protocol

Objective: To remove the Boc protecting group from the N-terminus of a resin-bound peptide.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 30 minutes.

  • Drain the solvent.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate the mixture for 1-2 minutes.

  • Drain the TFA solution.

  • Repeat the TFA treatment (steps 3-5) for 20-30 minutes.

  • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralize the resulting ammonium (B1175870) salt by washing with a 5-10% solution of DIEA in DMF (2-3 times for 2 minutes each).

  • Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next coupling step.

Fmoc Deprotection Protocol

Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Piperidine

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Orthogonality and Advanced Strategies

The true power of protecting groups lies in their orthogonal application, which enables the synthesis of complex peptides with specific modifications.[5][6] For instance, an Alloc protecting group can be used on the side chain of a lysine (B10760008) residue in an Fmoc-based synthesis. The Alloc group is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. It can be selectively removed using a palladium catalyst, allowing for site-specific modification of the lysine side chain, such as the attachment of a fluorescent label or a branched peptide chain.[9]

Orthogonal_Strategy Orthogonal Protection Scheme Peptide Resin-Peptide(Fmoc, tBu, Alloc) Fmoc_Deprotection Piperidine/DMF Peptide->Fmoc_Deprotection Chain Elongation tBu_Deprotection TFA Peptide->tBu_Deprotection Final Cleavage Alloc_Deprotection Pd(PPh3)4 Peptide->Alloc_Deprotection Side-Chain Modification

A logical diagram of an orthogonal protection strategy.

Conclusion

Protecting groups are indispensable tools in the art and science of peptide synthesis. A thorough understanding of their chemical properties, lability, and strategic application is essential for any researcher, scientist, or drug development professional working in this field. The choice between the Boc/Bzl and Fmoc/tBu strategies, along with the careful selection of orthogonal side-chain protecting groups, provides the flexibility to construct a vast array of simple and complex peptides for a wide range of applications. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, a deep appreciation for the principles of protecting group chemistry will remain a critical asset.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology. Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics. This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Solid-Phase Principle: A Foundation of Efficiency

Solid-phase peptide synthesis revolutionized the field by anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin.[1] This foundational step allows for the entire synthesis to occur in a single reaction vessel, where reagents and byproducts in the liquid phase can be easily removed by simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support.[2] This approach dramatically simplifies the purification of intermediates, enables the use of excess reagents to drive reactions to completion, and is highly conducive to automation.[2]

The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.[3] For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard for producing peptide amides.[3][4] Prior to initiating the synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[1][3]

The Fmoc Protecting Group: A Mild and Orthogonal Guardian

The Fmoc group is the linchpin of this synthetic strategy, serving as a temporary protecting group for the α-amino group of the incoming amino acid.[1] Its key advantage lies in its base-lability, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups typically used for the amino acid side chains.[5] This "orthogonality" is a cornerstone of Fmoc chemistry, ensuring the integrity of the peptide chain during synthesis.[6]

The deprotection of the Fmoc group is typically achieved by treatment with a 20% solution of piperidine (B6355638) in DMF.[3][7] The mechanism proceeds via a β-elimination reaction, where the basic conditions facilitate the abstraction of a proton from the fluorenyl ring system, leading to the cleavage of the carbamate (B1207046) bond and the release of the free amine.[8] This newly liberated amine is then ready to form a peptide bond with the next activated amino acid in the sequence.

The Synthesis Cycle: A Stepwise Elongation of the Peptide Chain

The synthesis of a peptide via Fmoc SPPS is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[9][7] This cycle consists of three primary steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of 20% piperidine in DMF.[3][7]

  • Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and the cleaved Fmoc-piperidine adduct.[9]

  • Amino Acid Coupling: The next Fmoc-protected amino acid, with its carboxyl group pre-activated, is introduced to the reaction vessel. This activated amino acid reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[3]

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow start Start: Resin with C-terminal Fmoc-protected amino acid deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Activated Fmoc-AA) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 cycle Repeat Cycle for Each Amino Acid wash2->cycle Continue Elongation cleavage Final Cleavage & Deprotection wash2->cleavage Final Amino Acid Coupled cycle->deprotection end Purified Peptide cleavage->end

A diagram illustrating the cyclical workflow of Fmoc-based solid-phase peptide synthesis.

The Chemistry of Peptide Bond Formation: Activation and Coupling

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it more susceptible to nucleophilic attack by the free amine of the growing peptide chain. A variety of coupling reagents have been developed for this purpose, each with its own advantages and considerations.

Common classes of coupling reagents include:

The choice of coupling reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled and the potential for side reactions like racemization.[12]

Coupling_Mechanism AminoAcid Fmoc-NH-CHR-COOH Fmoc-Protected Amino Acid ActivatedAA Fmoc-NH-CHR-CO-X Activated Amino Acid AminoAcid->ActivatedAA Activation CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->ActivatedAA NewPeptideBond Fmoc-NH-CHR-CO-NH-Peptide-Resin Elongated Peptide Chain ActivatedAA->NewPeptideBond Coupling PeptideResin H2N-Peptide-Resin Resin-Bound Peptide with Free Amine PeptideResin->NewPeptideBond

A simplified diagram of the amino acid activation and coupling process in Fmoc SPPS.

Cleavage and Final Deprotection: Liberating the Final Product

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is typically accomplished in a single step by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).

The cleavage cocktail often includes "scavengers" to trap the reactive cationic species that are generated from the cleavage of the protecting groups and the resin linker, which could otherwise lead to unwanted modifications of sensitive amino acid residues such as tryptophan, methionine, and cysteine. The composition of the cleavage cocktail is tailored to the specific amino acids present in the peptide sequence.

Cleavage_Process PeptideResin Fully Assembled, Protected Peptide on Resin CleavageStep Cleavage & Deprotection PeptideResin->CleavageStep CleavageCocktail Cleavage Cocktail (TFA + Scavengers) CleavageCocktail->CleavageStep CrudePeptide Crude Peptide in Solution CleavageStep->CrudePeptide Purification Purification (e.g., RP-HPLC) CrudePeptide->Purification FinalPeptide Pure, Unprotected Peptide Purification->FinalPeptide

A workflow diagram illustrating the final cleavage and purification steps in SPPS.

Data Presentation

Table 1: Common Resins and Linkers in Fmoc SPPS

Resin/Linker TypeC-Terminal FunctionalityCleavage ConditionKey Characteristics
Wang Resin Carboxylic AcidHigh % TFAStandard for C-terminal acids; susceptible to diketopiperazine formation with certain dipeptides.[13][14]
2-Chlorotrityl Chloride Resin Carboxylic AcidDilute TFA (1-2%) for protected fragments; High % TFA for full deprotectionHighly acid-labile, allows for the synthesis of protected peptide fragments; minimizes racemization during loading.[3][13]
Rink Amide Resin AmideHigh % TFAStandard for C-terminal amides.[3][4]
Sieber Amide Resin AmideDilute TFA (1-2%)Allows for the synthesis of protected peptide amides.[14]

Table 2: Comparison of Common Fmoc Deprotection Reagents

ReagentConcentration in DMFTypical Deprotection TimeNotes
Piperidine 20% (v/v)5-20 minutesThe most common reagent; can cause aspartimide formation in sensitive sequences.[3][15]
4-Methylpiperidine (4-MP) 20% (v/v)5-20 minutesSimilar performance to piperidine, may offer slight reduction in side reactions.[15][16]
Piperazine (PZ) 10% (w/v)Slower than piperidineMilder base, significantly reduces aspartimide formation.[15][17]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 1-5% (v/v)Very fastPotent, non-nucleophilic base; can increase risk of racemization if not used carefully.[10]

Table 3: Overview of Common Coupling Reagents

ReagentClassTypical Equivalents (vs. Amino Acid)Typical Coupling TimeAdvantagesDisadvantages
DIC/HOBt Carbodiimide/Additive1.0 / 1.060-120 minCost-effective, low risk of racemization.Slower than other reagents, formation of insoluble urea (B33335) byproduct with DCC.[12]
HBTU/DIPEA Aminium Salt/Base1.0 / 2.015-60 minFast and efficient, widely used.Potential for guanidinylation of the free amine.[12]
HATU/DIPEA Aminium Salt/Base1.0 / 2.015-60 minHighly efficient, especially for sterically hindered couplings.Higher cost.[11]
PyBOP/DIPEA Phosphonium Salt/Base1.0 / 2.015-60 minEfficient, no risk of guanidinylation.Byproducts can be difficult to remove.[12]

Table 4: Common Cleavage Cocktails

Reagent CocktailComposition (v/v)Target Residues Protected
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)General purpose, for peptides with Cys, Met, Trp, Tyr, and Arg.
Reagent B TFA/phenol/water/TIS (88:5:5:2)For peptides with trityl-based protecting groups, does not protect Met from oxidation.[18]
TFA/TIS/Water 95:2.5:2.5General purpose for many sequences, especially when Arg(Pbf) and Trp(Boc) are used.
TFA/EDT/TIS/Water 92.5:2.5:2.5:2.5For peptides containing Cysteine to prevent oxidation.[18]

Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

  • Wash the resin with DMF (3 x 5 mL).

Protocol 2: Loading the First Amino Acid onto Wang Resin
  • Swell the Wang resin in DMF as described in Protocol 1.

  • In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in a minimal amount of DMF.

  • Add DIC (2-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 3: Fmoc Deprotection
  • Swell the peptide-resin in DMF.

  • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Protocol 4: Amino Acid Coupling using HATU
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Optional: Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).

Protocol 5: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.

  • Prepare the appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol). CAUTION: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-based solid-phase peptide synthesis is a powerful and versatile methodology that has become indispensable in modern chemical biology and drug discovery. A thorough understanding of the underlying chemical principles, careful selection of reagents and reaction conditions, and adherence to optimized protocols are paramount to achieving the successful synthesis of high-purity peptides. This guide provides a foundational framework for researchers to navigate the key aspects of Fmoc SPPS, enabling them to harness this technology for their scientific endeavors.

References

Fmoc-Lys(Trt)-OH: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling of Fmoc-Lys(Trt)-OH (N-α-Fmoc-N-ε-trityl-L-lysine), a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining experimental integrity, and complying with regulatory standards.

Chemical Identification and Properties

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the epsilon-amino group is protected by a trityl (Trt) group.[1] This dual protection scheme is integral to its function in the stepwise assembly of peptide chains.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 71989-26-1[2]
Molecular Formula C₄₀H₃₈N₂O₄[1]
Molecular Weight 610.7 g/mol [1]
Appearance White to off-white solid/powder[3]
Purity ≥99.0% (HPLC)[4]
Solubility Soluble in organic solvents such as DMFN/A
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2]

Hazard Identification and GHS Classification

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with the care afforded to all laboratory chemicals.[2] Chronic or repeated exposure may cause irritation. The primary hazards are associated with inhalation of dust particles and direct contact with skin and eyes.

Table 2: Hazard Identification

HazardDescriptionPrecautionary MeasuresReference
Inhalation May cause respiratory tract irritation.Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[3]
Skin Contact May cause skin irritation upon prolonged contact.Wear protective gloves and a lab coat.[2]
Eye Contact May cause eye irritation.Wear safety glasses with side-shields.[2]
Ingestion May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.[3]

Experimental Protocols: Safety and Handling

Detailed experimental protocols for toxicological studies of this compound are not publicly available. The information presented here is based on standard laboratory safety practices and data from Safety Data Sheets (SDS).

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to this compound.

  • Ventilation: All handling of the solid powder and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Process Enclosures: For larger scale operations, the use of process enclosures or glove boxes is recommended to contain the material.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and UseReference
Eye and Face Protection Safety GlassesRequired for protection against dust particles and liquid splashes. Should be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or during cleavage from the resin.[5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions or during prolonged procedures.[2][5]
Respiratory Protection Dust Mask (N95) or RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles. A full-face respirator should be used if exposure limits are exceeded or in poorly ventilated areas.[2]
Handling Procedures
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in Table 3.

  • Weighing: When weighing solid this compound, avoid creating dust. Use a chemical-resistant spatula and weigh the compound on appropriate weighing paper or in a suitable container.

  • Dissolution: For use in SPPS, the Fmoc-amino acid is typically dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). Gently swirl or vortex to dissolve the compound completely. Avoid vigorous shaking, which can cause aggregation.[5]

Storage and Stability
  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] Keep the container tightly sealed to prevent moisture ingress.

  • Stability: The compound is stable under recommended storage conditions.[2] The primary degradation pathways involve the cleavage of the Fmoc and Trt protecting groups, which can be initiated by exposure to basic or acidic conditions, respectively.[6]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 4: First Aid Measures

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Spill Response
  • Personal Protection: Ensure appropriate PPE is worn, including respiratory protection, gloves, and safety goggles.[5]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[5] For liquid spills, absorb with an inert material and place in a suitable disposal container.

  • Ventilation: Ensure the area is well-ventilated.

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

  • Solid Waste: Unused or expired this compound solid should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste.

  • Liquid Waste: Solutions of this compound should be disposed of in the appropriate liquid waste container, following institutional guidelines for the specific solvent used.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weigh boats, contaminated paper towels, or gloves, should also be disposed of in the solid chemical waste container.

Visualizations

Chemical Structure

Fmoc_Lys_Trt_OH cluster_lysine Lysine Backbone cluster_alpha_amino α-Amino Group cluster_carboxyl Carboxyl Group cluster_fmoc Fmoc Group cluster_trt Trityl Group C_alpha C_beta C_alpha->C_beta N_alpha C_alpha->N_alpha C_carboxyl C C_alpha->C_carboxyl C_gamma C_beta->C_gamma C_delta C_gamma->C_delta C_epsilon C_delta->C_epsilon N_epsilon C_epsilon->N_epsilon Trt Trityl N_epsilon->Trt Fmoc Fmoc N_alpha->Fmoc O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl

Caption: Chemical structure of this compound.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Material C->D E Dissolve in Solvent D->E F Perform Synthesis E->F G Segregate Waste (Solid/Liquid) F->G L Spill Containment F->L If Spill Occurs H Label Waste Containers G->H I Decontaminate Work Area H->I J Remove PPE I->J K Wash Hands J->K M First Aid L->M

Caption: Workflow for the safe handling of this compound.

References

A Technical Guide to Fmoc-Lys(Trt)-OH: Commercial Availability, Purity, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nε-Trityl-L-lysine (Fmoc-Lys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide details its commercial suppliers, available purity grades, and provides a detailed experimental protocol for its use.

Introduction to this compound

This compound is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the epsilon-amino group of the side chain is protected by a trityl (Trt) group. The Fmoc group is base-labile and is removed at each step of peptide synthesis, while the acid-labile Trt group provides stable protection for the lysine (B10760008) side chain throughout the synthesis, preventing unwanted side reactions. The bulky nature of the Trt group offers the advantage of minimizing the formation of t-butylated side products during the final cleavage step with trifluoroacetic acid (TFA).

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, with several providing high-purity grades suitable for sensitive research and drug development applications. The following tables summarize the available quantitative data from a selection of commercial suppliers.

Table 1: Commercial Suppliers of this compound

SupplierWebsite
CEM Corporation--INVALID-LINK--
Aapptec--INVALID-LINK--
ChemicalBook--INVALID-LINK--
BLDpharm--INVALID-LINK--
CBL Patras--INVALID-LINK--
Sigma-Aldrich (Merck)--INVALID-LINK--
ChemPep--INVALID-LINK--

Table 2: Purity Grades and Specifications of this compound

SupplierPurity GradeSpecificationsAnalytical Method(s)
CEM CorporationHigh PurityHPLC Purity ≥ 99.0%, Enantiomeric Purity ≥ 99.8%HPLC
CBL PatrasHigh PurityChiral purity >99.9%Chiral HPLC
BLDpharmStandardPurity: 98%Not Specified
Sigma-AldrichResearch GradePurity: 98%Not Specified
Chem-Impex (via ChemicalBook)High Purity99.8%Chiral HPLC
Iris Biotech GmbH (via ChemicalBook)StandardNot SpecifiedNot Specified
ChemPepStandardNot SpecifiedNot Specified

It is important for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity and the methods used for its determination.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

This section outlines a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based SPPS.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acids).

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine (B6355638) in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Coupling of this compound:

    • Due to the steric hindrance of the Trt group, a potent coupling reagent like HATU is recommended.

    • In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser ninhydrin (B49086) test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the resin. The trityl group of the lysine side chain will be cleaved during this step. The resin may turn a deep yellow color due to the formation of the trityl carbocation.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate under reduced pressure.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the concentrated filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows in the utilization of this compound in solid-phase peptide synthesis.

SPPS_Workflow Resin Resin (e.g., Rink Amide) Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_AA1 Couple First Fmoc-AA-OH Deprotection1->Coupling_AA1 Wash1 Wash (DMF, DCM) Coupling_AA1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling_Lys Couple This compound (HATU/DIPEA) Deprotection2->Coupling_Lys Wash2 Wash (DMF, DCM) Coupling_Lys->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H₂O) Final_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Cleavage_Mechanism cluster_reactants Reactants cluster_products Products Peptide_Resin Peptide-Lys(Trt)-Resin Fmoc removed Cleaved_Peptide Crude Peptide Peptide-Lys(NH₃⁺) Deprotected Side Chains Peptide_Resin->Cleaved_Peptide Cleavage & Deprotection Byproducts Byproducts Trityl Cation + TIS Deprotected Resin Peptide_Resin->Byproducts Release TFA_Cocktail Cleavage Cocktail TFA (acid) TIS (scavenger) H₂O

Caption: Final Cleavage and Deprotection of a Lys(Trt)-containing Peptide.

Methodological & Application

Application Notes and Protocols for Fmoc-Lys(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-Lys(Trt)-OH is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of lysine (B10760008) residues into a peptide sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine, while the Trt (trityl) group safeguards the ε-amine of the lysine side chain. The Fmoc group is base-labile and is removed at each cycle of peptide elongation, whereas the Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin.[1][] This orthogonal protection scheme allows for the specific and sequential assembly of amino acids into a desired peptide.[][3] The bulky Trt group provides stable protection for the lysine side chain throughout the synthesis process.[1]

These notes provide a standard protocol for the efficient coupling of this compound, including reagent preparation, reaction monitoring, and final deprotection steps.

Experimental Protocols

Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support. The choice of resin depends on whether a C-terminal acid or amide is desired.[4]

  • Procedure:

    • Place the desired amount of resin (e.g., Rink Amide for peptide amides, 2-Chlorotrityl Chloride for peptide acids) in a reaction vessel.[4][5]

    • Add N,N-Dimethylformamide (DMF) to swell the resin. Agitate gently for at least 30-60 minutes at room temperature.[4]

    • Drain the DMF from the swelled resin.

N-α-Fmoc Group Deprotection

The removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid or growing peptide chain is essential before coupling the next amino acid.[6]

  • Procedure:

    • Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin.[4][5]

    • Agitate the mixture for 5 minutes at room temperature and drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.[7]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[4]

    • Perform a qualitative test, such as the Kaiser test, to confirm the presence of free primary amines.[8][9]

This compound Coupling Protocol

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to the deprotected N-terminal amine on the peptide-resin. The use of an aminium/uronium salt-based coupling reagent like HBTU or HATU is standard.[7][10]

  • Pre-activation and Coupling Procedure:

    • In a separate vial, dissolve this compound and a coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA), to the solution to begin the activation. Allow the pre-activation to proceed for 3-8 minutes.[7]

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.[4]

    • After the coupling period, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[9]

Monitoring the Coupling Reaction

To ensure the coupling reaction has proceeded to completion, a qualitative test for free primary amines should be performed. The Kaiser (ninhydrin) test is most common.[8]

  • Kaiser Test Procedure:

    • Take a small sample of the peptide-resin beads (a few milligrams) after the coupling and washing steps.[8]

    • Wash the beads with ethanol (B145695) and add the Kaiser test reagents (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).

    • Heat the sample at 100°C for 5 minutes.[8]

    • Interpretation:

      • Negative Result (Yellow/Colorless beads): Indicates successful coupling (no free primary amines).

      • Positive Result (Dark Blue beads): Indicates incomplete coupling (presence of free primary amines). The coupling step should be repeated with fresh reagents.[8]

Final Cleavage and Trt Group Deprotection

Once peptide assembly is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group on lysine, are removed simultaneously using a strong acid cocktail containing scavengers.[7]

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a vacuum.

    • Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water. TIS is a critical scavenger that captures the highly reactive trityl cations released during deprotection, preventing side reactions.[5][11][12]

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[5][11]

    • Filter the resin to collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

    • Dry the crude peptide pellet under a vacuum. The peptide can then be purified using techniques like HPLC.

Data Presentation

Table 1: Reagent Stoichiometry for this compound Coupling

ReagentMolar Equivalents (relative to resin loading)Purpose
This compound3 - 5Amino acid building block
Coupling Reagent (HBTU/HATU)2.9 - 4.9Activates the carboxylic acid for amide bond formation[9]
Base (DIPEA)6 - 10Provides the basic environment needed for activation and coupling[9]

Table 2: Common Cleavage Cocktails for Trt Deprotection and Resin Cleavage

Cocktail Composition (v/v/v)Target Peptide CharacteristicsReference
95% TFA / 2.5% H₂O / 2.5% TISStandard peptides without sensitive residues like Cys, Met, or Trp.[9]
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISPeptides containing Cysteine (Cys) or Methionine (Met).[11]
90% TFA / 5% H₂O / 2.5% TES / 2.5% EDTAlternative for peptides with acid-sensitive residues.[11]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; H₂O: Water; EDT: 1,2-Ethanedithiol; TES: Triethylsilane.

Mandatory Visualizations

Workflow for a Single SPPS Cycle

spss_cycle Start Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Check Completion End Elongated Peptide-Resin (Fmoc-Lys(Trt)-AA-Resin) Kaiser->Coupling Incomplete (Repeat) Kaiser->End Complete

Caption: Workflow diagram of a single amino acid coupling cycle in SPPS.

Orthogonal Protection Scheme

orthogonal_protection Peptide Fmoc-Lys(Trt)-Peptide-Resin Fmoc_Removal Fmoc Group (α-Amine Protection) Peptide->Fmoc_Removal Trt_Removal Trt Group (Side-Chain Protection) Peptide->Trt_Removal Base Base Treatment (e.g., Piperidine) Fmoc_Removal->Base removed by Acid Acid Treatment (e.g., TFA) Trt_Removal->Acid removed by Elongation Peptide Chain Elongation Base->Elongation enables Final_Peptide Final Deprotected Peptide Acid->Final_Peptide yields

Caption: Orthogonal removal of Fmoc and Trt protecting groups in SPPS.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides using Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-Lys(Trt)-OH in Bioactive Peptide Synthesis

In the realm of peptide chemistry, the synthesis of bioactive peptides for therapeutic and research applications demands high purity and yield. The choice of protecting groups for reactive amino acid side chains is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). For the incorporation of lysine (B10760008) residues, Nα-Fmoc-Nε-trityl-L-lysine (this compound) has emerged as a superior building block. The trityl (Trt) protecting group offers significant advantages over the more traditional tert-butyloxycarbonyl (Boc) group for the ε-amino function of lysine.

The bulky and acid-labile Trt group provides robust protection during peptide chain elongation under the basic conditions used for Fmoc group removal. Crucially, during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin and removal of other side-chain protecting groups, the Trt group is readily cleaved and the resulting trityl cation is efficiently scavenged. This minimizes the risk of side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine, which can occur with the t-butyl cation generated from Boc deprotection. Consequently, the use of this compound often leads to crude peptide products of higher purity, simplifying subsequent purification steps.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of three major classes of bioactive peptides: antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and cancer-targeting peptides.

Data Presentation: Comparative Purity of Peptides

The selection of the side-chain protecting group for lysine has a demonstrable impact on the purity of the final peptide product. The following table summarizes a comparative study on the purity of crude peptides synthesized using either Trt or Boc protection for lysine and other sensitive amino acids.

Peptide SequenceLysine Protecting GroupOther Protecting GroupsCrude Peptide Purity (%)
H-Tyr-Met-Lys-Met-Tyr-OHTrtTyr(Trt)92
H-Tyr-Met-Lys-Met-Tyr-OHBocTyr(tBu)80
H-Trp-Lys-Trp-Lys-Trp-OHTrtTrp(Boc)98
H-Trp-Lys-Trp-Lys-Trp-OHBocTrp(Boc)78

Data adapted from a comparative study of Fmoc/Trt and Fmoc/tBu amino acids in peptide synthesis.

As the data indicates, the use of the Trt protecting group for lysine consistently results in a higher purity of the crude peptide product.

General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard manual procedure for Fmoc-based SPPS. It can be adapted for automated synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Coupling reagents: HBTU, HATU, or HCTU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Protocol Steps
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HOBt/OxymaPure in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by mass spectrometry to confirm the molecular weight.

    • Lyophilize the pure fractions to obtain the final peptide product.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis & Lyophilization Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application 1: Synthesis of Antimicrobial Peptides (AMPs)

Background

Antimicrobial peptides are a diverse class of naturally occurring molecules that serve as a first line of defense against a broad spectrum of pathogens. Many AMPs are cationic and amphipathic, with positively charged lysine and arginine residues playing a crucial role in their interaction with and disruption of microbial membranes. The synthesis of AMPs with high purity is essential for their therapeutic development.

Protocol for a Representative AMP

This protocol is for the synthesis of a hypothetical 12-amino acid AMP with the sequence: K-L-F-K-K-I-L-K-Y-L-K-L-NH₂.

  • Resin: Rink Amide resin (to yield a C-terminal amide).

  • Amino Acids: Fmoc-L-Ala-OH, Fmoc-L-Leu-OH, Fmoc-L-Ile-OH, Fmoc-L-Phe-OH, Fmoc-L-Tyr(tBu)-OH, and This compound .

  • Procedure: Follow the general SPPS protocol outlined above. Given the potentially hydrophobic nature of this peptide, extended coupling times or the use of a stronger coupling reagent like HATU may be beneficial for certain residues.

  • Expected Yield and Purity: The use of this compound is expected to yield a crude product with higher purity compared to using Fmoc-Lys(Boc)-OH, potentially in the range of 70-80% purity before HPLC purification, with a final yield of purified peptide around 20-30% based on the initial resin loading.

Mechanism of Action: Membrane Disruption

AMPs primarily exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane. Several models have been proposed to describe this process.

AMP_Mechanism cluster_membrane Bacterial Cell Membrane cluster_mechanisms Membrane Disruption Models Lipid Bilayer Lipid Bilayer AMPs Cationic AMPs Barrel Barrel-Stave Model AMPs->Barrel Pore Formation Toroidal Toroidal Pore Model AMPs->Toroidal Pore Formation with Lipids Carpet Carpet Model AMPs->Carpet Membrane Solubilization Disruption Membrane Disruption & Cell Lysis Barrel->Disruption Toroidal->Disruption Carpet->Disruption

Caption: Mechanisms of antimicrobial peptide (AMP) action on bacterial membranes.[3]

Application 2: Synthesis of Cell-Penetrating Peptides (CPPs)

Background

Cell-penetrating peptides are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, such as small molecules, proteins, and nucleic acids.[4] Similar to AMPs, many CPPs are rich in cationic residues, particularly arginine and lysine, which are essential for their interaction with the negatively charged cell surface. The use of this compound ensures the synthesis of high-purity CPPs, which is critical for their application in drug delivery to avoid unintended biological effects from impurities.

Protocol for a Representative CPP

This protocol is for the synthesis of a hypothetical 10-amino acid CPP with the sequence: R-R-K-K-R-R-Q-R-R-R-NH₂ (a polycationic sequence).

  • Resin: Rink Amide resin.

  • Amino Acids: Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Gln(Trt)-OH, and This compound .

  • Procedure: Follow the general SPPS protocol. The synthesis of poly-arginine sequences can be challenging due to aggregation. The use of double coupling steps for arginine residues is recommended.

  • Expected Yield and Purity: Due to the repetitive nature of the sequence, the crude purity might be slightly lower than for more heterogeneous sequences, but the use of this compound will still provide a significant advantage. A crude purity of 60-70% can be expected, with a final purified yield of 15-25%.

Mechanism of Entry

CPPs can enter cells through various mechanisms, including direct translocation across the plasma membrane and endocytosis.

CPP_Entry cluster_cell Target Cell cluster_membrane Plasma Membrane CPP Cell-Penetrating Peptide (CPP) Direct Direct Translocation CPP->Direct Endocytosis Endocytosis CPP->Endocytosis Cytosol Cytosol Direct->Cytosol Enters Cytosol Endosome Endosome Endocytosis->Endosome Endosome->Cytosol Endosomal Escape

Caption: Cellular entry mechanisms of cell-penetrating peptides (CPPs).[5][6][7]

Application 3: Synthesis of Cancer-Targeting Peptides

Background

Cancer-targeting peptides are designed to bind specifically to receptors that are overexpressed on the surface of cancer cells or in the tumor microenvironment.[8][9] This specificity allows for the targeted delivery of therapeutic agents or imaging probes to tumors, thereby increasing efficacy and reducing off-target toxicity. Lysine residues are often incorporated into these peptides to enhance solubility, provide a positive charge for receptor interaction, or serve as a conjugation site for payloads. High purity, facilitated by the use of this compound, is paramount for these peptides to ensure specific binding and avoid non-specific interactions.

Protocol for a Representative Cancer-Targeting Peptide

This protocol is for a hypothetical 8-amino acid peptide that targets a generic G-protein coupled receptor (GPCR) overexpressed on cancer cells. Sequence: G-F-L-K-E-G-F-L-NH₂.

  • Resin: Rink Amide resin.

  • Amino Acids: Fmoc-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH, Fmoc-L-Glu(OtBu)-OH, and This compound .

  • Procedure: Adhere to the general SPPS protocol. Standard coupling conditions should be sufficient for this sequence.

  • Expected Yield and Purity: A crude purity of over 80% is anticipated with the use of this compound, and a final purified yield of 25-35% is achievable.

Signaling Pathway

Upon binding to its target receptor on a cancer cell, a cancer-targeting peptide can trigger a signaling cascade that may inhibit cell proliferation or induce apoptosis.

Cancer_Targeting_Pathway cluster_cell Cancer Cell cluster_pathway Downstream Signaling Peptide Cancer-Targeting Peptide (with Lysine) GPCR Overexpressed GPCR Peptide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Cell_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cell_Response

Caption: A representative signaling pathway initiated by a cancer-targeting peptide.[10]

Conclusion

This compound is a valuable reagent for the synthesis of a wide range of bioactive peptides. Its use consistently leads to higher purity of crude peptide products compared to Fmoc-Lys(Boc)-OH, which is a significant advantage for researchers and drug developers. The protocols and information provided herein serve as a comprehensive guide for the successful synthesis of antimicrobial, cell-penetrating, and cancer-targeting peptides using this superior building block.

References

Application of Fmoc-Lys(Trt)-OH in the Synthesis of Cyclic Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fmoc-Lys(Trt)-OH, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the generation of complex cyclic peptides. The strategic use of the trityl (Trt) protecting group on the lysine (B10760008) side chain offers significant advantages in forming lactam bridges, which are essential for constraining peptide conformations, enhancing biological activity, and improving stability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of cyclic peptides.

Advantages of the Trityl (Trt) Protecting Group

The Trt group is a bulky and acid-labile protecting group. Its application in conjunction with the Fmoc strategy for Nα-protection provides an orthogonal system that is highly advantageous for cyclic peptide synthesis. The key benefits include:

  • Mild Cleavage Conditions: The Trt group can be removed under very mild acidic conditions, which preserves other acid-sensitive protecting groups like tert-butyl (tBu) on other amino acid side chains.

  • Reduced Side Products: Compared to the more traditionally used Boc group for lysine side-chain protection, the Trt group is more easily cleaved and scavenged during the final trifluoroacetic acid (TFA) cleavage from the resin. This leads to higher purity of the crude peptide and reduces the formation of t-butylated side products.[1]

  • Orthogonality: While the Trt group on lysine cannot be selectively removed in the presence of tBu-based protecting groups, it is fully compatible with an orthogonal protection strategy where another amino acid side chain (e.g., Asp or Glu) is protected with a group that can be removed selectively (e.g., Allyl or Dde) to allow for on-resin cyclization.

Application in Side-Chain to Side-Chain Cyclization

A primary application of this compound is in the formation of a lactam bridge between the side chain of lysine and the side chain of an acidic amino acid, such as aspartic acid or glutamic acid. This type of cyclization is a powerful tool to create conformationally constrained peptides with enhanced biological properties.

The general workflow for the synthesis of a side-chain to side-chain cyclic peptide using this compound involves the following key stages:

  • Linear Peptide Synthesis: The linear peptide is assembled on a solid support using standard Fmoc-SPPS chemistry. This compound is incorporated at the desired position, along with another amino acid (e.g., Fmoc-Asp(OAll)-OH) that has an orthogonally protected side chain.

  • Selective Deprotection: The orthogonal protecting group on the acidic amino acid side chain is selectively removed while the peptide is still attached to the resin.

  • On-Resin Cyclization: The newly deprotected carboxylic acid on the side chain of the acidic residue is activated and reacted with the free amine on the side chain of a deprotected lysine to form the lactam bridge.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups (including the Trt group on lysine) are removed simultaneously.

  • Purification and Analysis: The final cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

The following diagram illustrates the general workflow for on-resin side-chain to side-chain peptide cyclization:

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage and Purification A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling (including this compound and Fmoc-Asp(OAll)-OH) B->C D Repeat Steps B and C for all amino acids C->D E Selective Deprotection of Orthogonal Protecting Group (e.g., Allyl from Asp) D->E F Activation of Side-Chain Carboxylic Acid E->F G Intramolecular Lactam Bridge Formation (Asp side chain to Lys side chain) F->G H Final Fmoc Deprotection G->H I Cleavage from Resin and Global Deprotection (including Trt from Lys) H->I J Purification (RP-HPLC) I->J K Analysis (Mass Spectrometry) J->K

General workflow for on-resin side-chain to side-chain peptide cyclization.

Experimental Protocols

Protocol 1: Synthesis of a Linear Peptide on 2-Chlorotrityl Chloride Resin

This protocol describes the manual synthesis of a linear peptide sequence on 2-chlorotrityl chloride resin, which is suitable for subsequent on-resin or solution-phase cyclization.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-amino acids (including this compound and an orthogonally protected acidic amino acid like Fmoc-Asp(OAll)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, HOBt)

  • Methanol (B129727)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (1.2 equivalents relative to resin capacity) and DIPEA (4.8 equivalents) in dry DCM.

    • Add the solution to the swollen resin and shake for 2 hours.

    • To cap any unreacted sites, add a mixture of DCM, DIPEA, and methanol (17:1:2) and shake for 30 minutes.

    • Wash the resin with DMF (3 times), methanol (3 times), and DCM (3 times).

  • Peptide Chain Elongation (Automated or Manual):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 12 minutes. Wash the resin with DMF (6 times).

    • Amino Acid Coupling: Dissolve the next Fmoc-amino acid (5 equivalents), HBTU (5 equivalents), and DIPEA (10 equivalents) in DMF. Add the solution to the resin and shake for 40 minutes. Wash the resin with DMF (4 times).

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization

This protocol outlines the steps for cyclizing the peptide on the resin after linear synthesis. This example assumes the use of Fmoc-Asp(OAll)-OH and this compound.

Materials:

  • Peptidyl-resin from Protocol 1

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Phenylsilane (B129415)

  • DCM, DMF

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA

Procedure:

  • Selective Deprotection of Allyl Group:

    • Swell the peptidyl-resin in a mixture of dry DCM and DMF (3:1) under an argon atmosphere.

    • Add phenylsilane (100 equivalents) and allow it to react for 3 minutes.

    • Add Pd(PPh₃)₄ (0.2 equivalents) and shake the mixture for 30 minutes at room temperature.

    • Wash the resin thoroughly with DCM and DMF.

  • On-Resin Lactam Bridge Formation:

    • Swell the resin in DMF.

    • Add PyBOP (3 equivalents) and DIPEA (6 equivalents) to the resin.

    • Shake the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction for completion using a Kaiser test (to check for the disappearance of the free amine on the lysine side chain).

    • Once complete, wash the resin with DMF (5 times) and DCM (5 times).

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the final steps to obtain the purified cyclic peptide.

Materials:

  • Cyclized peptidyl-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the Trt group from lysine.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification and Analysis:

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative RP-HPLC.

    • Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

Quantitative Data

The efficiency of cyclic peptide synthesis can vary depending on the sequence, cyclization strategy, and reaction conditions. The following table summarizes representative data for the synthesis of a cyclic peptide.

Peptide SequenceCyclization MethodCoupling Reagent for CyclizationYield of Purified ProductPurityReference
c(RGDfK)Solution-phaseTBTU/HOBt/DIEA82.0%>95%[2]

Application Example: Cyclic RGD Peptides and Integrin Signaling

Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent inhibitors of integrin receptors, which play a crucial role in cell adhesion, migration, and signaling.[3] The synthesis of cyclic RGD peptides often utilizes this compound to create a constrained structure that enhances binding affinity and selectivity for specific integrin subtypes, such as αvβ3, which is often overexpressed in tumor cells.[3]

The binding of a cyclic RGD peptide to integrins can modulate downstream signaling pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and proliferation.

The diagram below illustrates a simplified representation of an integrin signaling pathway that can be targeted by cyclic RGD peptides.

G cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) cluster_cytoplasm Cytoplasm integrin Integrin (e.g., αvβ3) FAK FAK integrin->FAK Activates RGD Cyclic RGD Peptide RGD->integrin Binds and Inhibits Src Src FAK->Src Grb2 Grb2 Src->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Simplified integrin signaling pathway targeted by cyclic RGD peptides.

Conclusion

This compound is an indispensable tool for the synthesis of cyclic peptides. The properties of the Trt protecting group facilitate robust and high-purity synthesis of constrained peptides with significant therapeutic and research potential. The protocols and data presented herein provide a comprehensive guide for the successful application of this compound in the development of novel cyclic peptides.

References

Application Notes and Protocols: Post-Synthesis Modification of Peptides Using Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a critical technique in drug discovery, diagnostics, and fundamental research. It allows for the introduction of various functionalities, such as fluorophores, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains, at precise locations within a peptide sequence. This targeted approach ensures product homogeneity and preserves the biological activity of the peptide. The use of Fmoc-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS) offers a robust and versatile method for achieving such site-specific modifications. The trityl (Trt) protecting group on the ε-amino group of lysine (B10760008) is labile to mild acidic conditions, allowing for its selective removal on-resin without cleaving the peptide from the solid support or removing other acid-labile side-chain protecting groups. This application note provides detailed protocols for the selective deprotection of the Lys(Trt) side chain and subsequent on-resin biotinylation, fluorescent labeling, and PEGylation.

Principle of the Method

The core of this methodology lies in the orthogonal protection strategy afforded by the Fmoc/tBu chemistry in combination with the acid-labile Trt group. During SPPS, the peptide is assembled on a solid support using Fmoc-protected amino acids. For the desired modification site, this compound is incorporated into the peptide sequence. Upon completion of the peptide chain elongation, the ε-amino group of the lysine residue is selectively deprotected by treatment with a dilute solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). This exposes a free amine on the lysine side chain, which can then be reacted with a variety of modifying agents.

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of the Lys(Trt) Group

This protocol describes the selective removal of the trityl (Trt) protecting group from the side chain of a lysine residue on a solid-supported peptide.

Materials:

  • Peptide-resin containing a Lys(Trt) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Shaker or manual mixing apparatus

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin (1 equivalent) in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 1-2% TFA and 2-5% TIS in DCM (v/v/v). A common formulation is 1:5:94 (TFA:TIS:DCM).

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 x 10 mL/g resin).

  • Wash the resin with 10% DIEA in DMF (v/v) to neutralize any residual acid (2 x 10 mL/g resin).

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • Wash the resin with DCM (3 x 10 mL/g resin) and then with MeOH (2 x 10 mL/g resin) to aid in drying.

  • Dry the resin under vacuum.

Protocol 2: On-Resin Biotinylation of a Lysine Side Chain

This protocol details the biotinylation of the deprotected lysine side chain on the solid support.

Materials:

  • Peptide-resin with a deprotected lysine side chain (from Protocol 1)

  • Biotin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit (optional, to monitor reaction completion)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vial, dissolve biotin (3-5 equivalents relative to the resin substitution) in a minimal amount of DMF. Gentle warming may be necessary.

  • Add DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) to the biotin solution to pre-activate it for 15-20 minutes.

  • Add the activated biotin solution to the peptide-resin.

  • Add DIEA (6-10 equivalents) to the reaction mixture.

  • Agitate the mixture at room temperature for 2-4 hours, or until the Kaiser test is negative (indicating complete reaction of the primary amine).

  • Drain the reaction solution.

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • Wash the resin with DCM (3 x 10 mL/g resin).

  • Dry the resin under vacuum before proceeding to the final cleavage and deprotection of the peptide.

Protocol 3: On-Resin Fluorescent Labeling of a Lysine Side Chain

This protocol describes the attachment of a fluorescent dye to the deprotected lysine side chain.

Materials:

  • Peptide-resin with a deprotected lysine side chain (from Protocol 1)

  • NHS-ester of the desired fluorescent dye (e.g., FITC, TAMRA, Cy5) (1.5-3 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA) (3-5 equivalents)

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate light-protected vial, dissolve the NHS-ester of the fluorescent dye in DMF.

  • Add the dye solution to the peptide-resin.

  • Add DIEA to the reaction mixture.

  • Agitate the mixture at room temperature in the dark for 2-12 hours. Reaction time will vary depending on the dye and the peptide sequence.

  • Monitor the reaction completion by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Drain the reaction solution.

  • Wash the resin with DMF (5 x 10 mL/g resin) until the filtrate is colorless.

  • Wash the resin with DCM (3 x 10 mL/g resin).

  • Dry the resin under vacuum before final cleavage and deprotection.

Protocol 4: On-Resin PEGylation of a Lysine Side Chain

This protocol details the attachment of a polyethylene glycol (PEG) chain to the deprotected lysine side chain.

Materials:

  • Peptide-resin with a deprotected lysine side chain (from Protocol 1)

  • Activated PEG reagent (e.g., mPEG-NHS ester, mPEG-propionaldehyde) (1.5-5 equivalents)

  • Coupling reagents (if using a carboxylated PEG, e.g., DIC/OxymaPure®)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA) (if necessary)

  • Dichloromethane (DCM), peptide synthesis grade

Procedure for mPEG-NHS ester:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Dissolve the mPEG-NHS ester in DMF.

  • Add the PEG solution to the peptide-resin.

  • Add DIEA to the reaction mixture.

  • Agitate the mixture at room temperature for 4-24 hours.

  • Drain the reaction solution.

  • Wash the resin extensively with DMF (5 x 10 mL/g resin).

  • Wash the resin with DCM (3 x 10 mL/g resin).

  • Dry the resin under vacuum.

Data Presentation

Modification TypeReagent (Example)Molar Excess (Reagent)Reaction Time (hours)Typical Purity (HPLC)
Biotinylation Biotin/DIC/Oxyma3-5 eq2-4>90%
Fluorescent Labeling FITC-NHS1.5-3 eq2-12>85%
Fluorescent Labeling TAMRA-NHS1.5-3 eq4-16>85%
PEGylation mPEG(5kDa)-NHS1.5-5 eq4-24>80%

Visualizations

experimental_workflow cluster_modifications Modification Options start Start: Peptide-Resin with this compound incorporated spps Solid-Phase Peptide Synthesis (SPPS) start->spps deprotection Selective Deprotection of Lys(Trt) spps->deprotection 1-2% TFA in DCM modification On-Resin Modification deprotection->modification cleavage Final Cleavage and Deprotection modification->cleavage e.g., TFA cocktail biotinylation Biotinylation modification->biotinylation fluorescent_labeling Fluorescent Labeling modification->fluorescent_labeling pegylation PEGylation modification->pegylation purification Purification and Analysis cleavage->purification HPLC end End: Purified, Modified Peptide purification->end

Figure 1. Experimental workflow for post-synthesis peptide modification.

signaling_pathway_principle peptide_resin Peptide on Resin with Lys(Trt) deprotected_peptide Peptide on Resin with Lys(NH2) peptide_resin->deprotected_peptide Mild Acid (e.g., 1% TFA in DCM) modified_peptide Modified Peptide on Resin deprotected_peptide->modified_peptide Coupling Reaction modifying_agent Modifying Agent (e.g., Biotin-NHS, Dye-NHS, PEG-NHS) modifying_agent->modified_peptide

Figure 2. Chemical principle of on-resin modification via Lys(Trt).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Trt Deprotection Insufficient reaction time or TFA concentration.Increase reaction time to 60 minutes or TFA concentration to 2%. Monitor progress by HPLC-MS.
Steric hindrance around the lysine residue.Use a less sterically hindered scavenger or slightly increase the reaction temperature (use with caution).
Low Modification Yield Incomplete Trt deprotection.Ensure complete deprotection before proceeding with the modification step.
Inefficient coupling of the modifying agent.Increase the molar excess of the modifying agent and coupling reagents. Extend the reaction time.
Steric hindrance from the peptide or modifying agent.Introduce a spacer arm on the modifying agent if possible.
Side Reactions Re-attachment of the Trt cation to sensitive residues (e.g., Trp).Ensure an adequate amount of scavenger (TIS) is used during deprotection.[1]
Modification at the N-terminus.Ensure the N-terminal Fmoc group is still intact before selective Lys(Trt) deprotection.

Conclusion

The use of this compound in SPPS provides a reliable and efficient method for the site-specific post-synthesis modification of peptides. The protocols outlined in this application note for on-resin biotinylation, fluorescent labeling, and PEGylation can be readily implemented in a standard peptide synthesis laboratory. By carefully controlling the deprotection and coupling steps, researchers can generate a wide range of well-defined peptide conjugates for various applications in research and drug development.

References

Application Notes and Protocols: Fmoc-Lys(Trt)-OH in the Preparation of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The targeted delivery of cytotoxic agents to tumor cells is a cornerstone of modern cancer therapy. Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, leveraging the specificity of peptides for their cognate receptors on cancer cells to deliver potent payloads. The synthesis of well-defined PDCs with a specific drug-to-peptide ratio is crucial for their therapeutic efficacy and safety. Site-specific conjugation, particularly at the side chain of lysine (B10760008) residues, is a widely adopted strategy. The use of orthogonally protected lysine derivatives, such as Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH), is instrumental in achieving this. The trityl (Trt) protecting group is highly acid-labile and can be selectively removed on the solid support without affecting other acid-labile protecting groups (e.g., Boc, tBu) or the linkage to the resin.[1] This allows for the specific attachment of a drug molecule to the ε-amino group of the lysine side chain.

This document provides detailed application notes and protocols for the preparation of a model peptide-drug conjugate using this compound. The protocols cover solid-phase peptide synthesis (SPPS), selective deprotection of the trityl group, on-resin drug conjugation, and final cleavage and purification of the PDC.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model peptide, [Lys(Trt)]-Gly-Phe-Leu-Gly, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Gly-OH

  • Fmoc-Leu-OH

  • Fmoc-Phe-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Kaiser test kit

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid Coupling (Example for Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, and this compound) to assemble the full peptide sequence.

On-Resin Selective Deprotection of the Trityl Group

This protocol describes the selective removal of the Trityl group from the lysine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin from the previous step

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DMF

Protocol:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (5 times) and dry under a stream of nitrogen.

  • Trityl Deprotection:

    • Prepare a solution of 1% TFA and 5% TIS in DCM.

    • Add this solution to the resin and agitate for 2 hours at room temperature.

    • Drain the solution.

    • Repeat the treatment with fresh deprotection solution for another 2 hours.

    • Wash the resin thoroughly with DCM (5 times).

  • Neutralization:

    • Wash the resin with 10% DIPEA in DMF (3 times for 5 minutes each) to neutralize the resin.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum.

On-Resin Conjugation of Doxorubicin

This protocol describes the conjugation of Doxorubicin (Dox) to the deprotected lysine side chain via a succinimidyl ester of a glutaric acid linker pre-attached to the drug.

Materials:

  • Deprotected peptide-resin

  • Doxorubicin-glutaric acid N-hydroxysuccinimide ester (Dox-linker-NHS)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Resin Swelling: Swell the deprotected peptide-resin in DMF for 30 minutes.

  • Drug Conjugation:

    • Dissolve Dox-linker-NHS (2 eq.) and DIPEA (4 eq.) in DMF.

    • Add the solution to the resin.

    • Agitate the mixture for 24 hours at room temperature in the dark.

  • Washing:

    • Drain the conjugation solution.

    • Wash the resin extensively with DMF (5 times), DCM (5 times), and Methanol (3 times) to remove any unreacted drug and reagents.

    • Dry the resin under vacuum.

Final Cleavage and Purification of the Peptide-Drug Conjugate

This protocol describes the cleavage of the PDC from the resin and the simultaneous removal of the remaining side-chain protecting groups.

Materials:

  • PDC-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Protocol:

  • Cleavage:

    • Add the cleavage cocktail to the dry PDC-resin.

    • Agitate for 3 hours at room temperature.

  • Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PDC by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude PDC.

    • Wash the pellet with cold diethyl ether (3 times).

    • Dry the crude PDC under vacuum.

  • Purification:

    • Dissolve the crude PDC in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the PDC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the pure PDC.

  • Lyophilization and Characterization:

    • Lyophilize the pure fractions to obtain the final PDC as a powder.

    • Characterize the final product by analytical RP-HPLC for purity assessment and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.

Data Presentation

Table 1: Summary of Reagents for Solid-Phase Peptide Synthesis

Step Reagent Equivalents (relative to resin loading)
Fmoc Deprotection 20% Piperidine in DMF -
Amino Acid Coupling Fmoc-Amino Acid 3
DIC 3

| | OxymaPure® | 3 |

Table 2: Typical Yields and Purity at Different Stages of PDC Synthesis

Stage Product Typical Yield (%) Typical Purity (by HPLC) (%)
After SPPS Crude Peptide > 90 70-85
After On-Resin Conjugation Crude PDC on Resin > 80 (conjugation efficiency) N/A
After Cleavage Crude PDC 60-75 (overall) 50-70

| After Purification | Pure PDC | 30-50 (overall) | > 95 |

Visualizations

PDC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Finalization Final Steps Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->Coupling Peptide_Resin [Lys(Trt)]-Peptide-Resin Coupling->Peptide_Resin Repeat for each AA Trt_Deprotection Selective Trt Deprotection (1% TFA/DCM) Peptide_Resin->Trt_Deprotection Drug_Conjugation Drug Conjugation (Activated Drug, DIPEA) Trt_Deprotection->Drug_Conjugation PDC_Resin PDC-Resin Drug_Conjugation->PDC_Resin Cleavage Cleavage from Resin (95% TFA Cocktail) PDC_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_PDC Pure Peptide-Drug Conjugate Purification->Final_PDC Lysine_Conjugation_Chemistry Peptide_Trt Peptide-Lys(Trt)-Resin ε-NH-C(Ph)₃ Peptide_NH2 Peptide-Lys(NH₂)-Resin ε-NH₂ Peptide_Trt->Peptide_NH2 1% TFA/DCM, TIS PDC Peptide-Lys(NH-Linker-Dox)-Resin Final Conjugate Peptide_NH2->PDC DIPEA, DMF Drug_Linker Dox-Linker-NHS Activated Drug Drug_Linker->PDC

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical for the successful assembly of complex peptides. For the incorporation of lysine (B10760008), the Nα-9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while a separate protecting group is required for the ε-amino group of the side chain. The trityl (Trt) group is a bulky and highly acid-labile protecting group for the lysine side chain. Its use in the form of Fmoc-Lys(Trt)-OH is advantageous in automated peptide synthesis due to the mild cleavage conditions required for its removal, which minimizes side reactions.[1][2] This document provides a detailed protocol for the incorporation of this compound in automated peptide synthesizers, a comparison of common coupling reagents, and an overview of relevant biological signaling pathways involving lysine.

Data Presentation: Comparison of Coupling Reagents

The efficiency of incorporating this compound can be influenced by the choice of coupling reagent, especially considering the steric hindrance of the Trt group. While HATU is generally considered more reactive and faster, particularly for sterically hindered amino acids, HBTU and DIC/HOBt are also effective and widely used.[3][4][5] The following table summarizes a representative comparison of common coupling reagents for the incorporation of this compound in automated SPPS.

Coupling ReagentActivation TimeCoupling Time (Double Coupling)Representative PurityNotes
HATU 1-2 minutes2 x 20 minutes>95%Highly efficient for sterically hindered couplings. Lower risk of epimerization.[3]
HBTU 5-10 minutes2 x 30 minutes>90%A reliable and cost-effective option for standard couplings.[6]
DIC/HOBt 1-2 minutes2 x 45 minutes>90%Minimizes racemization but may have slower kinetics.

Note: The purity and coupling times can vary depending on the peptide sequence, resin, and synthesizer.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide or Wang resin (pre-loaded or loaded with the first amino acid)

  • Amino Acids: Fmoc-protected amino acids, including this compound

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Coupling Reagents: HATU, HBTU, or DIC/HOBt

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Precipitation/Washing: Cold diethyl ether

Automated Peptide Synthesis Protocol (General Cycle for this compound Incorporation)

This protocol is a general guideline for a 0.1 mmol scale synthesis on an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the peptide sequence.

  • Resin Swelling:

    • Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • React for 3 minutes, then drain.

    • Add fresh 20% piperidine in DMF.

    • React for 10-15 minutes, then drain.

    • Wash the resin with DMF (5-7 times).

  • Amino Acid Coupling (using HATU):

    • Dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Pre-activate for 1-2 minutes.[3]

    • Add the activated amino acid solution to the resin.

    • React for 20-30 minutes. For difficult couplings, a second coupling is recommended.

    • Drain the reaction vessel.

    • Wash the resin with DMF (3-5 times).

  • Repeat Cycle:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection:

    • Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF, followed by DCM, and dry the resin.

    • Add the cleavage cocktail (TFA/H2O/TIS) to the resin.

    • React for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Experimental Workflow for Automated Peptide Synthesis

G cluster_prep Preparation cluster_synthesis Automated Synthesis Cycle cluster_post Post-Synthesis Resin Select & Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection AA_Sol Prepare Amino Acid & Reagent Solutions Coupling Couple this compound (e.g., HATU/DIPEA) AA_Sol->Coupling Wash1 DMF Wash Deprotection->Wash1 Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis

Caption: Automated SPPS workflow for peptide synthesis.

Signaling Pathways Involving Lysine Modification

G cluster_ub Ubiquitination Pathway cluster_tgf TGFβ Signaling Context Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Target Target Protein (contains Lysine) E3->Target Lysine Residue Smad Smad Proteins (R-Smad) Degradation Proteasomal Degradation Target->Degradation Polyubiquitination TGFb TGFβ Ligand Receptor TGFβ Receptor TGFb->Receptor Receptor->Smad Phosphorylation Smad_Ub Ubiquitinated Smad Smad->Smad_Ub E3 Ligase mediated

Caption: Lysine's role in the ubiquitination pathway.

References

Application Notes and Protocols for Fmoc-Lys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Trt)-OH (Nα-Fmoc-Nε-trityl-L-lysine) is an essential amino acid derivative for the solid-phase peptide synthesis (SPPS) of peptides where a specific lysine (B10760008) residue requires orthogonal protection. The trityl (Trt) group on the ε-amino function of the lysine side chain is labile to mild acidic conditions, allowing for its selective removal on-resin. This unique feature enables the site-specific modification of the lysine side chain, such as ubiquitination, biotinylation, or the attachment of fluorescent labels, making it an invaluable tool in chemical biology and drug discovery.

These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols for its incorporation, selective deprotection, and the subsequent modification of the lysine residue, with a particular focus on the synthesis of ubiquitinated peptides.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₄₀H₃₈N₂O₄
Molecular Weight 610.74 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS
Fmoc Deprotection 20% piperidine (B6355638) in DMF
Trt Deprotection Mild acid (e.g., 1-5% TFA in DCM)
Final Cleavage Strong acid (e.g., 95% TFA with scavengers)

Data Presentation: Coupling Efficiency of this compound

The choice of coupling reagent is critical for achieving high efficiency when incorporating the sterically hindered this compound. Below is a summary of commonly used coupling reagents and their general performance in SPPS. While direct quantitative data for this compound is not always available in comparative studies, this table provides a representative comparison based on their known efficacy with sterically hindered amino acids.[1]

Coupling ReagentClassTypical Coupling TimeCoupling Efficiency (%)Key Advantages & Disadvantages
HBTU/DIPEA Aminium/Uronium Salt30-60 min98-99.5Advantages: Fast, efficient, and widely used. Disadvantages: Potential for guanidinylation of the free N-terminal amine if used in excess.[2]
HATU/DIPEA Aminium/Uronium Salt20-45 min> 99.5Advantages: Highly reactive, excellent for hindered couplings, and lower racemization risk compared to HBTU.[1][2] Disadvantages: Higher cost.
DIC/HOBt Carbodiimide60-120 min95-98Advantages: Cost-effective, with a low risk of guanidinylation. Disadvantages: Slower reaction rates and the potential for N-acylurea formation.
PyBOP Phosphonium Salt30-60 min98-99Advantages: Efficient with no risk of guanidinylation. Disadvantages: Byproducts can be challenging to remove in solution-phase synthesis.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Protocol 2: On-Resin Selective Deprotection of the Trt Group

This protocol describes the selective removal of the Trt group from the lysine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing a Lys(Trt) residue

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Anhydrous Dichloromethane (DCM)

  • 10% DIPEA in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 1% TIS in DCM.

  • Trt Removal: Treat the resin with the deprotection cocktail. Gently agitate for 30 minutes at room temperature. Repeat this step once.

  • Neutralization: Wash the resin thoroughly with DCM, followed by a wash with 10% DIPEA in DMF to neutralize the protonated ε-amino group.

  • Final Washing: Wash the resin with DMF and then DCM to prepare for the subsequent modification step.

Protocol 3: Final Cleavage and Global Deprotection

This protocol details the final cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (adjust scavengers based on peptide sequence)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a yellow or reddish color due to the release of trityl cations.[2]

  • Peptide Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application: Synthesis of a Ubiquitinated Peptide

The site-specific incorporation of lysine using this compound is crucial for the synthesis of ubiquitinated peptides, which are vital tools for studying the ubiquitin signaling pathway.

Ubiquitin Signaling Pathway

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, most commonly on a lysine residue.[1] This process is mediated by a three-enzyme cascade (E1, E2, and E3) and can be reversed by deubiquitinating enzymes (DUBs). The nature of the ubiquitin linkage (mono- or poly-ubiquitination and the specific lysine linkage in the ubiquitin chain) determines the downstream cellular response, which includes protein degradation, DNA repair, and signal transduction.[3][4]

Ubiquitin_Signaling_Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP DUB DUB (Deubiquitinase) Ub->DUB E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Conjugation Substrate Substrate Protein (with Lysine) Substrate->E3 Ub_Substrate->Substrate Deubiquitination Downstream Downstream Cellular Response Ub_Substrate->Downstream DUB->Substrate

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Experimental Workflow for Synthesis and Analysis of a Ubiquitinated Peptide

This workflow outlines the key steps for synthesizing a peptide with a site-specifically ubiquitinated lysine residue using this compound and subsequently analyzing its interaction with a deubiquitinating enzyme (DUB).

Experimental_Workflow start Start spps 1. Solid-Phase Peptide Synthesis (Incorporate this compound) start->spps deprotection 2. On-Resin Selective Trt-Deprotection spps->deprotection modification 3. Site-Specific Ubiquitination (e.g., Ligation) deprotection->modification cleavage 4. Final Cleavage and Global Deprotection modification->cleavage purification 5. RP-HPLC Purification cleavage->purification characterization 6. Mass Spectrometry Characterization purification->characterization assay 7. DUB Assay characterization->assay analysis 8. Data Analysis (e.g., HPLC, MS) assay->analysis end End analysis->end

References

Application Notes and Protocols for the Use of Fmoc-Lys(Trt)-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH) in the solid-phase synthesis of peptide libraries. Detailed protocols for synthesis, cleavage, and purification are provided, along with applications in screening for inhibitors of protein-protein interactions and kinase activity.

Introduction to this compound in Peptide Synthesis

This compound is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of diverse peptide libraries. The use of the trityl (Trt) group for the protection of the ε-amino group of lysine (B10760008) offers significant advantages over the more traditional tert-butyloxycarbonyl (Boc) group. The acid-labile nature of the Trt group allows for its selective removal under mild acidic conditions, a key feature for developing branched peptides or for site-specific modifications on the lysine side chain.[1] This orthogonality is crucial in the construction of complex peptide libraries with diverse functionalities.

Studies have shown that the use of Trt-protected amino acids can lead to crude peptides of higher purity compared to those synthesized with tBu-protected counterparts.[2] This is attributed to the milder deprotection conditions and the bulky nature of the trityl cation, which is less prone to side reactions.[2] The trityl sidechain protecting group is more easily removed and scavenged during trifluoroacetic acid (TFA) cleavage compared to Boc or t-butyl groups, resulting in higher quality cleaved peptides by reducing t-butylated side products.[3]

Data Presentation: Comparative Purity of Peptide Synthesis

The choice of protecting group for the lysine side chain significantly impacts the purity of the final peptide product. The following table provides a representative comparison of the expected purity of a model peptide synthesized using either this compound or Fmoc-Lys(Boc)-OH, based on typical HPLC analysis of the crude product.

Protecting GroupCleavage ConditionExpected Crude Purity (HPLC)Common Side Products
Trt (Trityl) Mild TFA (e.g., 1-5% in DCM for selective deprotection) or standard TFA cleavage cocktailHigher Tritylation of susceptible residues (e.g., Trp) if scavengers are not used effectively.
Boc (tert-Butoxycarbonyl) Strong TFA (e.g., >50%)LowerMultiple side products due to harsher cleavage conditions and reactive t-butyl cations.[3]

Note: The actual purity is sequence-dependent. This table represents a general trend observed in peptide synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library using this compound

This protocol outlines the manual steps for the synthesis of a peptide library on a solid support using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For library synthesis, a split-and-pool method can be employed at randomized positions.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: On-Resin Deprotection of the Trt Group for Branched Peptide Synthesis

This protocol describes the selective removal of the Trt group from the lysine side chain to allow for on-resin modification.

Materials:

  • Peptide-resin containing this compound

  • 1-5% TFA in DCM (v/v)

  • 10% DIPEA in DMF (v/v)

  • DCM

  • DMF

Procedure:

  • Swell the Resin: Swell the peptide-resin in DCM.

  • Selective Trt Deprotection:

    • Treat the resin with a solution of 1-5% TFA in DCM for 30-60 minutes at room temperature.

    • Monitor the deprotection by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Neutralization: Once deprotection is complete, drain the acidic solution and wash the resin thoroughly with DCM, followed by 10% DIPEA in DMF to neutralize the resin, and finally with DMF.

  • Side-Chain Modification: The free ε-amino group of lysine is now available for coupling with another amino acid or a different chemical moiety to create a branched structure.

  • Continue Synthesis or Cleave: Proceed with the remaining peptide synthesis steps or cleave the modified peptide from the resin as described in Protocol 1.

Applications of Peptide Libraries Synthesized with this compound

Peptide libraries are powerful tools in drug discovery and biomedical research for identifying novel ligands, enzyme substrates, and inhibitors of biological processes.

Application 1: Screening for Protein-Protein Interaction (PPI) Inhibitors

Peptide libraries can be screened to identify molecules that disrupt specific protein-protein interactions, such as the interaction between Ras and Raf, which is a key signaling node in many cancers.[1][4] A competitive ELISA is a common method for such screening.[5][6]

Experimental Protocol: Competitive ELISA for Screening PPI Inhibitors

  • Coat Plate: Coat a 96-well microtiter plate with one of the purified interacting proteins (e.g., Raf) overnight at 4°C.

  • Block: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Competition: In a separate plate, pre-incubate the second interacting protein (e.g., biotinylated Ras) with individual members of the synthesized peptide library for 1-2 hours.

  • Incubation: Transfer the pre-incubated mixtures to the coated plate and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound proteins and peptides.

    • Add a streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate again and add a TMB substrate.

  • Analysis: Measure the absorbance at 450 nm. A decrease in signal compared to the control (no peptide) indicates that the peptide inhibits the protein-protein interaction.

Application 2: Identifying Novel Kinase Substrates

One-bead-one-compound (OBOC) peptide libraries are widely used to identify novel substrates for kinases.[7][8] This is crucial for understanding kinase signaling pathways and for developing kinase inhibitors.

Experimental Protocol: On-Bead Kinase Assay for Substrate Identification

  • Library Synthesis: Synthesize a peptide library on beads using the split-and-pool method (as described in Protocol 1).

  • Kinase Reaction:

    • Incubate the peptide library beads with the kinase of interest in a kinase buffer containing ATPγS.

    • This will result in the thiophosphorylation of peptide substrates on the beads.

  • Detection of Phosphorylation:

    • Treat the beads with an alkylating agent conjugated to a fluorescent dye (e.g., iodoacetyl-biotin followed by streptavidin-phycoerythrin). This will covalently label the thiophosphorylated peptides.

  • Hit Identification:

    • Identify and isolate the highly fluorescent "hit" beads using a fluorescence microscope.

  • Sequencing: Sequence the peptide on the isolated hit beads using Edman degradation or mass spectrometry to determine the optimal substrate sequence.

Visualizations

Signaling Pathway: RAS-RAF Interaction

RAS_RAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP GEF activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAF RAF Kinase RAS_GTP->RAF RAF Recruitment & Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Peptide Library Inhibitor Inhibitor->RAS_GTP Blocks Interaction

Caption: RAS-RAF signaling pathway and the point of inhibition by a peptide library.

Experimental Workflow: Peptide Library Synthesis and Screening

Peptide_Library_Workflow start Start: Rink Amide Resin synthesis Solid-Phase Peptide Synthesis (this compound incorporation) start->synthesis cleavage Cleavage from Resin (TFA Cocktail) synthesis->cleavage purification HPLC Purification cleavage->purification library Purified Peptide Library purification->library screening High-Throughput Screening (e.g., ELISA, Kinase Assay) library->screening hits Hit Identification & Validation screening->hits end Lead Compounds hits->end

Caption: General workflow for peptide library synthesis and screening.

Logical Relationship: Orthogonal Deprotection Strategy

Orthogonal_Deprotection peptide Peptide Backbone on Resin N-α-Fmoc Lys(ε-Trt) deprotection Selective Deprotection peptide:lys->deprotection Mild Acid (e.g., 1% TFA) peptide:fmoc->deprotection Base (e.g., Piperidine) modification Side-Chain Modification deprotection->modification

Caption: Orthogonal deprotection of Fmoc and Trt groups.

References

Application Notes and Protocols: Fmoc-Lys(Trt)-OH in the Synthesis of Long or Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy is the predominant method for producing synthetic peptides. However, the synthesis of long peptide sequences or those containing hydrophobic or aggregation-prone regions, often termed "difficult sequences," presents significant challenges.[1][2] These sequences have a high tendency to form secondary structures like β-sheets, leading to incomplete coupling and deprotection steps, and ultimately low purity and yield of the target peptide.[1][3]

The strategic selection of side-chain protecting groups for trifunctional amino acids is critical to mitigating these issues. Fmoc-Lys(Trt)-OH, where the ε-amino group of lysine (B10760008) is protected by a trityl (Trt) group, is a key building block in this context. The Trt group's unique properties, particularly its acid lability and steric bulk, offer distinct advantages in synthesizing complex peptides. These application notes provide a comprehensive overview of the use of this compound, including detailed protocols and strategies to overcome common synthetic challenges.

Application Notes

The Role of the Trityl (Trt) Protecting Group

The trityl group is a bulky, acid-labile protecting group used for the side chains of several amino acids, including Lysine, Cysteine, Histidine, Asparagine, and Glutamine.[4][5] In the context of this compound, its primary role is to mask the nucleophilic ε-amino group of lysine, preventing the formation of branched peptides during chain elongation.[4]

Key Advantages:

  • Milder Cleavage Profile: The Trt group is more readily cleaved by trifluoroacetic acid (TFA) compared to the commonly used tert-butyloxycarbonyl (Boc) group. This allows for shorter cleavage times and reduces the risk of acid-catalyzed side reactions, such as the formation of t-butylated side products.

  • Improved Solubility: For amino acids like Asparagine and Glutamine, Trt protection significantly improves their solubility in standard SPPS solvents like DMF, which can facilitate more efficient coupling reactions.[4][6] This is a crucial consideration when synthesizing long peptides where solubility can decrease as the chain grows.

  • Reduced Side Reactions: this compound can be used as an alternative to Fmoc-Lys(Boc)-OH when acid-catalyzed side product formation during the final cleavage step is a concern.[7][8]

Strategies for Synthesizing Difficult Sequences

Difficult sequences are characterized by their propensity for inter- or intra-chain aggregation, which hinders reagent access to the reactive sites of the growing peptide chain.[1][2] While no single reagent can solve all aggregation-related problems, an optimized strategy involving the right combination of building blocks, solvents, and coupling reagents is essential.

  • Preventing Aggregation: The steric hindrance provided by the bulky Trt group can, in some contexts, disrupt the hydrogen bonding patterns that lead to β-sheet formation and aggregation. More importantly, the use of Trt-protected Asn and Gln residues can prevent solubility issues that contribute to poor synthetic outcomes.[6]

  • Optimizing Coupling: Due to the steric bulk of the Trt group, efficient incorporation of this compound may require more potent coupling reagents. Reagents like HATU, HBTU, or PyBOP are recommended to ensure complete and rapid amide bond formation.[9]

  • Managing Side Reactions: Racemization can be a concern, especially with hindered amino acids. While the Trt group itself does not prevent racemization during coupling, the choice of coupling conditions is critical.[4][8] For instance, using base-free conditions with DIC/Oxyma Pure can minimize racemization when coupling sensitive residues like Fmoc-Cys(Trt)-OH.[10]

Chemical Structure and Synthetic Workflow

The core of Fmoc SPPS is a cyclical process of deprotection, activation, and coupling. The workflow diagram below illustrates these iterative steps.

G General Fmoc-SPPS Cycle cluster_resin Start Start: Peptide-Resin (N-terminally Fmoc-protected) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 CycleEnd Repeat for next amino acid Wash2->CycleEnd CycleEnd->Deprotection Next cycle Final Final Cleavage & Deprotection CycleEnd->Final Final cycle completed

Caption: A diagram illustrating the iterative workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

The structure of the this compound building block is central to this process, with three key components: the temporary Nα-Fmoc group, the permanent ε-amino Trt group, and the carboxylic acid for coupling.

G Structure of this compound cluster_main a Fmoc Group (Temporary) Fluorenylmethyloxycarbonyl (Base-labile) b Lysine Backbone α-Amino, Carboxyl, and Side Chain a:f0->b:f0 Protects α-Amino c Trityl (Trt) Group (Permanent) Triphenylmethyl (Acid-labile) c:f0->b:f0 Protects ε-Amino

Caption: Schematic representation of the this compound molecule highlighting its key functional groups.

Quantitative Data Summary

The selection of a side-chain protecting group is a trade-off between stability, cleavage conditions, and potential side reactions. The following tables summarize key properties and comparative data for lysine protecting groups.

Table 1: Comparison of Common Side-Chain Protecting Groups for Lysine in Fmoc SPPS

Protecting GroupStructureCleavage ConditionKey AdvantagesConsiderations
Boc tert-ButyloxycarbonylStrong Acid (e.g., >90% TFA)Widely used, robust, and stable to piperidine.Can lead to t-butyl side products during cleavage.
Trt TritylMild to Strong Acid (TFA)More easily cleaved than Boc, reducing potential side products.[11]Not suitable for selective on-resin deprotection in the presence of tBu groups.[7]
Mtt 4-MethyltritylVery Mild Acid (e.g., 1% TFA in DCM)[12]Allows for selective on-resin deprotection to create branched or cyclic peptides.[12][13]More expensive; selective deprotection requires careful optimization.
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylHydrazine (e.g., 2% in DMF)[8]Orthogonal to both acid- and base-labile groups, ideal for complex modifications.[5]Hydrazine treatment can be harsh on some sequences.

Table 2: Stability of Various Fmoc-Amino Acids in DMF Solution at Room Temperature [14] (Data extracted from a 7-day stability study)

Fmoc-Amino AcidHPLC Purity (%) Day 0HPLC Purity (%) Day 7Stability
Fmoc-Lys(Boc)-OH99.098.6High
Fmoc-His(Trt)-OH99.399.1High
Fmoc-Asn(Trt)-OHNot specifiedNot specifiedGenerally good solubility and stability.[6]
Fmoc-Cys(Trt)-OH99.196.5Moderate; shows some degradation over time.
Fmoc-Gln(Trt)-OHNot specifiedNot specifiedGood solubility and stability.[6]

Experimental Protocols

The following protocols provide a generalized framework for using this compound in manual or automated SPPS. Optimization may be required based on the specific peptide sequence and scale. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: Standard SPPS Cycle for Incorporating this compound
  • Resin Preparation and Swelling

    • Place the appropriate amount of resin (e.g., Rink Amide or 2-chlorotrityl resin) in a reaction vessel.[9]

    • Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature.[9]

    • Drain the DMF.

  • Fmoc Deprotection

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.[9]

    • Agitate the mixture for 5 minutes at room temperature and drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.[9][15]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound

    • Pre-activation: In a separate vial, dissolve this compound (3-4 eq.), a coupling reagent such as HATU (3-4 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) in DMF.[9][16] Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[9]

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitoring: After coupling, drain the solution and wash the resin with DMF. Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (clear/yellow beads) indicates complete coupling.

    • Recoupling (if necessary): If the ninhydrin test is positive (blue/purple beads), repeat the coupling step with a fresh solution of activated this compound.

  • Capping (Optional)

    • If the ninhydrin test remains positive after recoupling, cap any unreacted free amines to prevent the formation of deletion sequences.

    • Add a solution of 5% acetic anhydride (B1165640) and 5% DIPEA in DMF to the resin and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF.

Protocol 2: Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and coupling cycle, wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard mixture ("Reagent K") is effective for peptides containing Trt-protected residues.[9]

    • Reagent K: 92.5% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Ethanedithiol (EDT), 2.5% Triisopropylsilane (TIS).

    • Note: TIS is a critical scavenger that captures the released trityl cations, preventing them from re-attaching to other nucleophilic side chains (e.g., Trp, Met).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[9]

    • Gently agitate the mixture at room temperature for 2-4 hours. The solution will likely turn yellow or orange due to the release of trityl cations.[9]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate).[9]

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet twice by resuspending it in cold diethyl ether, centrifuging, and decanting. This removes residual scavengers and cleavage byproducts.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase HPLC.

G Decision Logic for Lysine Protecting Group Start Need to protect Lysine side chain? Q1 Need on-resin side-chain modification (e.g., branching)? Start->Q1 A1_Yes Use Orthogonal Group: Mtt or ivDde Q1->A1_Yes Yes A1_No Standard linear synthesis Q1->A1_No No Q2 Concerned about t-butyl side products during final TFA cleavage? A1_No->Q2 A2_Yes Use this compound Q2->A2_Yes Yes A2_No Use Fmoc-Lys(Boc)-OH (Standard Choice) Q2->A2_No No

Caption: A decision tree to guide the selection of a suitable lysine protecting group based on synthetic strategy.

References

On-Resin Fluorescent Labeling of Peptides: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biochemical research, drug discovery, and diagnostics. They are crucial for studying protein-protein interactions, enzyme activity, receptor binding, and cellular uptake. Solid-phase peptide synthesis (SPPS) offers an efficient method for creating these labeled peptides by allowing for site-specific incorporation of fluorescent dyes. This application note provides a detailed protocol for the on-resin fluorescent labeling of peptides at a specific lysine (B10760008) residue.

The key to site-specific labeling on a lysine side chain, while other reactive side chains (e.g., from Asp, Glu, Ser, Thr, Tyr) are protected with acid-labile tert-butyl (tBu) groups, is the use of an orthogonal protecting group on the ε-amino group of the target lysine. This protecting group must be removable under conditions that do not affect the N-terminal Fmoc group, the tBu side-chain protecting groups, or the linkage of the peptide to the resin.

While Fmoc-Lys(Trt)-OH is commercially available, the selective on-resin deprotection of the trityl (Trt) group from the lysine side chain in the presence of tBu-based protecting groups can be challenging. The Trt group is acid-labile, and conditions mild enough to remove it (e.g., 1% trifluoroacetic acid in dichloromethane) may still partially cleave tBu groups, leading to undesired side products.

Therefore, this protocol will focus on two well-established and reliable orthogonal protecting groups for the lysine side chain: the methyltrityl (Mtt) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups. These protecting groups offer clean and selective deprotection, ensuring high purity and yield of the final fluorescently labeled peptide.

Core Principles

The general strategy involves:

  • Synthesizing the peptide chain on a solid support using standard Fmoc/tBu chemistry.

  • Incorporating an orthogonally protected lysine residue, either Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH, at the desired labeling position.

  • After completing the peptide sequence, selectively removing the Mtt or Dde group from the lysine side chain while the peptide remains attached to the resin with all other protecting groups intact.

  • Coupling a fluorescent dye to the now-free ε-amino group of the lysine side chain.

  • Cleaving the labeled peptide from the resin and globally removing all remaining side-chain protecting groups.

  • Purifying the fluorescently labeled peptide.

Experimental Protocols

Materials
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids with standard tBu-based side-chain protection

  • Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH

  • Coupling Reagents: HBTU, HOBt, DIPEA

  • Fmoc Deprotection Reagent: 20% piperidine (B6355638) in DMF

  • Mtt Deprotection Reagent: 1% TFA and 5% TIS in DCM

  • Dde Deprotection Reagent: 2% hydrazine (B178648) in DMF[1]

  • Fluorescent Dye: e.g., 5(6)-Carboxyfluorescein (FAM), Carboxytetramethylrhodamine (TAMRA)

  • Labeling Coupling Reagents: HBTU, HOBt, DIPEA or DIC, HOBt

  • Cleavage Cocktail (Reagent K): TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v)

  • Solvents: DMF, DCM, Diethyl ether (cold)

  • Standard solid-phase peptide synthesis vessel and shaker

Protocol 1: On-Resin Labeling using Fmoc-Lys(Mtt)-OH

This protocol is suitable for most fluorescent dyes that are coupled via amide bond formation.

1. Peptide Synthesis: a. Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes. b. Perform automated or manual Fmoc-SPPS to assemble the desired peptide sequence. c. At the position of labeling, use Fmoc-Lys(Mtt)-OH for the coupling step. d. After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

2. Selective Deprotection of the Mtt Group: a. Wash the resin-bound peptide thoroughly with DCM. b. Prepare a solution of 1% TFA and 5% TIS in DCM. c. Treat the resin with the deprotection solution (10 mL per gram of resin) for 2 minutes. Repeat this step 10-12 times. d. Wash the resin thoroughly with DCM, followed by 10% DIPEA in DMF, and finally with DMF. e. Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).

3. Fluorescent Dye Coupling: a. Dissolve the fluorescent dye (e.g., 5(6)-Carboxyfluorescein, 2 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt/DIPEA in a 1.9:2:4 ratio) in DMF. b. Add the activated dye solution to the resin and shake at room temperature for 4-24 hours, protected from light. c. Monitor the coupling reaction for completion (e.g., using a negative Kaiser test). d. Wash the resin extensively with DMF and DCM to remove excess dye and coupling reagents.

4. Cleavage and Global Deprotection: a. Dry the resin under vacuum. b. Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

5. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the fluorescently labeled peptide by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final product.

Protocol 2: On-Resin Labeling using Fmoc-Lys(Dde)-OH

This protocol provides an alternative orthogonal protection strategy.

1. Peptide Synthesis: a. Follow the same procedure as in Protocol 1, step 1, but use Fmoc-Lys(Dde)-OH at the desired labeling position.

2. Selective Deprotection of the Dde Group: a. Wash the resin-bound peptide with DMF. b. Prepare a solution of 2% hydrazine in DMF. c. Treat the resin with the deprotection solution for 3-5 minutes. Repeat this step twice.[1] d. Wash the resin thoroughly with DMF. e. Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).

3. Fluorescent Dye Coupling: a. Follow the same procedure as in Protocol 1, step 3.

4. Cleavage and Global Deprotection: a. Follow the same procedure as in Protocol 1, step 4.

5. Purification: a. Follow the same procedure as in Protocol 1, step 5.

Data Presentation

The following tables summarize typical results that can be expected from on-resin fluorescent labeling experiments. Actual results may vary depending on the peptide sequence, the fluorescent dye used, and the specific reaction conditions.

Table 1: Comparison of Orthogonal Protecting Groups for On-Resin Labeling

Protecting GroupDeprotection ReagentDeprotection TimeCompatibility with tBu groups
Mtt 1% TFA, 5% TIS in DCM20-30 min (10-12 cycles)Excellent
Dde 2% Hydrazine in DMF6-10 min (2 cycles)[1]Excellent
Trt 1% TFA in DCMVariablePotential for partial tBu cleavage

Table 2: Representative Yield and Purity Data for On-Resin Fluorescent Labeling

Peptide Sequence (Labeling Site)Fluorescent DyeLabeling Efficiency (On-Resin)Crude Purity (Post-Cleavage)Final Yield (Post-HPLC)
Ac-Tyr-Gly-Gly-Phe-Lys(Mtt) -Arg-Arg-NH₂5(6)-FAM>95%~75%20-30%
H-Ala-Glu-Lys(Dde) -Gly-Val-Ile-Trp-NH₂TAMRA>95%~70%15-25%

Note: Labeling efficiency is typically assessed qualitatively on-resin (e.g., Kaiser test) and quantitatively by HPLC/MS analysis of the crude product. Final yield is calculated based on the initial resin loading.

Mandatory Visualizations

On_Resin_Labeling_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Labeling On-Resin Labeling cluster_Final_Steps Cleavage and Purification Resin Start with Resin Peptide_Synthesis Assemble Peptide Chain (Fmoc/tBu Chemistry) Resin->Peptide_Synthesis Incorporate_Lys Incorporate Fmoc-Lys(Mtt/Dde)-OH Peptide_Synthesis->Incorporate_Lys Final_Fmoc_Removal Remove N-terminal Fmoc Incorporate_Lys->Final_Fmoc_Removal Selective_Deprotection Selective Deprotection (Mtt or Dde group) Final_Fmoc_Removal->Selective_Deprotection Wash Dye_Coupling Couple Fluorescent Dye Selective_Deprotection->Dye_Coupling Wash & Confirm Amine Cleavage Cleavage from Resin & Global Deprotection Dye_Coupling->Cleavage Wash Purification HPLC Purification Cleavage->Purification Precipitate Final_Product Pure Labeled Peptide Purification->Final_Product

Caption: Experimental workflow for on-resin fluorescent labeling of peptides.

Orthogonal_Protection_Logic cluster_Deprotection Selective Deprotection Conditions cluster_Stability Stable Protecting Groups Peptide Resin-Bound Peptide N-term: Free Amine Side Chains: tBu Protected Labeling Site: Lys(Mtt/Dde) Mtt_Deprotection Mild Acid (e.g., 1% TFA) Peptide->Mtt_Deprotection Removes Mtt Dde_Deprotection Hydrazine (e.g., 2% Hydrazine) Peptide->Dde_Deprotection Removes Dde tBu_Groups tBu Groups (Stable to mild acid/hydrazine) Mtt_Deprotection->tBu_Groups Resin_Linkage Resin Linkage (Stable to mild acid/hydrazine) Mtt_Deprotection->Resin_Linkage Dde_Deprotection->tBu_Groups Dde_Deprotection->Resin_Linkage

Caption: Logic of orthogonal protection for selective on-resin labeling.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Lys(Trt)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete coupling of this compound?

Incomplete coupling of this compound is a common issue in SPPS, primarily due to a combination of factors:

  • Steric Hindrance: The bulky nature of both the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the trityl (Trt) group on the lysine (B10760008) side chain can physically obstruct the formation of the peptide bond.

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures and aggregate, making the N-terminal amine of the growing chain inaccessible to the incoming activated this compound.

  • Inadequate Activation: The chosen coupling reagent may not be sufficiently potent to effectively activate the carboxylic acid of this compound, leading to slow or incomplete reactions.

  • Poor Resin Swelling: Insufficient swelling of the resin in the chosen solvent can limit the diffusion of reagents to the reactive sites within the resin beads, resulting in lower coupling efficiency.[1]

  • Suboptimal Reaction Conditions: Factors such as insufficient reaction time, low temperature, or inadequate reagent concentrations can contribute to incomplete coupling.

  • Reagent Quality: The purity of solvents, particularly N,N-dimethylformamide (DMF), and the freshness of coupling reagents are critical. Degraded reagents or solvents containing impurities like dimethylamine (B145610) can negatively impact the reaction.[2]

Q2: How can I detect incomplete coupling?

The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin (B49086) test).[2] A positive Kaiser test (indicated by a blue or purple color) signifies the presence of unreacted primary amines on the resin, indicating that the coupling is incomplete. For N-terminal proline, where the amine is secondary, the Kaiser test is unreliable and alternative tests like the isatin (B1672199) or chloranil (B122849) test should be used.[2]

Q3: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[3][4] This strategy is often employed to drive difficult coupling reactions to completion, especially for sterically hindered amino acids like this compound or when coupling to a problematic sequence prone to aggregation.[3][4]

Troubleshooting Guide for Incomplete Coupling of this compound

If you are experiencing incomplete coupling of this compound, as indicated by a positive Kaiser test, please refer to the following troubleshooting steps.

Problem: Positive Kaiser Test After Coupling

This indicates the presence of unreacted primary amines on the resin. The following workflow can help diagnose and resolve the issue.

G start Positive Kaiser Test check_reagents Verify Reagent Quality (Fresh Solvents & Coupling Agents) start->check_reagents double_coupling Perform Double Coupling check_reagents->double_coupling Reagents OK failure Persistent Coupling Issues check_reagents->failure Reagents Degraded change_reagents Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) double_coupling->change_reagents Still Positive success Coupling Complete (Negative Kaiser Test) double_coupling->success Negative Test increase_time_temp Increase Coupling Time and/or Temperature change_reagents->increase_time_temp Still Positive change_reagents->success Negative Test address_aggregation Address Potential Aggregation (Change Solvent, Add Chaotropic Salts) increase_time_temp->address_aggregation Still Positive increase_time_temp->success Negative Test check_swelling Ensure Adequate Resin Swelling address_aggregation->check_swelling Still Positive address_aggregation->success Negative Test check_swelling->success Negative Test check_swelling->failure Still Positive

Caption: Troubleshooting workflow for a positive Kaiser test after this compound coupling.

Solution Details and Experimental Protocols
Troubleshooting StepRecommended ActionExperimental Protocol
Verify Reagent and Solvent Quality Use fresh, high-purity, peptide-synthesis-grade solvents (e.g., DMF) and fresh coupling reagents. Old DMF can contain dimethylamine, which can cause premature Fmoc deprotection.[2]Solvent Check: Use a fresh bottle of peptide synthesis grade DMF. If in doubt, consider using DMF from a solvent purification system or a newly opened bottle.
Perform Double Coupling After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[3]1. After the scheduled coupling time, drain the reaction vessel. 2. Wash the resin three times with DMF. 3. Prepare a fresh solution of this compound, activator (e.g., HCTU), and base (e.g., DIPEA) in DMF. 4. Add the fresh coupling mixture to the resin and react for the same duration as the initial coupling.
Increase Coupling Time and/or Temperature Extend the coupling time to 2-4 hours. A moderate increase in temperature (e.g., to 30-40°C) can also improve coupling efficiency, but should be used with caution to minimize the risk of racemization.[3][5]Extended Time: Simply increase the reaction time in your synthesis protocol. Elevated Temperature: If using a microwave peptide synthesizer, set the temperature accordingly. For manual synthesis, a heated shaker can be used. Monitor for potential side reactions.

If the above steps do not resolve the incomplete coupling, more significant modifications to the protocol may be necessary.

Troubleshooting StepRecommended ActionExperimental Protocol
Switch to a More Potent Coupling Reagent Change from standard carbodiimide (B86325) reagents (like DIC/HOBt) to a more potent uronium/aminium or phosphonium-based reagent such as HATU, HCTU, or PyBOP.[3][5]Reagent Substitution: In your standard protocol, replace the carbodiimide and additive with an equivalent molar amount of the chosen phosphonium (B103445) or uronium reagent and an appropriate base (e.g., DIPEA or collidine).
Address Peptide Aggregation If aggregation is suspected, switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences. Alternatively, add chaotropic salts like LiCl (0.5 M) to the coupling mixture to disrupt secondary structures.[5]Solvent Change: Substitute DMF with NMP for the coupling step. Chaotropic Salts: Prepare a 0.5 M solution of LiCl in DMF and use this as the solvent for the coupling reaction.
Ensure Adequate Resin Swelling Before coupling, ensure the resin is fully swollen in the reaction solvent. Poor swelling reduces the accessibility of reactive sites.[1] The degree of swelling can be affected by the peptide sequence and protecting groups.[6]Swelling Protocol: 1. Place the resin in the reaction vessel. 2. Add the synthesis solvent (e.g., DMF or NMP). 3. Allow the resin to swell for at least 30-60 minutes with gentle agitation before proceeding with deprotection and coupling.
Comparative Data on Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of coupling sterically hindered amino acids.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsNotes
DIC/HOBtCarbodiimideStandardCan be less effective for difficult couplings.
HCTUUronium/AminiumHighGenerally very effective and fast-acting.
HATUUronium/AminiumVery HighOften considered one of the most effective coupling reagents, especially for hindered systems.[5]
PyBOPPhosphoniumHighA good alternative to uronium reagents, particularly effective for hindered couplings.[5]

Note: Efficiencies are general guidelines and can be sequence-dependent. Optimization for each specific synthesis is recommended.

Key Experimental Protocols

Kaiser Test Protocol

The Kaiser test is a sensitive qualitative method for detecting free primary amines.[2]

  • Sample Preparation: After the coupling step, take a small sample of resin (a few beads) and wash it thoroughly with DMF to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin sample:

    • Solution A: Ninhydrin in ethanol

    • Solution B: Phenol in ethanol

    • Solution C: Potassium cyanide in pyridine

  • Incubation: Heat the sample at 100-110°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): A blue or purple color on the beads and/or in the solution.

    • Negative Result (Complete Coupling): The beads and solution remain colorless or yellow.

G cluster_0 Kaiser Test Workflow cluster_1 Results sample 1. Take and Wash Resin Sample reagents 2. Add Ninhydrin, Phenol, and KCN Solutions sample->reagents heat 3. Heat at 100-110°C for 3-5 min reagents->heat observe 4. Observe Color Change heat->observe positive Blue/Purple Color (Incomplete Coupling) observe->positive negative Yellow/Colorless (Complete Coupling) observe->negative

Caption: A simplified workflow for the Kaiser test to detect free primary amines.

By systematically addressing these potential issues, researchers can significantly improve the coupling efficiency of this compound and ensure the successful synthesis of their target peptides.

References

Technical Support Center: Fmoc-Lys(Trt)-OH & Tryptophan Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions regarding the side reactions observed between Fmoc-Lys(Trt)-OH and tryptophan residues.

Troubleshooting Guide

Issue: Mass spectrometry analysis of my cleaved peptide shows an unexpected mass addition of approximately 242 Da.

Q1: What is the likely cause of a +242 Da mass addition to my peptide containing both Lysine (B10760008) and Tryptophan?

A1: This mass modification is a strong indicator of tryptophan alkylation by the trityl (Trt) cation. During the final cleavage step with Trifluoroacetic Acid (TFA), the acid-labile Trt protecting group is removed from the lysine side chain, generating a stable trityl carbocation. This electrophilic cation can then react with the electron-rich indole (B1671886) ring of a nearby tryptophan residue, forming a covalent bond and adding the mass of the trityl group (~243 Da) to your peptide.[1]

Q2: My peptide contains Lys(Trt) and Trp, and I'm seeing significant side product formation. How can I prevent this?

A2: Preventing trityl-alkylation of tryptophan requires efficiently quenching the trityl carbocation as soon as it is formed. This is achieved by using an optimized cleavage cocktail containing specific "scavengers." The goal of these scavengers is to react with and neutralize the carbocations before they can modify your peptide.[2][3]

Key strategies include:

  • Inclusion of a Silane Scavenger: Triisopropylsilane (TIS) is highly effective at reducing trityl cations.

  • Use of Thiol Scavengers: Ethanedithiol (EDT) is a common scavenger that can help suppress alkylation.

  • Addition of Water: A small percentage of water (typically 2.5-5%) in the cleavage cocktail can help hydrolyze the carbocations.[4]

Q3: What is the recommended cleavage cocktail for a peptide containing both Lys(Trt) and Trp?

A3: A robust and widely used cleavage cocktail for peptides susceptible to this side reaction is "Reagent B" or a variation thereof.

Recommended Cocktail:

  • TFA (Trifluoroacetic Acid): 90-95%

  • TIS (Triisopropylsilane): 2.5-5%

  • Water: 2.5-5%

  • EDT (Ethanedithiol): 2.5% (Optional, but recommended for additional scavenging)

This combination provides a highly acidic environment for deprotection while the TIS and water act as potent scavengers for the liberated trityl cations.[1][4]

Frequently Asked Questions (FAQs)

Q4: How does the choice of tryptophan protecting group affect this side reaction?

A4: The choice of protecting group for the tryptophan indole nitrogen is critical.

  • Unprotected Tryptophan: Using Fmoc-Trp-OH leaves the indole ring highly activated and susceptible to electrophilic attack by trityl cations and other reactive species generated during cleavage.[1][5]

  • Boc-Protected Tryptophan (Fmoc-Trp(Boc)-OH): This is the highly recommended alternative.[6][7] The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, deactivating it towards electrophilic attack. During TFA cleavage, the Boc group is removed, but it does so in a manner that shields the indole ring from modification by other carbocations.[4][6] The use of Fmoc-Trp(Boc)-OH is one of the most effective ways to eliminate tryptophan side reactions.

Q5: Can the protecting group on Arginine also cause side reactions with Tryptophan?

A5: Yes. During TFA deprotection, sulfonyl-based protecting groups on arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr, can be transferred to the tryptophan indole ring.[3][6] This side reaction is another strong reason to use Fmoc-Trp(Boc)-OH, which effectively prevents this sulfonation.

Q6: Does cleavage time impact the extent of tryptophan alkylation?

A6: Absolutely. Prolonged exposure to the highly acidic cleavage cocktail increases the probability of side reactions.[1] While complete deprotection is necessary, cleavage times should be optimized to be as short as possible. For most standard peptides, a cleavage time of 1-2 hours is sufficient.[1] It is advisable to monitor the progress of the cleavage by HPLC for complex or lengthy peptides to find the optimal balance.

Data Summary

The selection of scavengers and the tryptophan protecting group has a significant impact on the purity of the final peptide. The following table summarizes the expected outcomes based on different synthesis and cleavage strategies.

Lysine DerivativeTryptophan DerivativeCleavage Cocktail ScavengersExpected Tryptophan AlkylationRecommendation
This compoundFmoc-Trp-OHNoneVery HighNot Recommended
This compoundFmoc-Trp-OHWater, EDTModerate to HighSub-optimal
This compoundFmoc-Trp-OHTIS , Water, EDTLowAcceptable
This compoundFmoc-Trp(Boc)-OH TIS , WaterVery Low / Eliminated Highly Recommended
Fmoc-Lys(Boc)-OHFmoc-Trp-OHTIS , WaterLow to ModerateAcceptable, but Trt is often preferred for other reasons[8]

Experimental Protocols

Protocol: Optimized Cleavage to Minimize Tryptophan Alkylation

This protocol is designed for the cleavage of peptides containing both Lys(Trt) and unprotected Trp residues from the solid support.

Materials:

  • Peptidyl-resin (dried)

  • Trifluoroacetic Acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Ethanedithiol (EDT) (Optional)

  • Cold diethyl ether (peroxide-free)

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel. Wash the resin twice with DCM to swell it and remove any residual DMF.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For every 100 mg of resin, prepare 2 mL of the cocktail.

    • Cocktail Composition: 92.5% TFA, 5% TIS, 2.5% Water.

    • Example (10 mL): 9.25 mL TFA, 0.5 mL TIS, 0.25 mL Water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. The resin may turn yellow or orange, which is normal and indicates the release of trityl cations.[1]

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours. Avoid exceeding 4 hours to minimize potential side reactions.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • In a centrifuge tube, add the TFA solution to approximately 10 volumes of cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic byproducts.

  • Drying: After the final wash, gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for HPLC and Mass Spectrometry analysis.

Visual Guides

Reaction Mechanism: Tryptophan Alkylation by Trityl Cation

ReactionMechanism cluster_cleavage Cleavage Step cluster_side_reaction Side Reaction cluster_prevention Prevention Pathway LysTrt Lys(Trt) Residue Trt_cation Trityl Cation (Trt+) (Electrophile) LysTrt->Trt_cation  H+ Lys_deprotected Deprotected Lysine Residue LysTrt->Lys_deprotected TFA TFA (H+) Trp Tryptophan Residue (Indole Ring) AlkylatedTrp Alkylated Tryptophan (+243 Da Side Product) Trp->AlkylatedTrp Trt_cation->AlkylatedTrp Electrophilic Attack Quenched Neutralized Byproduct Trt_cation->Quenched Quenching Scavenger Scavengers (TIS, H₂O) Scavenger->Quenched TroubleshootingWorkflow start Start: MS analysis shows unexpected +242 Da peak check_sequence Does the peptide contain both Trp and Lys(Trt)? start->check_sequence check_scavengers Was TIS used in the cleavage cocktail? check_sequence->check_scavengers Yes end_ok Problem likely unrelated to Trp/Trt interaction. Investigate other possibilities. check_sequence->end_ok No check_trp_protection Was Fmoc-Trp(Boc)-OH used? check_scavengers->check_trp_protection Yes solution_add_scavengers Solution 1: Re-cleave using a cocktail with 5% TIS and 2.5% H₂O. check_scavengers->solution_add_scavengers No solution_resynthesize Solution 2 (Optimal): Resynthesize the peptide using Fmoc-Trp(Boc)-OH. check_trp_protection->solution_resynthesize No solution_optimize_time Further Optimization: Reduce cleavage time to 1.5-2 hours and monitor by HPLC. check_trp_protection->solution_optimize_time Yes end_resolved Problem Resolved solution_add_scavengers->end_resolved solution_resynthesize->end_resolved solution_optimize_time->end_resolved

References

Technical Support Center: Optimizing TFA Cleavage for Peptides with Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trifluoroacetic acid (TFA) cleavage of peptides containing Fmoc-Lys(Trt)-OH.

Troubleshooting Guide

This guide addresses common issues encountered during the TFA cleavage and deprotection of peptides synthesized using this compound.

Problem Potential Cause Recommended Solution
Incomplete Cleavage or Deprotection Insufficient cleavage cocktail volume.Use enough cleavage cocktail to ensure the resin is fully swollen and submerged. For polystyrene (PS) supports, which tend to float, ensure adequate mixing. Polyethylene glycol-grafted polystyrene (PEG-PS) supports swell significantly, requiring approximately 5 mL of cleavage cocktail per 0.5 g of resin.[1]
Short reaction time.While most linkers are cleaved within two hours, complete removal of some side-chain protecting groups may require longer.[1] Monitor the reaction progress with a trial cleavage and HPLC analysis to determine the optimal time.[1] For peptides with multiple Arg(Pmc) residues, the cleavage time may need to be extended up to three hours.[2][3]
Poor quality reagents.Use high-quality TFA and fresh scavengers for the cleavage cocktail.[1] Old or degraded reagents can lead to a variety of side reactions and incomplete cleavage.[4]
Peptide Modification (e.g., Alkylation) Re-attachment of cleaved protecting groups.The trityl cation released from Lys(Trt) is a chromophore that can cause the cleavage solution to turn deep yellow.[1] This and other carbocations generated during cleavage can re-attach to electron-rich side chains like tryptophan and tyrosine.[1][5] The use of scavengers is crucial to quench these reactive species.
Oxidation of sensitive residues (Met, Cys).If your peptide contains methionine, consider using a cleavage cocktail that includes reagents to prevent its oxidation.[6] For cysteine-containing peptides, specific scavenger combinations are also recommended.
Low Peptide Yield Peptide precipitation issues.If the peptide does not precipitate upon addition of cold ether, try reducing the volume of TFA by evaporation under a stream of nitrogen before adding ether.[4] For extremely hydrophobic peptides that are difficult to precipitate, alternative workup procedures may be necessary.[7]
Re-attachment to the resin.Electron-rich side chains can sometimes re-attach to resin-bound cations during cleavage.[1] Ensure sufficient scavenger concentration and consider a second cleavage step if yields are unexpectedly low.[4]
Peptide degradation.Prolonged exposure to the strong acid environment of the cleavage cocktail can lead to the degradation of sensitive peptide bonds, such as Asp-Pro sequences.[1] Optimize the cleavage time to be sufficient for deprotection but not excessively long.
Presence of Unexpected Side Products Sulfonation of Serine or Threonine.In the absence of suitable scavengers, the cleavage of Pmc or Mtr protecting groups from arginine residues can lead to the O-sulfonation of serine and threonine residues.[8] The use of appropriate scavengers can suppress this side reaction.[9]
Deamidation of Asparagine and Glutamine.Asparagine and glutamine residues can undergo deamidation under acidic conditions.[1] While the trityl (Trt) protecting group on Asn and Gln is readily removed and scavenged, N-terminal Asn(Trt) may require extended cleavage times.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard TFA cleavage cocktail for a peptide containing Lys(Trt)?

A standard and effective cleavage cocktail for most sequences is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[9][10] TIS acts as a scavenger to capture the trityl cations released from the lysine (B10760008) side chain, preventing potential side reactions.[9]

Q2: How do I choose the right scavengers for my peptide?

The choice of scavengers depends on the amino acid composition of your peptide.[1]

  • For peptides with Trp, Met, or Cys: A more complex cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), may be necessary, although advances in protecting group technology have reduced the need for such mixtures in many cases.[9][10]

  • For peptides containing Arg(Pmc/Pbf): Trialkylsilanes like TIS are effective at quenching the reactive species generated.[9]

  • General Purpose "Odorless" Cocktail: Reagent B (TFA/phenol/water/TIS at 88:5:5:2 v/v/v/v) is a good option that avoids the use of odorous thiols, though it may not prevent methionine oxidation.[6]

Q3: How long should the cleavage reaction be carried out?

A typical cleavage time is 1.5 to 2 hours at room temperature.[2][11] However, for peptides with protecting groups that are more difficult to remove, such as Arg(Pmc), or for sequences with multiple protecting groups, a longer time of up to 4 hours may be required.[1][4] It is always recommended to perform a small-scale trial cleavage and analyze the product by HPLC to determine the optimal cleavage time for your specific peptide.[1]

Q4: What is the visual indicator of trityl group cleavage?

The removal of the trityl group from lysine (or other amino acids like Cys, His, Asn, Gln) generates a stable trityl carbocation, which imparts a distinct deep yellow or orange color to the cleavage solution.[1] The persistence of this color indicates that the trityl groups are being cleaved.

Q5: My peptide is very hydrophobic and won't precipitate in ether. What should I do?

For highly hydrophobic peptides, precipitation in ether can be challenging.[7] One approach is to concentrate the TFA solution under a stream of nitrogen to a smaller volume before adding cold ether.[4] If precipitation still fails, alternative strategies such as using a different anti-solvent or employing solid-phase extraction for peptide isolation may be necessary. In some cases, retaining the peptide in a solution containing 10-20% trifluoroethanol may help with solubility.[7]

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Peptide Precipitation

This protocol is suitable for most peptides containing Lys(Trt) and other standard acid-labile protecting groups.

  • Resin Preparation: Wash the dry peptidyl resin with dichloromethane (B109758) (DCM) to swell it and remove any residual DMF.[11] Dry the resin thoroughly under vacuum.[1]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard "TFA/TIS/Water" cocktail, mix trifluoroacetic acid, triisopropylsilane, and deionized water in a 95:2.5:2.5 volume ratio.[9][11]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1-1.5 g of resin).[2] Stir or agitate the mixture at room temperature for 1.5 to 2 hours.[2][11]

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[10]

  • Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of cold (–20 °C) diethyl ether.[1] The peptide should precipitate as a white solid.

  • Washing and Drying: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether at least three times to remove scavengers and residual TFA.[1][12] Dry the final peptide product under vacuum.

Protocol 2: Micro-Cleavage for Analysis

This protocol is used to cleave a small amount of peptide from the resin for analysis by mass spectrometry or HPLC to check the synthesis quality before committing to a full-scale cleavage.

  • Sample Preparation: Place a small amount of dried peptidyl resin (e.g., a few beads) into a microcentrifuge tube.[11]

  • Cleavage: Add a small volume of a prepared cleavage cocktail (e.g., 100-200 µL) to the tube.[11] Allow the reaction to proceed for 1.5 to 2 hours at room temperature.

  • TFA Evaporation: After the cleavage is complete, carefully evaporate the TFA using a stream of nitrogen or air in a fume hood.[11]

  • Sample Reconstitution: Dissolve the dried peptide residue in a suitable solvent for analysis, such as a 50/50 mixture of water and acetonitrile (B52724) containing 0.1% TFA.[11]

Visualizations

Cleavage_Workflow Resin Peptidyl Resin (with this compound) Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Cleavage Cleavage Reaction (1.5-2 hours, RT) Dry_Resin->Cleavage Cleavage_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) Cleavage_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Filtrate TFA Filtrate (contains peptide) Filter->Filtrate Precipitate Precipitate in Cold Ether Filtrate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Ether Wash Pellet with Cold Ether (3x) Centrifuge->Wash_Ether Dry_Peptide Dry Purified Peptide Wash_Ether->Dry_Peptide

Caption: Standard workflow for TFA cleavage and peptide precipitation.

Troubleshooting_Logic decision decision result result Start Start Cleavage Check_Yield Low Peptide Yield? Start->Check_Yield Check_Purity Low Purity / Side Products? Check_Yield->Check_Purity No Incomplete_Cleavage Incomplete Cleavage Check_Yield->Incomplete_Cleavage Yes Precipitation_Problem Precipitation Issue Check_Yield->Precipitation_Problem Yes Reattachment Re-attachment Check_Yield->Reattachment Yes Side_Reactions Side Reactions Check_Purity->Side_Reactions Yes Degradation Peptide Degradation Check_Purity->Degradation Yes Success Successful Cleavage Check_Purity->Success No Optimize_Time Increase Cleavage Time / Re-cleave Incomplete_Cleavage->Optimize_Time Concentrate_TFA Concentrate TFA before Ether Precipitation_Problem->Concentrate_TFA Increase_Scavengers Increase Scavenger Concentration Reattachment->Increase_Scavengers Optimize_Cocktail Optimize Scavenger Cocktail Side_Reactions->Optimize_Cocktail Reduce_Time Reduce Cleavage Time Degradation->Reduce_Time Optimize_Time->Start Concentrate_TFA->Start Increase_Scavengers->Start Optimize_Cocktail->Start Reduce_Time->Start

Caption: Troubleshooting logic for TFA cleavage of peptides.

References

Technical Support Center: Managing Peptide Aggregation with Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing peptide aggregation during solid-phase peptide synthesis (SPPS) when using Fmoc-Lys(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting advice and in-depth guides to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why does it occur during SPPS?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, leading to the formation of insoluble masses. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can result in the formation of secondary structures like β-sheets.[1][2] Aggregation can hinder the efficiency of both the coupling and deprotection steps in SPPS, leading to lower yields and purity.[1] It is particularly common in hydrophobic sequences and can become significant after the peptide chain reaches five or six residues in length.[1][2]

Q2: Does the use of this compound contribute to or prevent aggregation?

A2: The trityl (Trt) group on the lysine (B10760008) side chain is bulky and hydrophobic.[3][4] While the primary role of the Trt group is to protect the ε-amino group of lysine, its hydrophobicity can potentially contribute to aggregation, especially in sequences that are already prone to it.[5] However, the bulky nature of the Trt group can also disrupt the formation of highly ordered secondary structures that lead to aggregation.[1] Therefore, its effect can be sequence-dependent.

Q3: What are the initial signs of peptide aggregation during synthesis?

A3: The initial signs of peptide aggregation can include:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed.

  • Slow or Incomplete Reactions: Difficulty in achieving complete coupling or Fmoc deprotection, often indicated by a positive Kaiser test after a coupling step or a persistent blue color after deprotection.[6]

  • Changes in Flow Characteristics: In automated synthesizers, aggregation can lead to blockages or changes in pressure profiles.

Q4: What are the general strategies to prevent peptide aggregation?

A4: Several strategies can be employed to prevent or disrupt peptide aggregation:

  • Solvent Choice: Using more polar solvents like N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (B87167) (DMSO) can help to disrupt hydrogen bonding.[1]

  • Chaotropic Salts: The addition of chaotropic salts such as LiCl or NaClO₄ can interfere with the hydrogen bonds that cause aggregation.[1]

  • Elevated Temperature: Performing the coupling reaction at a higher temperature can provide the necessary energy to break up aggregates.[1]

  • Backbone Protection: Incorporating derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen can prevent hydrogen bond formation.[1][2]

  • Pseudoproline Dipeptides: Introducing a temporary "kink" in the peptide backbone with pseudoproline dipeptides can disrupt the formation of regular secondary structures.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Positive Kaiser Test after Coupling with this compound Incomplete coupling due to steric hindrance or peptide aggregation.1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound.[6] 2. Use a Stronger Coupling Reagent: Switch to a uronium/aminium or phosphonium-based reagent like HATU, HCTU, or PyAOP.[6] 3. Increase Reaction Time and/or Temperature: Extend the coupling time to 2-4 hours or increase the temperature to 30-40°C.[6]
Slow or Incomplete Fmoc Deprotection Aggregation is preventing the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.1. Switch to a Stronger Deprotection Reagent: Use a solution containing 1,8-Diazabicycloundec-7-ene (DBU).[1][2] 2. Increase Deprotection Time: Extend the duration of the deprotection step or perform multiple deprotections.[2]
Resin Clumping and Poor Swelling Severe peptide aggregation on the resin.1. Chaotropic Salt Wash: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before the coupling step.[7] 2. Change the Solvent System: Switch from DMF to NMP or use a solvent mixture containing a small percentage of DMSO.[1]
Presence of Deletion Sequences in the Final Peptide Incomplete coupling of this compound or another amino acid in a previous cycle due to aggregation.Proactively implement anti-aggregation strategies from the start of the synthesis, such as incorporating pseudoproline dipeptides or using backbone-protected amino acids.[7]

Experimental Protocols

Protocol 1: Double Coupling

This protocol is recommended when a positive Kaiser test indicates incomplete coupling.

  • After the initial coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Prepare a fresh solution of the activated amino acid (e.g., this compound with a coupling reagent like HATU).

  • Add the fresh solution to the resin and allow the second coupling to proceed for 1-2 hours.

  • Wash the resin with DMF (3-5 times) and then with DCM (2-3 times).

  • Perform a Kaiser test to confirm the absence of free primary amines.[6]

Protocol 2: Chaotropic Salt Wash

This method helps to disrupt aggregation by interfering with hydrogen bonds.

  • Prepare a 0.8 M solution of NaClO₄ or LiCl in DMF.[7]

  • Before the coupling step, wash the resin with the prepared chaotropic salt solution for 2-5 minutes.

  • Wash the resin thoroughly with DMF to remove the chaotropic salt.

  • Proceed with the standard coupling protocol.[7]

Protocol 3: Incorporation of a Pseudoproline Dipeptide

Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting secondary structure formation.

  • Identify a suitable Ser or Thr residue in your sequence to be replaced by a pseudoproline dipeptide.

  • Dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 equivalents) and a coupling reagent (e.g., HATU, 5 equivalents) in a minimal volume of DMF or NMP.

  • Add DIPEA (10 equivalents) and immediately add the mixture to the deprotected peptide-resin.

  • Allow the coupling to proceed for 1-2 hours.[7]

Data Presentation

Table 1: Comparison of Anti-Aggregation Strategies
Strategy Mechanism of Action Typical Application Considerations
Chaotropic Salts Disrupt hydrogen bonding.[1][7]Wash step before coupling or addition to the coupling mixture.Must be thoroughly washed out to avoid interference with subsequent steps.
"Magic Mixture" Solvent system designed to solubilize aggregated peptides.Used for both acylation and Fmoc-cleavage steps.Consists of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate at 55 °C.
Backbone Protection (Hmb/Dmb) Reversibly modifies the peptide backbone to prevent hydrogen bonding.[1][2]Incorporate every 6-7 residues in sequences prone to aggregation.[7]Acylation of the secondary amine can be difficult and may require a stronger coupling reagent.[7]
Pseudoproline Dipeptides Introduces a temporary "kink" in the peptide backbone.[2][7]Replaces a Ser or Thr residue and the preceding amino acid.The native structure is restored upon cleavage from the resin.[2]

Mandatory Visualizations

G cluster_synthesis Peptide Synthesis Cycle cluster_troubleshooting Aggregation Troubleshooting Start Start Deprotection Deprotection Start->Deprotection 20% Piperidine/DMF Washing_1 Washing Deprotection->Washing_1 Aggregation Aggregation Occurs? Deprotection->Aggregation Coupling Coupling Washing_1->Coupling Fmoc-AA-OH, Activator, Base Washing_2 Washing Coupling->Washing_2 Coupling->Aggregation Risk End_Cycle Next Cycle Washing_2->End_Cycle Aggregation->Washing_1 No Chaotropic_Wash Chaotropic Salt Wash Aggregation->Chaotropic_Wash Yes Alt_Solvent Use NMP/DMSO Aggregation->Alt_Solvent Yes Double_Couple Double Coupling Aggregation->Double_Couple Yes Chaotropic_Wash->Coupling Alt_Solvent->Coupling Double_Couple->Washing_2

Caption: Troubleshooting workflow for peptide aggregation.

G Strategies Anti-Aggregation Strategies Chemical Chemical Methods Pseudoproline Dipeptides Backbone Protection (Hmb/Dmb) Strategies->Chemical Process Process Modifications Chaotropic Salts Altered Solvents (NMP/DMSO) Elevated Temperature Double Coupling Strategies->Process Physical Physical Methods Sonication Strategies->Physical

Caption: Classification of anti-aggregation strategies.

References

Negative Kaiser test after Fmoc-Lys(Trt)-OH coupling step

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering a negative Kaiser test result after the coupling of Fmoc-Lys(Trt)-OH, a situation that can be misleading due to the unique characteristics of this amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What does a negative Kaiser test result typically indicate in solid-phase peptide synthesis (SPPS)?

A negative Kaiser test, characterized by a yellow or colorless appearance of the resin beads and solution, indicates the absence of free primary amines on the peptide-resin.[1] In the context of a coupling step, this is the desired outcome, suggesting that the N-terminal amine of the growing peptide chain has successfully formed a peptide bond with the newly introduced amino acid.[2]

Q2: I performed a Kaiser test after coupling this compound and it was negative, but I suspect the coupling was incomplete. Is this possible?

Yes, this is a known challenge and is often referred to as a "false negative" result. The primary reasons for a misleading negative Kaiser test specifically with this compound and other bulky amino acids include:

  • Steric Hindrance: The most common cause is the significant steric bulk of the trityl (Trt) protecting group on the lysine (B10760008) side chain.[3] This bulk, combined with the growing peptide chain and the resin matrix, can physically block the ninhydrin (B49086) reagents used in the Kaiser test from accessing and reacting with any remaining unreacted N-terminal primary amines.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate and fold upon itself on the resin support.[4] This aggregation can bury the N-terminal amine, making it inaccessible to both the incoming amino acid during coupling and the subsequent Kaiser test reagents.[4]

  • Improper Test Execution: Errors in the Kaiser test procedure itself, such as using degraded reagents, insufficient heating, or improper washing of the resin to remove residual reagents, can lead to a failure in color development.[4][5]

  • Poor Resin Swelling: If the resin is not properly swelled in the solvent, reactive sites can become inaccessible, leading to both incomplete coupling and a false negative analytical result.[5][6]

Q3: If the Kaiser test is potentially unreliable for this compound, what alternative methods can I use to confirm coupling completion?

When a false negative is suspected, it is crucial to use an orthogonal method to assess the coupling efficiency.

  • Alternative Colorimetric Tests: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is a highly sensitive alternative for detecting primary amines and is less susceptible to steric hindrance than the Kaiser test.[4][7][8] A positive TNBS test results in red or orange beads. The Chloranil test is another suitable alternative.[9]

  • Test Cleavage and Analysis: The most definitive method is to take a small sample of the resin, cleave the peptide, and analyze the crude product using mass spectrometry (LC-MS). The presence of a significant peak corresponding to the mass of the peptide without the added lysine (a "deletion sequence") confirms incomplete coupling.

Q4: What is the recommended course of action if I suspect a false-negative Kaiser test after coupling this compound?

The recommended strategy is to assume the coupling was incomplete and take corrective actions to avoid the accumulation of deletion peptide impurities. The following workflow is advised.

  • Perform a Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[3][4]

  • Optimize Coupling Conditions: If the double coupling is also suspect, consider using more potent coupling conditions. This can include switching to a stronger uronium/aminium or phosphonium-based coupling reagent like HATU, HCTU, or PyBOP.[4][10] Changing the solvent from DMF to NMP or adding a small amount of DMSO can also help disrupt aggregation and improve coupling efficiency.[4]

  • Cap Unreacted Amines: If you still suspect incomplete coupling after these steps, or if you want to ensure no deletion sequences are formed, you should "cap" any remaining unreacted N-terminal amines. This is typically done using acetic anhydride (B1165640) and a base like diisopropylethylamine (DIPEA) or pyridine.[4] Capping acetylates the free amines, preventing them from reacting in subsequent cycles.[4] After capping, a negative Kaiser test should be definitive.

Troubleshooting Summary

The following table summarizes the potential issues and recommended solutions when dealing with a suspected false-negative Kaiser test.

Potential Problem Recommended Solution(s) Rationale
Steric Hindrance Perform a double coupling.[3] Use a more potent coupling reagent (e.g., HATU, HCTU).[4] Increase reaction time.[3]Overcomes the high activation energy barrier caused by steric bulk.
Peptide Aggregation Switch solvent from DMF to NMP or a DMF/DCM mixture.[4] Add a small percentage of DMSO.Disrupts secondary structures of the peptide chain on the resin, improving reagent access.
Inconclusive Test Use an alternative test like the TNBS test.[7][8] Perform a trial cleavage and LC-MS analysis.Provides orthogonal confirmation of the presence or absence of free amines.
Incomplete Coupling After recoupling attempts, cap unreacted amines with acetic anhydride.[4]Prevents the formation of deletion sequence impurities in the final product.

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

This test is highly sensitive for detecting primary amines.[1]

Reagents:

  • Reagent A: 1.0 mL of a 0.01 M KCN aqueous solution diluted in 49 mL of pyridine.[1]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[1]

  • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[1]

Procedure:

  • Collect 10-20 beads of the washed and dried peptide-resin in a small glass test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the tube at 110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

Color of Beads / Solution Interpretation Action
Intense blue beads and blue solutionCoupling has failed.[1]Check reagents, then recouple.
Colorless solution, dark blue beadsCoupling is incomplete.[1]Recouple.
Dark blue solution, colorless beadsCoupling is nearly complete.[1]Extend coupling time or cap.
Yellow / Colorless beads and solutionNo primary amines detected.[1]Proceed to the next step (or troubleshoot for false negative).
Protocol 2: 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test

This provides a sensitive alternative to the Kaiser test for primary amines.[8]

Reagents:

  • Reagent A: 10% DIPEA in DMF.[8]

  • Reagent B: 1% TNBS in DMF.

Procedure:

  • Place a small sample of resin beads in a test tube.

  • Wash the beads thoroughly with DMF.

  • Add 1-3 drops of Reagent A.

  • Add 1-3 drops of Reagent B.

  • Let the mixture stand at room temperature for 5-10 minutes.[8]

  • Wash the beads with DMF and observe their color.

Interpretation of Results:

  • Red/Orange Beads: Positive result, indicating free primary amines (incomplete coupling).

  • Yellow/Colorless Beads: Negative result, indicating complete coupling.

Visual Troubleshooting Guide

The following diagram illustrates the decision-making process when faced with a negative Kaiser test after a sterically hindered coupling.

G cluster_troubleshoot Troubleshooting Protocol start This compound Coupling Step kaiser_test Perform Kaiser Test start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result positive_result Positive (Blue Beads) Incomplete Coupling kaiser_result->positive_result Positive negative_result Negative (Yellow Beads) kaiser_result->negative_result Negative recouple_cap Recouple or Cap Unreacted Amines positive_result->recouple_cap suspect_fn Suspect False Negative (Sterically Hindered)? negative_result->suspect_fn proceed Proceed to Fmoc Deprotection suspect_fn->proceed No alt_test 1. Perform Alternative Test (e.g., TNBS) suspect_fn->alt_test Yes troubleshoot_box Troubleshooting Protocol double_couple 2. Perform Double Coupling alt_test->double_couple optimize 3. Optimize Conditions (Reagent, Solvent) double_couple->optimize test_cleave 4. Final Check: Test Cleavage & LC-MS optimize->test_cleave

References

Strategies to improve the coupling efficiency of Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for troubleshooting and optimizing the use of Fmoc-Lys(Trt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and detailed protocols to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

This compound is an amino acid derivative used in solid-phase peptide synthesis. It consists of:

  • Lysine (B10760008): An essential amino acid with a primary amine on its side chain.

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, which is removed at each cycle of peptide chain elongation.[1]

  • Trt (Trityl): An acid-labile protecting group for the ε-amino group of the lysine side chain. The trityl group is bulky and provides steric hindrance.[1][2] It is more easily removed during the final cleavage from the resin compared to the more traditionally used Boc group, which can result in higher quality cleaved peptides by reducing t-butylated side products.[2]

Q2: What makes the coupling of this compound challenging?

The primary challenge in coupling this compound stems from steric hindrance. The bulky trityl (Trt) protecting group on the side chain can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support.[1][3] This can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences in the final peptide.[1]

Q3: What are the signs of poor coupling efficiency with this compound?

Incomplete coupling can be identified by:

  • A positive Kaiser test (or other ninhydrin-based test) after the coupling step, indicating the presence of unreacted free primary amines on the resin.

  • The appearance of unexpected peaks in the HPLC chromatogram of the crude peptide, corresponding to deletion sequences (peptides missing the lysine residue).[4]

  • Lower than expected yield of the final peptide product.[4]

Q4: In which solvents is this compound soluble?

This compound is typically soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5] For particularly difficult-to-dissolve batches, adding a small amount of Dichloromethane (DCM) or Dimethyl sulfoxide (B87167) (DMSO) can improve solubility.[5][6] It is always recommended to ensure complete dissolution of the amino acid before adding it to the resin.

Troubleshooting Guide

Issue 1: Incomplete Coupling / Positive Kaiser Test

This is the most common issue encountered with this compound, primarily due to its steric bulk.

Troubleshooting Workflow

G start Positive Kaiser Test after This compound Coupling strategy1 Perform a Double Coupling start->strategy1  Initial Step strategy2 Switch to a More Potent Coupling Reagent strategy1->strategy2  Unsuccessful outcome1 Negative Kaiser Test strategy1->outcome1  Successful strategy3 Optimize Reaction Conditions strategy2->strategy3  Unsuccessful strategy2->outcome1  Successful strategy4 Check Resin Swelling strategy3->strategy4  Unsuccessful strategy3->outcome1  Successful strategy4->outcome1  Successful outcome2 Persistent Positive Kaiser Test strategy4->outcome2  Consider resynthesis or  sequence optimization

Caption: Troubleshooting workflow for incomplete coupling.

Solutions:

  • Perform a Double Coupling: This is often the most straightforward and effective solution. After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[3][7] This second coupling step helps to drive the reaction to completion.

  • Use a More Potent Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC can be inefficient for sterically hindered amino acids.[3] Switching to a more powerful uronium/aminium or phosphonium-based reagent is highly recommended.[3][8] Reagents that form highly reactive OAt or Oxyma esters are particularly effective.[3][9]

    Reagent ClassExamplesRelative Reactivity for Hindered CouplingsNotes
    Aminium/Uronium (OAt-based) HATU, HCTUHighVery effective for difficult sequences due to the formation of highly reactive OAt-active esters.[8][9]
    Aminium/Uronium (Oxyma-based) COMUHighReactivity is comparable to HATU. Based on the non-explosive OxymaPure, making it a safer alternative.[8][10]
    Phosphonium (OAt-based) PyAOPHighSimilar high efficiency to HATU.[3]
    Aminium/Uronium (OBt-based) HBTU, TBTUMedium-HighA widely used standard, but may be less effective than HATU/HCTU for severely hindered couplings.[3][8]
    Phosphonium (OBt-based) PyBOP, BOPMedium-HighGood general-purpose reagents, but less effective than OAt-based reagents for difficult couplings.[3][11]
    Carbodiimides DIC, DCCLowOften inefficient for sterically hindered amino acids when used alone.[3] Requires an additive like HOBt or OxymaPure.[11]
  • Increase Reaction Time and/or Temperature: Extending the coupling time to 2-4 hours can improve efficiency.[1] A moderate increase in temperature (e.g., to 30-40°C) can also enhance the reaction rate, but should be used cautiously as it may increase the risk of racemization.[1][12]

  • Ensure Adequate Resin Swelling: The solid-phase support must be adequately swollen for the reagents to access the reactive sites.[13][14] Poor swelling can dramatically reduce the effective loading and accessibility of the peptide chain.[13] If the resin has dried out or appears clumped, pre-swelling it in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before deprotection is crucial.[4][13]

Issue 2: Poor Solubility of this compound

Solutions:

  • Solvent Selection: While DMF is the most common solvent, NMP can sometimes offer better solvating properties for protected amino acids.[5]

  • Co-solvents: If solubility issues persist, a mixture of solvents may be effective. For example, a 50:50 mixture of DMF:DMSO can improve the solubility of some Fmoc-protected amino acids.[5]

  • Sonication: Gentle sonication of the amino acid solution for a few minutes can help to break up aggregates and promote dissolution.

  • Gentle Warming: Warming the solution slightly (e.g., to 30°C) can aid dissolution, but avoid excessive heat which could potentially degrade the compound.

Issue 3: Potential Side Reactions

Solutions:

  • Racemization: Although the trityl group offers some protection, racemization can occur during the activation step, especially with prolonged activation times, higher temperatures, or stronger bases.[1][10]

    • Minimize pre-activation time: Add the activated amino acid solution to the resin promptly.

    • Use appropriate base: Use a weaker base like sym-collidine instead of DIPEA if racemization is a concern.[10]

    • Additives: The use of additives like HOBt, HOAt, or OxymaPure is standard with most coupling reagents and helps to suppress racemization.[3][11]

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol is a general guideline and assumes a 0.1 mmol synthesis scale.

Materials:

  • Resin with a free N-terminal amine

  • This compound (4 equivalents)

  • Coupling reagent (e.g., HATU, 3.95 equivalents)

  • Base (e.g., DIPEA or sym-collidine, 8 equivalents)

  • Anhydrous DMF or NMP

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is negative (beads are colorless or yellow), the coupling is complete.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products. Proceed to the next deprotection and coupling cycle.

Double Coupling Protocol
  • Follow steps 1-4 of the "Standard Coupling Protocol."

  • After the first coupling, wash the resin thoroughly with DMF (3-5 times).

  • Repeat steps 2-4 with a fresh solution of activated this compound.

  • Perform a Kaiser test. If negative, proceed with washing as in step 6 of the standard protocol.

Workflow for a Single SPPS Cycle

cluster_deprotection Fmoc Deprotection cluster_coupling Coupling a Add 20% Piperidine in DMF b Agitate a->b c Wash with DMF b->c d Pre-activate This compound with Coupling Reagent & Base c->d e Add to Resin d->e f Agitate e->f g Kaiser Test f->g h Wash with DMF g->h Negative i Double Couple g->i Positive j Next Cycle h->j i->f

Caption: A standard Fmoc-SPPS cycle workflow.

References

Technical Support Center: Minimizing Racemization of Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the racemization of Fmoc-Lys(Trt)-OH during the critical activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where a pure enantiomer of a chiral molecule, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities. These impurities can be difficult to separate from the desired peptide and may alter its biological activity, efficacy, and immunogenicity, which is a significant concern for therapeutic peptides.[1][2] While lysine (B10760008) is not as prone to racemization as amino acids like histidine or cysteine, the risk is still present and needs to be controlled, especially under harsh coupling conditions.[3][4][5]

Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?

A2: The primary mechanism of racemization for Fmoc-amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the Fmoc-amino acid can cyclize to form this planar, achiral intermediate. The alpha-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either side of the planar ring, leading to a mixture of L- and D-enantiomers.[6][7]

Q3: Which factors primarily contribute to the racemization of this compound during coupling?

A3: Several factors can influence the extent of racemization during the coupling of this compound:

  • Coupling Reagent: The choice of coupling reagent significantly impacts the activation of the amino acid and its propensity for racemization.[2]

  • Base: The type and concentration of the base used for the activation of the carboxylic acid play a crucial role. Strong, sterically unhindered bases can increase the rate of racemization.[2][6]

  • Activation Time: Prolonged pre-activation of the this compound before its addition to the resin can lead to increased racemization.[6]

  • Temperature: Elevated temperatures, often used to increase coupling efficiency (e.g., in microwave-assisted SPPS), can also accelerate the rate of racemization.[2][3][8][9]

Troubleshooting Guide

Problem: I am observing a significant diastereomeric impurity in my peptide containing a lysine residue.

This is a common issue that points towards racemization of the this compound during the coupling step. The following troubleshooting steps can help identify the cause and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives.

Q: Which coupling reagents are recommended to minimize racemization?

A: The choice of coupling reagent is critical in controlling racemization.

  • Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), when used in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are highly recommended for minimizing racemization.[2][10][11] The combination of DIC/Oxyma is often considered one of the best methods for suppressing racemization.[2][11]

  • Onium salt-based reagents (aminium/uronium and phosphonium (B103445) salts) such as HBTU, HATU, and HCTU are very efficient but can lead to higher levels of racemization if not used under optimal conditions.[2][6] Phosphonium-based reagents like PyBOP are also effective.[6] If using these reagents, it is crucial to use them with an additive and a suitable base.

Step 2: Assess the Base Used in Your Coupling Reaction.

Q: Which bases are best for minimizing racemization?

A: The base used during coupling has a significant impact on racemization.

  • Weaker or sterically hindered bases are preferred. N-methylmorpholine (NMM) or 2,4,6-collidine are recommended to reduce the rate of α-proton abstraction from the oxazolone intermediate.[6]

  • Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) can increase the risk of racemization and should be used with caution, especially with sensitive amino acids.[6] If you are using DIPEA and observing racemization, consider switching to a weaker or more hindered base.

Step 3: Review Your Activation and Coupling Procedure.

Q: How do pre-activation time and temperature affect racemization?

A: Procedural details are critical for controlling racemization.

  • Minimize Pre-activation Time: The activated Fmoc-amino acid should be added to the resin immediately after preparation.[6] Prolonged pre-activation increases the time the activated species is exposed to the basic environment, increasing the opportunity for oxazolone formation and subsequent racemization.

  • Control the Temperature: Perform the coupling reaction at a controlled room temperature or lower (e.g., 0°C), especially if racemization is a persistent issue.[6] While higher temperatures can increase coupling speed, they also significantly accelerate racemization.[3][8][9] If using microwave-assisted synthesis, lowering the coupling temperature is advisable for sensitive residues.[8][9]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid and the reaction conditions. While specific data for this compound is not extensively reported, the following tables summarize the racemization observed for other sensitive Fmoc-amino acids under various conditions, which can serve as a guide.

Table 1: Effect of Coupling Reagent and Temperature on Racemization of Fmoc-His(Trt)-OH

Coupling ReagentBaseTemperatureRacemization (% D-isomer)
HATUNMMRoom TempHigh
DIC / Oxyma-Room Temp1.8%[6][11]
DIC / Oxyma-55 °C31.0%[6][11]

Table 2: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents

Coupling ReagentBaseRacemization (% D-isomer)
HATUNMM~2-3%[12]
DIC / Oxyma-Negligible[11]

Table 3: General Comparison of Coupling Reagents and their Racemization Potential

Coupling ReagentAdditiveRacemization Risk
HBTU, TBTU, HCTU-Moderate to High[2]
HATU-Moderate[2]
DICNoneHigh[2]
DICHOBtLow[2]
DICOxymaVery Low[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended as a starting point for the coupling of this compound to a resin-bound peptide to minimize racemization.

  • Resin Pre-swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) and Oxyma Pure (3-5 equivalents) in DMF.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.

  • Coupling: Immediately add the activated amino acid solution to the swelled and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive couplings, consider performing the reaction at 0°C.[6]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[12] If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again to remove any unreacted reagents and byproducts.[12]

Protocol 2: Low-Racemization Coupling for Sterically Hindered Couplings using HATU/NMM

This protocol can be considered if Protocol 1 results in incomplete coupling, though it carries a slightly higher risk of racemization.

  • Resin Pre-swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

  • Activation: Add N-methylmorpholine (NMM) (6-10 equivalents) to the amino acid solution.

  • Coupling: Immediately add the activated amino acid solution to the swelled and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and then DMF again.

Visual Guides

racemization_mechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Coupling Step Fmoc_AA Fmoc-L-Amino Acid Activated_Ester Activated Ester (e.g., O-acylisourea) Fmoc_AA->Activated_Ester + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Ester->Oxazolone Cyclization Desired_Peptide Desired L-Peptide Activated_Ester->Desired_Peptide + Peptide-NH2 (Desired Pathway) Carbanion Carbanion Intermediate Oxazolone->Carbanion + Base (α-proton abstraction) Racemized_AA Racemized Activated Ester (L- and D-isomers) Carbanion->Racemized_AA Reprotonation Diastereomer Diastereomeric Peptide Impurity Racemized_AA->Diastereomer + Peptide-NH2 (Side Reaction) Peptide Resin-Bound Peptide-NH2

Caption: Mechanism of racemization via oxazolone formation during amino acid activation.

troubleshooting_workflow Start Start: Diastereomeric Impurity Detected CheckReagent Step 1: Evaluate Coupling Reagent Start->CheckReagent IsCarbodiimide Using Carbodiimide (e.g., DIC)? CheckReagent->IsCarbodiimide IsOnium Using Onium Salt (e.g., HATU, HBTU)? CheckReagent->IsOnium UseAdditive Action: Use with Additive (Oxyma or HOBt) IsCarbodiimide->UseAdditive No CheckBase Step 2: Evaluate Base IsCarbodiimide->CheckBase Yes UseAdditive->CheckBase IsOnium->CheckBase IsDIPEA Using DIPEA? CheckBase->IsDIPEA SwitchBase Action: Switch to Weaker/ Hindered Base (NMM, Collidine) IsDIPEA->SwitchBase Yes CheckProcedure Step 3: Review Procedure IsDIPEA->CheckProcedure No SwitchBase->CheckProcedure CheckPreactivation Long Pre-activation Time? CheckProcedure->CheckPreactivation MinimizePreactivation Action: Minimize Pre-activation Time CheckPreactivation->MinimizePreactivation Yes CheckTemp High Temperature? CheckPreactivation->CheckTemp No MinimizePreactivation->CheckTemp LowerTemp Action: Lower Coupling Temperature CheckTemp->LowerTemp Yes End Monitor Improvement CheckTemp->End No LowerTemp->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dealing with Steric Hindrance in Fmoc-Lys(Trt)-OH Coupling

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for challenges encountered during the coupling of this compound in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What causes steric hindrance during the coupling of this compound?

A1: The primary cause of steric hindrance is the bulky three-dimensional structure of the triphenylmethyl (Trityl, Trt) protecting group on the ε-amino group of the lysine (B10760008) side chain. This large group can physically obstruct the approach of the activated carboxyl group of the incoming this compound to the N-terminal amine of the growing peptide chain on the solid support. This hindrance slows down the reaction rate and can lead to incomplete coupling.

Q2: My Kaiser test is positive after a standard coupling protocol for this compound. What does this indicate and what is the immediate course of action?

A2: A positive Kaiser test (indicated by a blue or purple color) signifies the presence of unreacted primary amines on the resin, meaning the coupling of this compound was incomplete. The immediate and most common course of action is to perform a "double coupling," which involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.

Q3: Are there alternative protecting groups for the lysine side chain that are less sterically hindering than Trityl?

A3: Yes, several alternative protecting groups for the lysine side chain are available, each with different lability and steric profiles. Common alternatives include tert-butyloxycarbonyl (Boc), which is also bulky but can sometimes offer different reactivity, and the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. The choice of protecting group depends on the overall synthetic strategy and the specific sequence being synthesized.

Q4: Can microwave-assisted synthesis improve the coupling efficiency of this compound?

A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve the coupling efficiency of sterically hindered amino acids like this compound.[1] Microwave energy can accelerate the reaction kinetics, often leading to higher coupling yields in shorter reaction times. However, it is crucial to carefully control the temperature to minimize the risk of racemization and other side reactions.[2]

Q5: How does the choice of solvent affect the coupling of this compound?

A5: The solvent plays a critical role in SPPS by swelling the resin and solvating the peptide chains, which is essential for reagent accessibility. For sterically hindered couplings, using a solvent with excellent resin-swelling and peptide-solvating properties is crucial. N,N-Dimethylformamide (DMF) is a standard choice, but in cases of severe aggregation or difficult couplings, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can improve solvation and coupling efficiency.[3][4]

Troubleshooting Guide: Incomplete Coupling of this compound

Problem Potential Cause Recommended Solution
Positive Kaiser test after single coupling Steric hindrance from the Trityl group impeding access to the N-terminus.1. Perform a double coupling: This is the most straightforward approach to increase the yield of the desired product. 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
Persistent incomplete coupling after double coupling Insufficient activation of the carboxylic acid due to the steric bulk.1. Switch to a more potent coupling reagent: Move from standard carbodiimide (B86325) reagents (e.g., DIC/HOBt) to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium (B103445) salt (e.g., PyBOP). HATU is often considered superior for sterically hindered couplings.[5] 2. Increase the excess of reagents: Use a higher molar excess of the this compound and coupling reagents (e.g., 4-5 equivalents).
Low yield of the final peptide with deletion sequences at the Lys(Trt) position Peptide aggregation on the resin , further restricting access to the reactive sites.1. Change the solvent: Switch from DMF to NMP or a mixture of DMF/NMP. 2. Incorporate microwave heating: Utilize a microwave peptide synthesizer to disrupt aggregation and accelerate the coupling reaction.[1] 3. Use a lower-loading resin: A resin with a lower substitution level can reduce steric hindrance between growing peptide chains.[6]

Data Presentation

Table 1: Representative Coupling Efficiency of a Sterically Hindered Fmoc-Amino Acid under Various Conditions

Coupling Reagent/MethodReaction Time (min)Indicative Coupling Yield (%)Key AdvantagesPotential Disadvantages
DIC/HOBt 60 - 12095 - 98Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation.
HBTU 30 - 6098 - 99.5Fast and efficient, widely used.Potential for guanidinylation if used in excess.
HATU 20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[5]Higher cost, potential for guanidinylation.
PyBOP 30 - 6098 - 99Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
COMU 20 - 45> 99.5Very high reactivity, safer byproducts than benzotriazole-based reagents.Higher cost.
Microwave-Assisted (with HATU) 5 - 15> 99.5Extremely fast, high efficiency.[1]Requires specialized equipment, potential for side reactions if not optimized.

Note: The data presented is extrapolated from studies on other sterically hindered amino acids and serves as a guideline.[7] Actual yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is recommended for overcoming incomplete coupling of this compound.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

  • First Coupling:

    • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

    • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Repeat the Amino Acid Activation and Coupling Reaction steps with a fresh solution of this compound, HATU, and DIPEA.

    • Incubation: Agitate the reaction mixture at room temperature for another 1-2 hours.

  • Monitoring and Final Washing:

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).

    • After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next deprotection step.

Protocol 2: Microwave-Assisted Coupling of this compound

This protocol is for users with access to a microwave peptide synthesizer and is highly effective for difficult couplings.

  • Resin and Reagent Preparation:

    • Load the deprotected peptide-resin into the microwave synthesizer reaction vessel.

    • Prepare stock solutions of this compound, a suitable coupling reagent (e.g., HATU or COMU), and a base (e.g., DIPEA) in DMF.

  • Microwave Coupling Cycle:

    • Program the synthesizer to deliver the activated amino acid solution to the resin.

    • Apply microwave energy for a short duration (e.g., 5-10 minutes) at a controlled temperature (e.g., 50-75°C). The exact parameters should be optimized for the specific instrument and peptide sequence.

  • Post-Coupling Wash:

    • Following the microwave-assisted coupling, the resin is automatically washed with DMF to remove excess reagents and byproducts.

  • Monitoring:

    • A qualitative test (like the Kaiser test) can be performed on a small sample of resin to ensure complete coupling. Most modern microwave synthesizers have in-line monitoring systems.

Visualizations

Caption: Steric hindrance in this compound coupling.

start Start: this compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test positive_test Positive Result (Incomplete Coupling) kaiser_test->positive_test Blue Beads negative_test Negative Result (Complete Coupling) kaiser_test->negative_test Yellow Beads double_coupling Perform Double Coupling positive_test->double_coupling proceed Proceed to Next Step negative_test->proceed kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 kaiser_test_2->negative_test Yellow Beads positive_test_2 Positive Result kaiser_test_2->positive_test_2 Blue Beads change_reagent Switch to Potent Reagent (e.g., HATU) positive_test_2->change_reagent microwave Consider Microwave Synthesis change_reagent->microwave

Caption: Troubleshooting workflow for incomplete coupling.

cluster_workflow Experimental Workflow: Double Coupling cluster_coupling1 First Coupling cluster_coupling2 Second Coupling deprotection 1. N-terminal Fmoc Deprotection wash1 2. Wash Resin deprotection->wash1 activation1 3a. Pre-activate this compound with HATU/DIPEA wash1->activation1 coupling1 3b. Add to Resin (1-2h) activation1->coupling1 wash2 4. Wash Resin coupling1->wash2 activation2 5a. Pre-activate fresh This compound wash2->activation2 coupling2 5b. Add to Resin (1-2h) activation2->coupling2 wash3 6. Wash Resin coupling2->wash3 monitoring 7. Kaiser Test for Completion wash3->monitoring

Caption: Detailed workflow for a double coupling protocol.

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides synthesized using Fmoc-Lys(Trt)-OH.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of peptides containing Lys(Trt) residues in a question-and-answer format, offering potential causes and recommended solutions.

Issue 1: Analytical data (HPLC, Mass Spectrometry) indicates the presence of the Trt-protected peptide after the final cleavage step.

  • Question: My HPLC chromatogram shows a significant peak with a longer retention time than my target peptide, and mass spectrometry confirms a mass addition corresponding to the trityl group (+242.32 Da). What could be the cause, and how can I resolve this?

  • Answer: This issue points to incomplete removal of the Trityl (Trt) protecting group from the lysine (B10760008) residue. Several factors can contribute to this problem.

    • Potential Cause 1: Suboptimal Cleavage Cocktail. The composition and freshness of your cleavage cocktail are critical for efficient Trt group removal.[1]

      • Solution:

        • Increase Trifluoroacetic Acid (TFA) Concentration: While a high concentration of TFA (typically 95%) is standard, ensure it is fresh and anhydrous, as moisture can reduce its effectiveness.[1]

        • Optimize Scavenger Composition: The liberated trityl cation is a powerful electrophile that can lead to side reactions if not properly quenched.[1] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[1] A common and effective cocktail is "Reagent B".[1][2] For peptides with other sensitive residues like Cys, Met, Trp, and Tyr, specialized cocktails with a combination of scavengers are recommended.[1]

    • Potential Cause 2: Steric Hindrance or Peptide Aggregation. The three-dimensional structure of the peptide on the solid support can sometimes shield the Trt group, preventing complete access of the cleavage reagents.[1] Peptide aggregation can also hinder deprotection.[3]

      • Solution:

        • Extend Cleavage Time: Increasing the duration of the cleavage reaction can improve the yield of the fully deprotected peptide, especially for sequences prone to steric hindrance.[1]

        • Utilize Aggregation-Disrupting Solvents: Incorporating solvents like N-Methyl-2-pyrrolidone (NMP) during synthesis can help minimize hydrogen bonding and prevent aggregation.[3]

        • Elevated Temperature Synthesis: Performing the synthesis at a higher temperature can disrupt secondary structures, though this should be done cautiously to avoid side reactions.[1]

    • Potential Cause 3: Influence of Specific Amino Acid Residues. Certain amino acid sequences, particularly the presence of an N-terminal asparagine with Trt protection (Asn(Trt)), are known to impede Trt group removal.[1][4][5] The proximity to a reduced peptide bond can also lead to incomplete cleavage.[4]

      • Solution:

        • Extended Deprotection Time: For sequences containing N-terminal Asn(Trt), a longer cleavage time is often necessary.[1][6]

        • Alternative Protecting Groups: For problematic sequences, consider using a more labile protecting group for asparagine, such as methyl-trityl (Mtt) or xanthenyl (Xan), which can be removed under milder conditions.[1][4]

Issue 2: The HPLC chromatogram of the crude peptide shows peak broadening, tailing, or splitting.

  • Question: My main product peak in the HPLC chromatogram is broad, shows tailing, or is split into a doublet or shoulder. What are the likely causes and solutions?

  • Answer: These peak shape issues during HPLC purification can stem from several factors related to both the peptide itself and the chromatographic conditions.

    • Potential Cause 1: On-Column Deprotection. The acidic nature of the mobile phase, especially with TFA, can cause partial cleavage of the Trt group while the peptide is on the HPLC column.[2] This results in the elution of both the fully protected and partially deprotected species, leading to peak splitting or shoulders.[2]

      • Solution:

        • Use a Faster Gradient: Minimize the residence time of the peptide on the column by employing a steeper gradient.[2]

        • Consider a Weaker Acid: In some cases, substituting TFA with a weaker acid like formic acid in the mobile phase can reduce on-column deprotection.[2]

    • Potential Cause 2: Poor Solubility of the Crude Peptide. Incomplete dissolution of the crude peptide before injection can lead to peak tailing and broadening.

      • Solution:

        • Use a Stronger Initial Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMF, DMSO, or NMP before diluting it with the initial mobile phase.[2] Ensure the final injection solvent is as weak as possible to prevent peak distortion.[2]

        • Employ Solvent Mixtures: A mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid, can be effective.[2]

        • Sonication and Gentle Warming: Brief sonication or gentle warming can aid in dissolving the peptide.[2]

    • Potential Cause 3: Secondary Interactions with the Column. The peptide may have strong secondary interactions with the silica (B1680970) backbone of the C18 column.

      • Solution:

        • Ensure Proper Ion-Pairing: Use 0.1% TFA in both the aqueous and organic mobile phases to suppress silanol (B1196071) interactions and improve peak shape.[2]

Issue 3: Low recovery of the purified peptide.

  • Question: After purification, the yield of my target peptide is very low. What could be the reasons?

  • Answer: Low recovery can be attributed to issues during synthesis, cleavage, or the purification process itself.

    • Potential Cause 1: Peptide Aggregation. As mentioned earlier, peptide aggregation can lead to incomplete reactions during synthesis and poor solubility, resulting in lower yields.[3]

      • Solution: Refer to the solutions for peptide aggregation under "Issue 1".

    • Potential Cause 2: Reattachment to the Resin. The cleaved peptide can sometimes reattach to the resin, especially with C-terminal Tryptophan or Tyrosine residues.[6]

      • Solution: Use an appropriate scavenger cocktail during cleavage to minimize this side reaction.[6]

    • Potential Cause 3: Sample Overload on the HPLC Column. Injecting too much crude peptide onto the column can lead to poor separation and loss of product.

      • Solution: Reduce the amount of peptide injected onto the column.[2]

Frequently Asked Questions (FAQs)

Q1: How can I reliably detect incomplete Trt group removal?

A1: The most effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] In a reverse-phase HPLC chromatogram, the Trt-protected peptide will have a longer retention time due to its increased hydrophobicity, appearing as a distinct, later-eluting peak.[1] MS analysis will show a mass difference of approximately 242.32 Da, corresponding to the molecular weight of the trityl group.[1]

Q2: What are the common side reactions associated with the trityl group during cleavage?

A2: The primary side reaction is the alkylation of sensitive amino acid residues by the liberated trityl cation.[7] Tryptophan is particularly susceptible to this modification.[7] The use of effective scavengers like TIS in the cleavage cocktail is crucial to prevent this.[1][7]

Q3: My peptide containing Lys(Trt) is showing poor retention on a C18 column. What should I do?

A3: This is unusual given the hydrophobicity of the Trt group. However, for shorter peptides, you can try decreasing the initial percentage of the organic solvent in your HPLC gradient.[2] Also, ensure that 0.1% TFA is present in both mobile phases to maximize retention through ion-pairing.[2]

Q4: Can I use alternative protecting groups for lysine to avoid these purification challenges?

A4: Yes, several other protecting groups for the lysine side chain are available in Fmoc chemistry, such as Boc (tert-butyloxycarbonyl), Mtt (4-methyltrityl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), and Aloc (allyloxycarbonyl).[8] Fmoc-Lys(Boc)-OH is a very common alternative, where the Boc group is also removed by TFA during the final cleavage.[8][9] The choice of protecting group will depend on the overall synthetic strategy and the presence of other sensitive residues.

Data Presentation

Table 1: Common Cleavage Cocktails for Trt-Group Removal

Reagent NameComposition (v/v)Target PeptidesReaction Time (hours)Notes
TFA/TIS/H₂O 95:2.5:2.5Most sequences2-4A good general-purpose, non-malodorous cocktail.
Reagent B TFA/H₂O/Phenol/TIS (88:5:5:2)All peptides1-4Recommended for peptides containing Trp, His, Met, Cys, Arg(Mtr/Pmc).[6]
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)All peptides, especially those with sensitive residues1-4A very effective but highly noxious cocktail.
TFA/DCM 1:1Peptides without sensitive residues1-2Milder conditions, may not be sufficient for complete Trt removal in all cases.

Table 2: HPLC Troubleshooting Summary

IssuePotential CauseRecommended Solution
Peak Broadening/Tailing Poor sample solubility, Secondary column interactionsDissolve sample in stronger organic solvent initially, Ensure 0.1% TFA in mobile phases
Peak Splitting/Shoulders On-column deprotection of Trt groupUse a faster gradient, Consider using a weaker acid (e.g., formic acid)
Poor Retention Inadequate ion-pairing (for shorter peptides)Decrease initial organic solvent percentage, Ensure 0.1% TFA in mobile phases
Low Recovery Sample overloadReduce the amount of peptide injected

Experimental Protocols

Protocol 1: Standard Cleavage of Peptide from Resin and Trt-Group Removal

  • Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual DMF.

  • Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v). Use approximately 10 mL of cocktail per gram of resin.[2]

  • Add the cleavage cocktail to the peptide-resin in a suitable reaction vessel.

  • Stir or agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]

  • Precipitate the crude peptide by adding the filtrate to cold methyl-tert-butyl ether (MTBE), approximately 10 times the volume of the filtrate.[2]

  • Centrifuge the suspension to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold MTBE two more times.[2]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]

Protocol 2: Analytical HPLC for Purity Assessment

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[2]

  • HPLC System:

    • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.[7]

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Analysis: Analyze the resulting chromatogram for the main product peak and any impurity peaks, such as the Trt-protected peptide which will elute later than the fully deprotected product.[1]

Visualizations

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis A This compound Incorporation B Chain Elongation A->B C Final Fmoc Deprotection B->C D Treat with Cleavage Cocktail (e.g., TFA/TIS/H2O) C->D E Precipitate with Cold Ether D->E F Isolate Crude Peptide E->F G Dissolve Crude Peptide F->G H RP-HPLC Purification G->H I Analyze Fractions (HPLC, MS) H->I J Pool Pure Fractions I->J K Lyophilization J->K L L K->L Pure Peptide

Caption: Workflow for synthesis, cleavage, and purification of Lys(Trt)-containing peptides.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions A HPLC shows late-eluting peak MS shows +242.32 Da B Suboptimal Cleavage Cocktail A->B C Steric Hindrance/ Aggregation A->C D Problematic Sequence A->D E Optimize Cocktail (Fresh TFA, Scavengers) B->E F Extend Cleavage Time C->F G Use Aggregation- Disrupting Solvents C->G D->F H Consider Alternative Protecting Group D->H

Caption: Troubleshooting logic for incomplete Trt group removal.

References

Validation & Comparative

A Comparative Guide to Lysine Protecting Groups: The Advantages of Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity of the final peptide. For lysine (B10760008), a frequently occurring and functionally important amino acid, the choice of its ε-amino group protection can significantly influence the outcome of the synthesis. This guide provides an objective, data-supported comparison of Fmoc-Lys(Trt)-OH with other commonly used lysine protecting groups, such as those bearing Boc, Cbz, and Alloc protection.

The trityl (Trt) group, a bulky and highly acid-labile protecting group, offers distinct advantages in Fmoc-based SPPS. Its properties facilitate orthogonal protection strategies, minimize side reactions, and can lead to improved purity of complex peptides. This guide is intended for researchers, scientists, and drug development professionals to make informed decisions in their peptide synthesis endeavors.

Performance Comparison of Lysine Protecting Groups

The choice of a lysine protecting group impacts several key aspects of peptide synthesis, including deprotection conditions, potential for side reactions, and compatibility with on-resin modifications.

Key Advantages of the Trityl (Trt) Group:

  • High Acid Lability for Orthogonal Protection: The Trityl group is significantly more sensitive to acid than the commonly used tert-Butoxycarbonyl (Boc) group. This allows for the selective deprotection of the Lys(Trt) side chain under very mild acidic conditions (e.g., 1-5% TFA in DCM) while other acid-labile groups, such as tBu on Ser, Thr, or Asp, remain intact. This orthogonality is crucial for on-resin side-chain modifications, such as cyclization, branching, or the attachment of labels and payloads.

  • Reduced Side Reactions During Cleavage: The cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to the alkylation of sensitive residues like tryptophan and tyrosine if not effectively scavenged. The trityl cation formed during Trt deprotection is bulkier and more easily scavenged, resulting in a lower incidence of such side products and a cleaner crude peptide profile.[]

  • Mitigation of Peptide Aggregation: The significant steric bulk of the trityl group can disrupt interchain hydrogen bonding, which is a primary cause of peptide aggregation during synthesis. This is particularly beneficial for long or hydrophobic peptide sequences, where aggregation can lead to incomplete coupling and deprotection steps.

  • Improved Peptide Purity: Studies have shown that the use of Fmoc/Trt-protected amino acids can lead to crude peptides of higher purity compared to those synthesized with Fmoc/tBu-protected counterparts.[2] This is attributed to more complete coupling and deprotection steps, as well as fewer side reactions during final cleavage.

Comparison with Other Common Lysine Protecting Groups:

  • Fmoc-Lys(Boc)-OH: This is the most common lysine derivative used in Fmoc SPPS. The Boc group is stable to the basic conditions used for Fmoc removal but requires relatively strong acid (e.g., high percentage of TFA) for cleavage, which can lead to the aforementioned side reactions. It does not offer the same level of orthogonality as the Trt group for on-resin modifications.

  • Fmoc-Lys(Cbz)-OH: The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group, removable by catalytic hydrogenation or strong acids like HBr/AcOH. Its use in Fmoc SPPS is less common due to the harsh deprotection conditions that are not always compatible with other protecting groups and the peptide itself.

  • Fmoc-Lys(Alloc)-OH: The allyloxycarbonyl (Alloc) group offers an alternative orthogonal protection strategy, as it is removed by palladium-catalyzed reactions. This provides an orthogonal system to both acid-labile (Boc, Trt) and base-labile (Fmoc) groups, making it useful for complex peptide synthesis requiring multiple selective deprotections.

Data Presentation

The following tables summarize the key properties and comparative performance of different lysine protecting groups.

Table 1: Properties of Common Lysine Side-Chain Protecting Groups

Protecting GroupChemical NameDeprotection ConditionsOrthogonality to FmocKey Features
Trt TritylMild acid (e.g., 1-5% TFA in DCM)YesHighly acid-labile, bulky, enables orthogonal strategies.
Boc tert-ButoxycarbonylStrong acid (e.g., >50% TFA)YesStandard in Fmoc SPPS, stable to base.
Cbz (Z) BenzyloxycarbonylCatalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)YesClassic protecting group, harsh deprotection.
Alloc AllyloxycarbonylPd(0) catalysisYesOrthogonal to both acid and base-labile groups.

Table 2: Comparative Performance Data of this compound vs. Fmoc-Lys(Boc)-OH

ParameterThis compoundFmoc-Lys(Boc)-OHReference
Crude Peptide Purity (HPLC) Higher (e.g., 80-92% for a model peptide)Lower (e.g., 43% for the same model peptide)[2]
Side Product Formation (t-butylation) MinimizedPotential for t-butylation of Trp and Tyr[]
On-Resin Side-Chain Modification Readily achievable via selective deprotectionDifficult due to lack of orthogonality with other tBu-based groups
Prevention of Aggregation More effective due to steric bulkLess effective

Experimental Protocols

The following are representative protocols for the synthesis of a model peptide to compare the performance of this compound and Fmoc-Lys(Boc)-OH.

Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Ac-Tyr-Val-Lys-Gly-NH₂) using this compound and Fmoc-Lys(Boc)-OH

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For the synthesis with This compound : Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1 minute. Add the activated amino acid solution to the resin and couple for 1-2 hours. Wash with DMF.

    • Repeat the deprotection and coupling steps for the subsequent amino acids: this compound, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH.

    • For the parallel synthesis with Fmoc-Lys(Boc)-OH : Follow the same procedure, substituting this compound with Fmoc-Lys(Boc)-OH.

  • Acetylation: After the final coupling, deprotect the N-terminal Fmoc group and acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Deprotection:

    • For the Lys(Trt) peptide: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • For the Lys(Boc) peptide: Treat the resin with the same cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Analyze the purity of the crude and purified peptides by analytical HPLC and confirm the identity by mass spectrometry.

Protocol 2: Selective Deprotection of Lys(Trt) for On-Resin Modification

  • Peptide Synthesis: Synthesize the desired peptide sequence on a 2-chlorotrityl chloride resin using Fmoc/tBu chemistry, incorporating this compound at the desired position.

  • Selective Lys(Trt) Deprotection: Wash the peptide-resin with DCM. Treat the resin with a solution of 1-5% TFA in DCM containing 2.5% TIS for 10-30 minutes. Repeat the treatment if necessary.

  • Neutralization: Wash the resin with DCM and then with a 10% DIPEA solution in DMF to neutralize the ε-amino group of lysine.

  • On-Resin Modification: Couple the desired molecule (e.g., a fluorescent dye, biotin) to the deprotected lysine side chain using standard coupling reagents.

  • Final Cleavage: Cleave the modified peptide from the resin using a standard TFA cleavage cocktail.

Mandatory Visualization

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage (TFA Cocktail) Repeat->Final_Cleavage No Purification Purification (HPLC) Final_Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

cluster_Orthogonal Orthogonal Protection Strategy cluster_deprotection Selective Deprotection Steps Peptide_Resin Peptide on Resin Fmoc-AA-...-Lys(Trt)-...-Ser(tBu)-Resin Fmoc_Removal Fmoc Removal (Base: Piperidine) Peptide_Resin->Fmoc_Removal Trt_Removal Trt Removal (Mild Acid: 1-5% TFA) Peptide_Resin->Trt_Removal tBu_Removal tBu Removal (Strong Acid: >50% TFA) Fmoc_Removal->Peptide_Resin Chain_Elongation Peptide Chain Elongation Fmoc_Removal->Chain_Elongation Trt_Removal->Peptide_Resin Modification On-Resin Modification (e.g., Labeling, Cyclization) Trt_Removal->Modification Modification->Peptide_Resin Final_Product Final Deprotected Peptide Modification->Final_Product Chain_Elongation->Peptide_Resin

Caption: Principle of orthogonal protection in SPPS.

cluster_structures Chemical Structures of Protected Lysine Derivatives cluster_Trt This compound cluster_Boc Fmoc-Lys(Boc)-OH cluster_Cbz Fmoc-Lys(Cbz)-OH cluster_Alloc Fmoc-Lys(Alloc)-OH Lys_Trt [Image of this compound structure] Lys_Boc [Image of Fmoc-Lys(Boc)-OH structure] Lys_Cbz [Image of Fmoc-Lys(Cbz)-OH structure] Lys_Alloc [Image of Fmoc-Lys(Alloc)-OH structure]

Caption: Structures of common Fmoc-protected lysine derivatives.

References

A Head-to-Head Battle of Orthogonal Protection: A Comparative Guide to Fmoc-Lys(Trt)-OH and Fmoc-Lys(Mtt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of an appropriate orthogonal protection strategy is paramount. This guide provides a detailed comparison of two commonly employed building blocks, Fmoc-Lys(Trt)-OH and Fmoc-Lys(Mtt)-OH, offering insights into their performance, deprotection protocols, and potential side reactions to inform the rational design of complex peptides.

In the landscape of solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the ability to selectively deprotect a specific amino acid side chain is crucial for the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules. The trityl (Trt) and 4-methyltrityl (Mtt) groups, employed to protect the ε-amino group of lysine (B10760008), are mainstays in this regard. Their acid lability allows for their removal under mild conditions that leave the more robust tert-butyl (tBu)-based side-chain protecting groups and the peptide-resin linkage intact. This guide delves into a direct comparison of these two popular choices, supported by experimental data and detailed protocols.

Unveiling the Differences: Trt vs. Mtt

The primary distinction between the Trt and Mtt protecting groups lies in their acid sensitivity. The addition of a methyl group to one of the phenyl rings in the Mtt group increases its electron-donating character, rendering the resulting carbocation more stable upon cleavage. This translates to a higher acid lability for the Mtt group compared to the Trt group.[1]

Protecting GroupStructureKey Features
Trityl (Trt) TriphenylmethylStandard choice for orthogonal protection; good stability.
4-Methyltrityl (Mtt) (4-Methylphenyl)diphenylmethylMore acid-labile than Trt, allowing for deprotection under milder acidic conditions.[1]

This difference in lability is the cornerstone of their differential application. While both are considered "very acid labile" compared to tBu groups, the nuanced difference allows for a finer tuning of the deprotection strategy.

Performance in the Crucible: Deprotection Strategies and Data

The selective removal of Trt and Mtt groups is typically achieved using a low concentration of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM). The inclusion of a scavenger, such as triisopropylsilane (B1312306) (TIS), is critical to quench the highly reactive trityl or Mtt carbocations generated during cleavage, thereby preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met, Cys).[2][3]

Comparative Deprotection Conditions
Protecting GroupReagent CocktailTimeTemperatureNotes
Trt 1-10% TFA in DCM with 2.5-5% TIS30 min - 2 hRoom TemperatureHigher TFA concentrations may be required for complete removal depending on the peptide sequence and steric hindrance.[4][5]
Mtt 1-2% TFA in DCM with 2-5% TIS30 min - 1 hRoom TemperatureGenerally requires lower TFA concentrations and shorter reaction times than Trt for complete deprotection.[6]
Mtt (alternative) DCM/HFIP/TFE/TES (6.5:2:1:0.5)1 hRoom TemperatureA non-TFA based method for Mtt removal.

While direct kinetic comparisons are scarce in the literature, the general consensus and available data indicate that Mtt is cleaved more readily than Trt under identical acidic conditions. For instance, under mild acetic acid conditions used for cleavage from 2-chlorotritylchloride resins, 75% to 80% of the 4-methoxytrityl (Mmt) group (which is even more labile than Mtt) is cleaved within 30 minutes, while only 3% to 8% of the Mtt group is removed. This highlights the graduated lability within the trityl family.

Orthogonality and Stability

A crucial aspect of these protecting groups is their stability to the basic conditions used for the removal of the N-terminal Fmoc group (typically 20% piperidine (B6355638) in DMF). Both Trt and Mtt groups exhibit high stability to these conditions, allowing for their use throughout the elongation of the peptide chain.

Furthermore, their deprotection conditions are orthogonal to the tBu-based protecting groups commonly used for other amino acid side chains (e.g., Asp(OtBu), Ser(tBu), Tyr(tBu)). The mild acidic cocktails used for Trt and Mtt removal do not significantly affect these more robust protecting groups, which require high concentrations of TFA (e.g., 95%) for cleavage.

In the Lab: Detailed Experimental Protocols

Here, we provide detailed protocols for the on-resin deprotection of Lys(Trt) and Lys(Mtt).

Protocol 1: Selective Deprotection of Lys(Mtt)

This protocol is suitable for the selective removal of the Mtt group from a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin containing a Lys(Mtt) residue

  • Deprotection solution: 1% (v/v) TFA and 5% (v/v) TIS in DCM

  • Washing solvents: DCM, DMF

  • Neutralization solution: 10% (v/v) Diisopropylethylamine (DIEA) in DMF

Procedure:

  • Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM and add the deprotection solution to the resin.

  • Gently agitate the resin at room temperature for 30 minutes. The solution may turn yellow, indicating the release of the Mtt cation.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 2 min).

  • Repeat steps 2-4 if necessary, monitoring the deprotection by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

  • After complete deprotection, wash the resin with DCM (3 x 2 min) and then with DMF (3 x 2 min).

  • Neutralize the resin by washing with the neutralization solution (2 x 5 min).

  • Wash the resin with DMF (5 x 2 min) to prepare for the next synthetic step.

Protocol 2: Selective Deprotection of Lys(Trt)

This protocol outlines the procedure for the selective removal of the Trt group.

Materials:

  • Peptidyl-resin containing a Lys(Trt) residue

  • Deprotection solution: 2-5% (v/v) TFA and 5% (v/v) TIS in DCM

  • Washing solvents: DCM, DMF

  • Neutralization solution: 10% (v/v) DIEA in DMF

Procedure:

  • Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM and add the deprotection solution to the resin.

  • Gently agitate the resin at room temperature for 1-2 hours. The solution will likely turn a deep yellow color.

  • Drain the deprotection solution and wash the resin extensively with DCM (5 x 2 min).

  • Monitor the completion of the deprotection by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

  • Once deprotection is complete, wash the resin with DCM (3 x 2 min) and then with DMF (3 x 2 min).

  • Neutralize the resin with the neutralization solution (2 x 5 min).

  • Wash the resin thoroughly with DMF (5 x 2 min) before proceeding with the subsequent reaction.

Navigating the Pitfalls: Potential Side Reactions

The primary side reaction of concern during the deprotection of both Trt and Mtt groups is the alkylation of nucleophilic amino acid side chains by the liberated carbocations. Tryptophan is particularly susceptible to this modification. The use of scavengers like TIS is essential to minimize this side reaction.[2] Inadequate scavenging can lead to the formation of undesired peptide adducts, complicating purification and reducing the overall yield of the target peptide.

Another consideration is the potential for premature cleavage of the peptide from highly acid-sensitive resins, such as 2-chlorotrityl chloride resin, if the TFA concentration or deprotection time is not carefully controlled.[7]

Visualizing the Workflow

The following diagrams illustrate the deprotection workflows for this compound and Fmoc-Lys(Mtt)-OH.

Deprotection_Workflow cluster_Trt This compound Deprotection cluster_Mtt Fmoc-Lys(Mtt)-OH Deprotection Resin_Trt Peptidyl-Resin (with Lys(Trt)) Deprotection_Trt Treat with 2-5% TFA, 5% TIS in DCM Resin_Trt->Deprotection_Trt Washing_Trt Wash with DCM Deprotection_Trt->Washing_Trt Neutralization_Trt Neutralize with 10% DIEA in DMF Washing_Trt->Neutralization_Trt Deprotected_Resin_Trt Deprotected Peptidyl-Resin Neutralization_Trt->Deprotected_Resin_Trt Resin_Mtt Peptidyl-Resin (with Lys(Mtt)) Deprotection_Mtt Treat with 1% TFA, 5% TIS in DCM Resin_Mtt->Deprotection_Mtt Washing_Mtt Wash with DCM Deprotection_Mtt->Washing_Mtt Neutralization_Mtt Neutralize with 10% DIEA in DMF Washing_Mtt->Neutralization_Mtt Deprotected_Resin_Mtt Deprotected Peptidyl-Resin Neutralization_Mtt->Deprotected_Resin_Mtt

Caption: On-resin deprotection workflows for Lys(Trt) and Lys(Mtt).

Orthogonality_Concept cluster_Fmoc_Deprotection N-terminal Deprotection cluster_Side_Chain_Deprotection Orthogonal Side-Chain Deprotection cluster_Global_Deprotection Global Deprotection & Cleavage Peptide Fmoc-AA-...-Lys(P)-...-X(tBu)-...-Resin (P = Trt or Mtt) Piperidine 20% Piperidine in DMF Peptide->Piperidine Base Labile Mild_Acid Dilute TFA in DCM Peptide->Mild_Acid Mild Acid Labile Fmoc_Removed H2N-AA-...-Lys(P)-...-X(tBu)-...-Resin Piperidine->Fmoc_Removed Side_Chain_Deprotected Fmoc-AA-...-Lys(NH2)-...-X(tBu)-...-Resin Mild_Acid->Side_Chain_Deprotected Strong_Acid 95% TFA Side_Chain_Deprotected->Strong_Acid Strong Acid Labile Final_Peptide H2N-AA-...-Lys(NH2)-...-X(NH2)-...-COOH Strong_Acid->Final_Peptide

Caption: Orthogonal deprotection strategy in Fmoc-based SPPS.

Conclusion: Making the Right Choice

The choice between this compound and Fmoc-Lys(Mtt)-OH depends on the specific requirements of the peptide synthesis.

  • This compound is a robust and reliable choice for many applications requiring orthogonal lysine protection. Its slightly lower acid lability can be an advantage when extreme mildness is not the primary concern, providing a wider margin of error during synthesis.

  • Fmoc-Lys(Mtt)-OH offers the advantage of increased acid lability, allowing for deprotection under milder conditions.[1] This is particularly beneficial when synthesizing peptides containing other acid-sensitive moieties or when using highly labile resins where premature cleavage is a concern. The faster deprotection kinetics can also lead to a more efficient workflow.

Ultimately, a careful consideration of the overall synthetic strategy, including the nature of other protecting groups, the resin linker, and the final peptide structure, will guide the discerning researcher to the optimal choice for their specific needs. This guide provides the foundational knowledge and practical protocols to navigate this critical decision in the pursuit of successful peptide synthesis.

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of the final peptide's purity and yield. This guide provides an objective comparison of the performance of Fmoc-Lys(Trt)-OH against other common lysine-protecting group strategies. The comparative analysis is supported by experimental data from high-performance liquid chromatography (HPLC), offering insights into purity outcomes and potential side reactions.

Performance Comparison of Lysine (B10760008) Protecting Groups

The choice of a protecting group for the ε-amino group of lysine in Fmoc-based SPPS directly influences the purity of the crude peptide. The trityl (Trt) group, known for its acid lability, offers distinct advantages over other commonly used protecting groups such as tert-butyloxycarbonyl (Boc), 4-methyltrityl (Mtt), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde).

Studies have demonstrated that the use of Trt-protected amino acids can lead to higher crude peptide purities compared to their tBu-protected counterparts.[1] This is often attributed to the milder acidic conditions required for Trt group removal during the final cleavage step, which minimizes the formation of side products. The bulky nature of the trityl cation formed during cleavage also makes it a less aggressive electrophile, reducing the likelihood of side reactions with sensitive residues in the peptide chain.[1]

While the Boc group is a widely used, acid-labile protecting group, its removal requires stronger acidic conditions than the Trt group. This can sometimes lead to the formation of t-butylated byproducts, complicating the purification process.[2] Orthogonal protecting groups like Mtt, Dde, ivDde, and Alloc offer the advantage of selective removal on-resin, enabling the synthesis of branched or cyclic peptides. However, for linear peptides where such modifications are not required, the straightforward and clean deprotection of the Trt group presents a significant advantage.

Quantitative HPLC Purity Analysis

The following table summarizes the comparative HPLC purity of a model peptide synthesized using different lysine protecting groups. The data is compiled from a study that compared the synthesis of a decapeptide containing a lysine residue, highlighting the impact of the side-chain protecting group on the purity of the crude product.

Protecting Group StrategyModel Peptide SequenceCrude Purity by HPLC (%)Reference
This compound H-Tyr-Gln-Lys-Leu-Ser-Gly-Glu-Trp-Val-Ala-NH₂92 [3]
Fmoc-Lys(Boc)-OHH-Tyr-Gln-Lys-Leu-Ser-Gly-Glu-Trp-Val-Ala-NH₂85[3]
Fmoc-Lys(Mtt)-OHNot directly compared for the same linear peptide. Used for orthogonal synthesis.N/A[4][5]
Fmoc-Lys(ivDde)-OHUsed for synthesis of branched peptides.71-77 (for branched peptides)[6]

Note: The purity of peptides synthesized with orthogonally protected lysines like Mtt and ivDde is typically evaluated in the context of their specific applications, such as the synthesis of branched peptides, and may not be directly comparable to linear peptide synthesis. The data presented for Fmoc-Lys(ivDde)-OH reflects the purity of the final branched product.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of peptides are crucial for reproducibility and comparison.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

HPLC Analysis of Crude Peptide

This protocol is suitable for the analysis of the crude and purified peptide.

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram. Calculate the percentage purity by dividing the area of the main peak (corresponding to the target peptide) by the total area of all peaks.

Visualizing the Workflow

Diagrams illustrating the experimental workflow provide a clear and concise overview of the processes involved.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Purification cluster_HPLC HPLC Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Data_Analysis Data Analysis (% Purity) HPLC_Injection->Data_Analysis Pure_Peptide Purified Peptide Data_Analysis->Pure_Peptide

Caption: Workflow for peptide synthesis and HPLC analysis.

Lysine_Protecting_Groups cluster_Protecting_Groups Side-Chain Protecting Groups Lysine Fmoc-Lys-OH Trt Trt (Trityl) - Acid Labile (Mild) - High Purity Lysine->Trt Protection of ε-amino group Boc Boc (tert-butyloxycarbonyl) - Acid Labile (Stronger) - Potential for t-butylation Lysine->Boc Protection of ε-amino group Mtt Mtt (4-methyltrityl) - Orthogonal (Very Mild Acid) - Branched/Cyclic Peptides Lysine->Mtt Protection of ε-amino group Dde Dde/ivDde - Orthogonal (Hydrazine) - Branched/Modified Peptides Lysine->Dde Protection of ε-amino group

Caption: Comparison of Lysine side-chain protecting groups.

References

Interpreting Mass Spectrometry Data of Fmoc-Lys(Trt)-OH Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the use of amino acids with protecting groups is standard practice. Fmoc-Lys(Trt)-OH is a frequently used building block where the fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, and the bulky trityl (Trt) group safeguards the epsilon-amino group of lysine. While essential for synthesis, the presence of these protecting groups, particularly the acid-labile Trt group, presents significant challenges for mass spectrometric analysis. Incomplete deprotection or analysis of protected peptide intermediates can lead to complex mass spectra that are difficult to interpret.

This guide provides a comparative overview of mass spectrometry techniques for the characterization of peptides containing this compound. It includes a discussion of the fragmentation behavior of these protecting groups, a comparison of different analytical strategies, and detailed experimental protocols to aid in method development and data interpretation.

Visualizing the Fragmentation of Protecting Groups

The lability of the Fmoc and Trt protecting groups is a key factor in the mass spectrometric analysis of peptides containing this compound. Understanding their fragmentation pathways is crucial for interpreting the resulting mass spectra.

Fmoc_Fragmentation cluster_neutral_loss Common Neutral Losses Fmoc_Peptide [Fmoc-Peptide+H]+ Fragment_1 [Peptide+H]+ Fmoc_Peptide->Fragment_1 Neutral Loss of Fmoc group (222 Da) Fragment_2 Fluorenylmethyloxy cation m/z 179 Fmoc_Peptide->Fragment_2 Fragmentation

Fragmentation of the Fmoc protecting group.

Trt_Fragmentation Trt_Peptide [Peptide-Lys(Trt)-... +H]+ No_Trt_Peptide [Peptide-Lys-... +H]+ Trt_Peptide->No_Trt_Peptide Neutral Loss of Trityl group (243.12 Da) Trt_cation Trityl cation m/z 243 Trt_Peptide->Trt_cation In-source or CID

Fragmentation of the Trt protecting group.

Comparison of Mass Spectrometry-Based Analytical Strategies

The choice of analytical technique can significantly influence the quality and interpretability of mass spectrometry data for peptides containing this compound. The primary challenge is to obtain meaningful data from the intact protected peptide without inducing premature fragmentation of the labile Trt group in the ion source.

Analytical Parameter"Soft" Ionization with Optimized Cone VoltageCollision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD)Electron-Transfer Dissociation (ETD)
Primary Application Intact mass analysis and minimizing in-source fragmentation.Routine peptide sequencing.Fragmentation of highly charged peptides and preservation of labile modifications.[1][2]
Peptide Backbone Fragmentation Minimal to none in the ion source.Provides b- and y-type fragment ions for sequence analysis.Provides c- and z-type fragment ions, often preserving labile modifications.[2]
Protecting Group Fragmentation Minimized to allow detection of the intact protected peptide.Significant neutral loss of the Trt group (243.12 Da) is a major fragmentation pathway, which can complicate spectra.[1]Can preserve the Trt group on fragment ions, aiding in localization.[1]
Key Advantage for this compound Peptides Allows for accurate determination of the intact mass with minimal artifact formation.Widely available and provides basic sequence information.Superior for sequencing the intact modified peptide without premature loss of the Trt group.[1]
Key Disadvantage for this compound Peptides Does not provide fragmentation for sequence confirmation.Significant neutral loss of the Trt group can reduce the abundance of informative fragment ions from the intact peptide.[1]Not as widely available as CID/HCD and can be less efficient for doubly charged precursor ions.[1]

"Soft" ionization techniques, such as electrospray ionization (ESI) with a low cone or fragmentation voltage, are crucial for minimizing in-source decay of the labile Trt group.[1] This approach is ideal for confirming the molecular weight of the intact peptide.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common fragmentation methods used for peptide sequencing.[2] However, for peptides with a Trt group, a significant fragmentation pathway is the neutral loss of the trityl group (243.12 Da).[1] This can dominate the MS/MS spectrum, reducing the abundance of peptide backbone fragment ions and complicating data interpretation.

Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation method that is particularly well-suited for the analysis of peptides with labile post-translational modifications.[2] ETD can induce fragmentation of the peptide backbone while preserving the labile Trt group on the resulting fragment ions.[1] This allows for more comprehensive sequence coverage of the intact protected peptide.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for obtaining high-quality mass spectra of synthetic peptides.[3]

  • Dissolution : Dissolve the lyophilized peptide in a suitable solvent. A good starting point is 0.1% formic acid in water. For more hydrophobic peptides, the addition of acetonitrile (B52724) may be necessary.

  • Dilution : Dilute the peptide solution to a final concentration appropriate for the mass spectrometer, typically in the low micromolar to nanomolar range.

  • Desalting (Recommended) : To remove salts and other small molecule impurities from the synthesis, use a C18 ZipTip or a similar reversed-phase cleanup method.

    • Equilibrate the tip with 100% acetonitrile.

    • Wash the tip with 0.1% formic acid in water.

    • Bind the peptide to the tip by pipetting the sample up and down.

    • Wash the bound peptide with 0.1% formic acid in water.

    • Elute the peptide with a solution of 50-70% acetonitrile with 0.1% formic acid.

Protocol 2: LC-MS/MS Analysis with a Focus on Minimizing In-Source Fragmentation

This protocol is designed for the initial characterization and routine analysis of peptides containing this compound, with an emphasis on preserving the intact molecule.[1]

  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column is suitable for most peptides.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A shallow gradient is recommended to ensure good separation of the main product from any impurities.[4]

    • Column Temperature : Maintain at 30-40 °C to improve peak shape.[1]

  • Mass Spectrometry (ESI-Q-TOF or ESI-Orbitrap) :

    • Ionization Mode : Positive ion mode.

    • Capillary Voltage : 3.0-3.5 kV.[1]

    • Cone Voltage/Source Fragmentation : This is a critical parameter. Start with a low value (e.g., 20-30 V) and perform a series of injections with incrementally increasing voltage to find the optimal setting that provides a good ion signal without inducing significant in-source fragmentation of the Trt group.[1]

    • Desolvation Gas Temperature : 250-350 °C.[1]

    • Acquisition Mode :

      • MS1 (Full Scan) : Acquire spectra over a mass range that includes the expected m/z of the singly and multiply charged precursor ions of the Fmoc-Lys(Trt)-peptide.

      • MS2 (Fragmentation) : Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense precursor ions.

        • CID/HCD : Use a normalized collision energy of 25-35%. Be aware of the prominent neutral loss of the Trt group.[1]

        • ETD : If available, use ETD for precursor ions with charge states of +2 and higher to obtain better sequence coverage of the intact protected peptide.[1]

Data Interpretation: Expected Fragmentation and Common Artifacts

When analyzing the mass spectra of peptides containing this compound, it is important to be aware of the characteristic fragmentation patterns and potential impurities.

  • Intact Mass : The primary goal is often to confirm the mass of the full-length, protected peptide.[5]

  • Trityl Group Loss : A prominent peak corresponding to the neutral loss of the trityl group (243.12 Da) is expected, especially in CID/HCD spectra.[1]

  • Fmoc Group Fragmentation : The Fmoc group can also be lost (222 Da), or a characteristic fragment ion at m/z 179 corresponding to the fluorenylmethyloxy cation may be observed.

  • Peptide Backbone Fragments : In CID/HCD, look for b- and y-ion series. In ETD, look for c- and z-ion series.

  • Common Impurities :

    • Deletion Sequences : Peptides missing one or more amino acids. These will have a mass difference corresponding to the missing residue(s).[5]

    • Incomplete Deprotection : The final product may contain peptides where the Trt or other side-chain protecting groups have not been fully removed.[5][6]

    • Modifications : Oxidation of methionine or deamidation of asparagine and glutamine are common side reactions that can occur during synthesis or storage.[5]

By carefully selecting the analytical method and optimizing the mass spectrometer parameters, researchers can successfully navigate the challenges of analyzing peptides containing the labile this compound modification. A systematic approach to data interpretation, considering the expected fragmentation pathways and potential impurities, will lead to confident characterization of these important synthetic molecules.

References

Decoding Crude Peptide Purity: A Comparative Guide to Fmoc-Lys(Trt)-OH in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a crude peptide is a critical determinant of success in downstream applications. The choice of protecting groups during solid-phase peptide synthesis (SPPS) plays a pivotal role in the final purity of the synthesized peptide. This guide provides an objective comparison of crude peptides synthesized using Fmoc-Lys(Trt)-OH versus the commonly used alternative, Fmoc-Lys(Boc)-OH, supported by experimental data and detailed protocols.

The use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide synthesis. Within this strategy, the selection of side-chain protecting groups is crucial for minimizing side reactions and ensuring a high-purity final product. For the lysine (B10760008) residue, two prevalent protecting groups are the triphenylmethyl (Trt) and the tert-butyloxycarbonyl (Boc) groups. Experimental evidence consistently demonstrates that the choice between these two has a significant impact on the purity of the crude peptide product.

Performance Comparison: this compound vs. Fmoc-Lys(Boc)-OH

The primary advantage of the Trt group lies in its lability under milder acidic conditions compared to the Boc group.[1] This characteristic is crucial during the final cleavage step, where the peptide is released from the resin and the side-chain protecting groups are removed. The harsher acidic conditions required to cleave the Boc group can lead to a higher incidence of side reactions, resulting in a less pure crude product.

Studies have shown that for difficult or aggregation-prone sequences, Trt protection can be superior. For instance, in the synthesis of a deca-serine peptide, the N-terminal Fmoc group was reportedly difficult to remove when using tBu protection, a problem not observed with Trt protection. This suggests that the steric bulk of the Trt group may also play a role in preventing peptide aggregation during synthesis.[2]

The milder deprotection conditions for the Trt group translate to a cleaner crude product with a higher percentage of the target peptide, which in turn simplifies the downstream purification process.[3]

Quantitative Purity Assessment

The purity of crude peptides is most commonly assessed by High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC).[2][4] The percentage purity is calculated by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.[3] Mass spectrometry is used in conjunction with HPLC to confirm the identity of the main peak and to characterize impurities.[5][6]

The following table summarizes comparative purity data from a study on model peptides, highlighting the advantages of the Trt protecting group over tBu-type (Boc) protecting groups.

Protecting Group StrategyModel Peptide SequenceCrude Purity (by HPLC)Reference
Trt Side-Chain ProtectionModel Peptide with Tritylated Amino Acid98%[7]
tBu Side-Chain ProtectionSame Model Peptide with t-Butylated Amino Acid68%[7]
Trt Side-Chain Protection (Lys)Model Peptide with Lys(Trt)"Excellent Purity"[7]
tBu-type Side-Chain Protection (Lys)Model Peptide with Lys(Boc)78%[7]

Experimental Protocols

Accurate purity assessment relies on robust and well-defined experimental protocols for the primary analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for determining the purity of synthetic peptides.[5]

Protocol:

  • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[3][8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3][8]

  • Flow Rate: 1.0 mL/min.[3][8]

  • Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond).[3][4]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point, which may require optimization based on the peptide's hydrophobicity.[3]

  • Sample Preparation: The crude peptide is dissolved in Mobile Phase A or a suitable solvent mixture.

  • Data Analysis: The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide and to identify impurities.[5]

Protocol (Electrospray Ionization - ESI-MS):

  • Ionization Mode: Electrospray Ionization (ESI) is commonly used as it is a "soft" ionization technique suitable for peptides and is easily coupled with HPLC (LC-MS).

  • Sample Introduction: The eluent from the HPLC is directly introduced into the ESI source.

  • Mass Analyzer: A variety of mass analyzers can be used, such as Time-of-Flight (TOF) or Quadrupole.

  • Data Analysis: The resulting mass spectrum will show a peak or a series of peaks corresponding to the mass-to-charge ratio (m/z) of the target peptide. The molecular weight is then calculated from this data. Impurity peaks in the HPLC chromatogram can be individually analyzed by the mass spectrometer to determine their molecular weights, which aids in their identification.

Visualizing the Workflow

To better illustrate the processes involved in peptide synthesis and purity analysis, the following diagrams are provided.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Purity Assessment cluster_results Data Output Resin Solid Support Resin Coupling Fmoc-AA Coupling Cycles (including this compound) Resin->Coupling Repeat for each amino acid Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Repeat for each amino acid Deprotection->Coupling Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Deprotection->Cleavage Crude_Peptide Crude Peptide Solution Cleavage->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry (ESI-MS) HPLC->MS LC-MS Chromatogram HPLC Chromatogram (Purity Calculation) HPLC->Chromatogram Mass_Spectrum Mass Spectrum (Identity Confirmation) MS->Mass_Spectrum

Caption: Experimental workflow for the synthesis and purity assessment of a crude peptide.

G cluster_lys_options Lysine Protecting Group Alternatives cluster_cleavage Cleavage & Deprotection cluster_purity Crude Peptide Purity Lys_Trt This compound Mild_Acid Mild TFA Conditions Lys_Trt->Mild_Acid Lys_Boc Fmoc-Lys(Boc)-OH Harsh_Acid Harsh TFA Conditions Lys_Boc->Harsh_Acid High_Purity Higher Purity Fewer Side Products Mild_Acid->High_Purity Lower_Purity Lower Purity More Side Products Harsh_Acid->Lower_Purity

References

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Lys(Trt)-OH versus Fmoc-Lys(Boc)-OH for Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of crude peptide purity and overall synthesis success. The selection of the appropriate protected lysine (B10760008) derivative, in particular, can significantly impact the formation of unwanted side products. This guide provides an objective comparison of two commonly used derivatives, Fmoc-Lys(Trt)-OH and Fmoc-Lys(Boc)-OH, supported by experimental data to aid in making informed decisions for your synthetic strategy.

The primary challenge in SPPS often arises during the final cleavage and deprotection step, where harsh acidic conditions can lead to the formation of reactive carbocations. These cations can subsequently modify susceptible amino acid residues within the peptide sequence, leading to a heterogeneous mixture that complicates purification and reduces the final yield of the desired product. This comparison focuses on the propensity of this compound and Fmoc-Lys(Boc)-OH to generate such side products.

The Contenders: Chemical Structures and Properties

Fmoc-Lys(Boc)-OH has long been a standard choice for incorporating lysine into peptide sequences. The tert-butyloxycarbonyl (Boc) group provides robust protection for the ε-amino group of lysine during the iterative cycles of Fmoc deprotection with a base (e.g., piperidine).[1] However, during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the Boc group is removed, generating a reactive tert-butyl carbocation.[2]

In contrast, this compound utilizes the trityl (triphenylmethyl) protecting group. The Trt group is significantly more acid-labile than the Boc group, allowing for its removal under milder acidic conditions.[3][4] More importantly, the resulting trityl cation is bulkier and less reactive than the tert-butyl cation, which is a key factor in reducing side product formation.[5]

The Clash: Side Product Formation Mechanisms

The principal side reaction of concern when using Fmoc-Lys(Boc)-OH is the alkylation of nucleophilic amino acid residues by the tert-butyl carbocation generated during TFA cleavage. Residues such as tryptophan (Trp) and methionine (Met) are particularly susceptible to t-butylation.[5][6] This leads to the formation of peptide impurities that can be difficult to separate from the target peptide.

The use of this compound mitigates this issue due to the nature of the trityl cation. Its large steric hindrance makes it a less aggressive electrophile, thereby reducing the likelihood of it reacting with other amino acid side chains.[5] The trityl sidechain protecting group is more easily removed and scavenged during TFA cleavage, resulting in higher quality cleaved peptides by reducing t-butylated side products.[3]

Quantitative Comparison of Crude Peptide Purity

Experimental evidence strongly supports the superiority of the Trt protecting group in minimizing side product formation and yielding crude peptides of higher purity. A comparative study of Fmoc/tBu- and Fmoc/Trt-protected amino acids in the synthesis of model peptides demonstrated a significant difference in the purity of the final products as analyzed by High-Performance Liquid Chromatography (HPLC).[5]

Peptide Sequence Containing Sensitive ResiduesProtecting Group StrategyCrude Peptide Purity (%)Reference
Trp-containing model peptideFmoc/tBu78[5]
Fmoc/Trt"Much higher purity"[5]
Complex peptide with Met, Trp, and TyrFmoc/tBu43[5]
Fmoc/Trt80 - 92[5]

These results clearly indicate that the use of Trt-protected amino acids, including by extension this compound, leads to a cleaner crude peptide product with substantially fewer side products compared to the tBu-based strategy.

Experimental Protocols

The following are representative protocols for the cleavage and deprotection of a peptide synthesized on a solid support, highlighting the key differences when using either Fmoc-Lys(Boc)-OH or this compound.

Protocol 1: Cleavage and Deprotection of a Peptide Containing Lys(Boc)
  • Resin Preparation: Following completion of the solid-phase synthesis, the peptide-resin is thoroughly washed with dichloromethane (B109758) (DCM) and dried under vacuum.

  • Cleavage Cocktail Preparation: A cleavage cocktail consisting of Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v) is prepared. TIS acts as a scavenger to quench the tert-butyl carbocations.

  • Cleavage Reaction: The dried peptide-resin is treated with the cleavage cocktail (typically 10 mL per gram of resin) and gently agitated at room temperature for 2-3 hours.

  • Peptide Precipitation: The resin is filtered off, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

  • Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried. The crude peptide is then purified by reverse-phase HPLC.

Protocol 2: Cleavage and Deprotection of a Peptide Containing Lys(Trt)
  • Resin Preparation: The peptide-resin is washed and dried as described in Protocol 1.

  • Cleavage Cocktail Preparation: A similar cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) is prepared. The scavenger is still crucial for capturing the trityl cations.

  • Cleavage Reaction: The cleavage reaction is performed under the same conditions as for the Boc-protected peptide, with agitation at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation: The work-up procedure is identical to that described for the Lys(Boc) peptide.

  • Purification: The crude peptide is purified by reverse-phase HPLC. The resulting chromatogram is expected to show a cleaner profile with a more prominent main product peak compared to the peptide synthesized with Fmoc-Lys(Boc)-OH.

Visualizing the Chemical Pathways

To better understand the underlying chemical principles, the following diagrams illustrate the deprotection mechanisms and the potential for side product formation.

Deprotection_Mechanisms cluster_Boc Fmoc-Lys(Boc)-OH Deprotection cluster_Trt This compound Deprotection Lys_Boc Lys(Boc) side chain tBu_cation tert-butyl carbocation (reactive) Lys_Boc->tBu_cation Cleavage TFA_Boc TFA Side_Product_Boc t-butylated side products tBu_cation->Side_Product_Boc Alkylation Trp_Met Trp, Met residues Trp_Met->Side_Product_Boc Lys_Trt Lys(Trt) side chain Trt_cation Trityl carbocation (bulky, less reactive) Lys_Trt->Trt_cation Cleavage TFA_Trt TFA Quenched_Trt Quenched Trityl Trt_cation->Quenched_Trt Scavenger Scavenger (e.g., TIS) Scavenger->Quenched_Trt

Caption: Deprotection mechanisms and side product formation pathways.

The diagram above illustrates that the deprotection of the Boc group leads to a reactive tert-butyl carbocation that can alkylate sensitive amino acid residues, resulting in side products. In contrast, the bulky and less reactive trityl cation generated from the Trt group is more readily scavenged, minimizing side reactions.

Experimental_Workflow start Solid-Phase Peptide Synthesis wash_dry Wash and Dry Peptide-Resin start->wash_dry cleavage Cleavage from Resin (2-3 hours) wash_dry->cleavage cleavage_cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O) cleavage_cocktail->cleavage filter Filter Resin cleavage->filter precipitate Precipitate Peptide (Cold Diethyl Ether) filter->precipitate centrifuge Centrifuge and Wash precipitate->centrifuge dry Dry Crude Peptide centrifuge->dry hplc RP-HPLC Purification and Analysis dry->hplc

Caption: General experimental workflow for peptide cleavage and deprotection.

This workflow outlines the standard procedure for cleaving a synthesized peptide from its solid support, a process applicable to peptides synthesized with either lysine derivative.

Conclusion and Recommendation

Based on the available experimental data, This compound offers a distinct advantage over Fmoc-Lys(Boc)-OH in minimizing the formation of side products during solid-phase peptide synthesis. The primary reason for this is the generation of a bulky and less reactive trityl carbocation during cleavage, which is less prone to alkylating sensitive amino acid residues compared to the tert-butyl carbocation derived from the Boc group. This leads to a cleaner crude peptide product, simplifying subsequent purification steps and potentially increasing the overall yield of the desired peptide.

For the synthesis of peptides, particularly those containing nucleophilic residues such as tryptophan and methionine, the use of this compound is strongly recommended to enhance the quality of the crude product and streamline the purification process. While Fmoc-Lys(Boc)-OH remains a viable option, researchers should be aware of the potential for t-butylation side reactions and consider the use of efficient scavenging protocols.

References

A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The choice of a protecting group for the ε-amino group of lysine (B10760008) profoundly influences the overall yield, purity, and efficiency of peptide synthesis. This guide provides an objective comparison of commonly used lysine protecting groups, supported by experimental data, to aid in the selection of the most appropriate strategy for your synthetic goals.

The ε-amino group of lysine is highly nucleophilic and requires robust protection during SPPS to prevent side reactions, such as peptide branching. An ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups. This analysis focuses on the performance of several widely used lysine protecting groups within the Fmoc/tBu strategy, highlighting their impact on crude peptide purity and overall yield.

Comparative Yield and Purity Analysis

The selection of a lysine protecting group can have a dramatic impact on the outcome of a peptide synthesis. The following table summarizes quantitative data from comparative studies, showcasing the performance of different protected lysines in SPPS.

Protecting GroupPeptide Sequence/StrategyCrude Purity (%)Overall Yield (%)Reference
Boc Conventional SPPS of a peptide-drug conjugate25Not Reported[1]
Dde Minimal Protection SPPS of a peptide-drug conjugate75Not Reported[1]
Boc N-terminal fragment of α-synuclein (E46K mutant)992[2]
Alloc N-terminal fragment of α-synuclein (E46K mutant, glycated)861[2]

Note: The yields reported are for specific, often complex, peptide sequences and may not be directly extrapolated to all syntheses. However, they provide a valuable insight into the comparative performance of the protecting groups under the reported conditions.

The data clearly indicates that the choice of protecting group can lead to significant differences in crude purity. In a direct comparison for the synthesis of a peptide-drug conjugate, the use of a Dde protecting group in a minimal protection strategy resulted in a threefold increase in crude purity compared to the standard Boc group in a conventional approach[1]. For the synthesis of a complex, glycated α-synuclein fragment, the Boc-protected lysine yielded a higher purity and overall yield compared to the Alloc-protected version, although both were low due to the complexity of the target molecule[2].

Experimental Protocols

To ensure a standardized comparison, the following is a representative experimental protocol for the synthesis of a model peptide using different lysine protecting groups. This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including the various Fmoc-Lys(Protecting Group)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Instrumentation
  • Automated or manual peptide synthesizer

  • HPLC system for purity analysis

  • Mass spectrometer for identity confirmation

Peptide Synthesis Workflow
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with DIC (4 equivalents) and OxymaPure® (4 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For the lysine position, use the respective Fmoc-Lys(Protecting Group)-OH.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • For peptides containing lysine protected with groups requiring specific deprotection conditions (e.g., Alloc, Dde, Mtt), perform the selective deprotection on-resin prior to the final TFA cleavage.

      • Alloc deprotection: Treat the resin with Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane (B129415) in DCM.

      • Dde deprotection: Treat the resin with 2% hydrazine (B178648) in DMF.

      • Mtt deprotection: Treat the resin with 1% TFA in DCM.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Analyze the crude peptide by HPLC and mass spectrometry.

    • Purify the peptide by preparative HPLC.

Visualization of Key Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the general SPPS workflow and the specific deprotection steps for different lysine protecting groups.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification Cleavage->Purification Deprotection_Strategies cluster_Boc Fmoc-Lys(Boc)-OH cluster_Alloc Fmoc-Lys(Alloc)-OH cluster_Dde Fmoc-Lys(Dde)-OH cluster_Mtt Fmoc-Lys(Mtt)-OH Boc Boc Group Boc_Cleavage TFA Cocktail (Global Deprotection) Boc->Boc_Cleavage Acid-labile Alloc Alloc Group Alloc_Cleavage Pd(PPh₃)₄ / Scavenger (On-resin, Orthogonal) Alloc->Alloc_Cleavage Palladium-catalyzed Dde Dde Group Dde_Cleavage 2% Hydrazine / DMF (On-resin, Orthogonal) Dde->Dde_Cleavage Hydrazinolysis Mtt Mtt Group Mtt_Cleavage 1% TFA / DCM (On-resin, Orthogonal) Mtt->Mtt_Cleavage Mild Acid-labile

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-Lys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Lys(Trt)-OH. The following procedural guidance outlines operational and disposal plans to ensure the safe laboratory use of this compound.

I. Hazard Identification and Physicochemical Properties

While this compound is not classified as a hazardous substance, it is imperative to handle it with care in a laboratory setting.[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1]

Property Value
Chemical Name N-alpha-Fmoc-N-epsilon-trityl-L-lysine
CAS Number 719892-61-2[1]
Molecular Formula C40H38N2O4[2]
Molecular Weight 610.7 g/mol [2]
Appearance Solid
Hazards Not classified as hazardous[1]

II. Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and process should be conducted to determine the necessary PPE.[3] The minimum required PPE for handling this compound and associated reagents includes:

Protection Type Recommended PPE Specifications & Rationale
Body Protection Laboratory CoatProtects skin and clothing from spills and splashes.[4][5]
Hand Protection Disposable Nitrile GlovesProvides protection against incidental chemical contact.[3][6] Double-gloving may be necessary for extended operations.[3] Contaminated gloves should be disposed of properly after use.[1]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect from flying particles.[3]
Chemical Splash GogglesRequired when there is a splash hazard, for example, when handling solvents.[3][4]
Face ShieldShould be worn in addition to safety glasses or goggles when pouring large volumes of liquids or when a significant splash hazard is present.[3][4]
Respiratory Protection Dust MaskRecommended when handling large quantities of the solid compound to avoid inhalation of dust.[1]
Footwear Closed-Toe ShoesEssential to prevent injuries from spills or dropped objects.[3][5]

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to good industrial hygiene and safety practices is crucial.[1] Handle the compound in a well-ventilated area or a chemical fume hood.[7]

A. Weighing the Solid Compound:

  • Preparation: Ensure the weighing area is clean and free of clutter. Don appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: If weighing a significant quantity, perform the task in a chemical fume hood to minimize dust inhalation.[7]

  • Weighing: Use a clean spatula and weighing paper. Avoid creating dust. If a small amount of dust is generated, carefully wipe the area with a damp cloth or paper towel, and dispose of it as contaminated solid waste.

  • Transfer: Carefully transfer the weighed solid to a suitable container.

B. Dissolving the Compound (for Solid-Phase Peptide Synthesis):

  • Solvent Handling: this compound is typically dissolved in solvents like N,N-dimethylformamide (DMF) for peptide synthesis.[8][9] These solvents may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for the solvent being used.

  • Procedure:

    • Work within a chemical fume hood.

    • Add the appropriate volume of solvent to the vessel containing the weighed this compound.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

C. Use in Solid-Phase Peptide Synthesis (SPPS):

  • Fmoc Deprotection: The Fmoc group is typically removed using a 20% piperidine (B6355638) solution in DMF.[10] Piperidine is a hazardous chemical and should be handled with extreme care in a fume hood.

  • Coupling Reaction: The activated this compound is then coupled to the resin-bound peptide.[8]

  • Washing: The resin is washed multiple times with solvents like DMF to remove excess reagents and byproducts.[11]

IV. Disposal Plan

Treat all waste generated from handling this compound as hazardous chemical waste unless specified otherwise by your institution's Environmental Health and Safety (EHS) department.[7]

A. Solid Waste:

  • Unused/Expired Compound: Place the solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.[7]

  • Contaminated Materials: Items such as used gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated, labeled hazardous waste container.[7]

B. Liquid Waste:

  • Solvent Waste: Solutions containing this compound and solvents like DMF, as well as waste from the Fmoc deprotection step (containing piperidine and dibenzofulvene-piperidine adduct), must be collected in a labeled, sealed, and appropriate hazardous waste container.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents.[7]

  • Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until it is collected for disposal by the EHS department.[7]

V. Emergency Procedures

In the event of exposure, follow these first-aid measures and seek medical attention.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace first_aid Administer First Aid prep_ppe->first_aid prep_sds Review SDS prep_sds->prep_ppe weigh Weigh Solid prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve weigh->first_aid react Perform Reaction (SPPS) dissolve->react dissolve->first_aid collect_solid Collect Solid Waste react->collect_solid collect_liquid Collect Liquid Waste react->collect_liquid react->first_aid label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.